molecular formula C109H164N38O22S4 B10771901 Antileishmanial agent-22

Antileishmanial agent-22

Numéro de catalogue: B10771901
Poids moléculaire: 2487.0 g/mol
Clé InChI: MJULKHZUJYASFR-FQPMSUGVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Antileishmanial agent-22 is a useful research compound. Its molecular formula is C109H164N38O22S4 and its molecular weight is 2487.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C109H164N38O22S4

Poids moléculaire

2487.0 g/mol

Nom IUPAC

(1R,4S,7S,10S,13R,18R,21S,24S,27S,30R,33S,39S,42S)-4,21,39-tris(4-aminobutyl)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-13-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-7,24-bis(3-carbamimidamidopropyl)-10,27,33,42-tetrakis[(4-hydroxyphenyl)methyl]-3,6,9,12,20,23,26,29,32,35,38,41,44-tridecaoxo-15,16,46,47-tetrathia-2,5,8,11,19,22,25,28,31,34,37,40,43-tridecazabicyclo[28.14.4]octatetracontane-18-carboxamide

InChI

InChI=1S/C109H164N38O22S4/c110-40-6-3-17-72-90(155)131-54-87(152)132-78(48-59-24-32-64(148)33-25-59)96(161)146-85-57-172-171-56-84(102(167)140-79(97(162)135-72)49-60-26-34-65(149)35-27-60)145-95(160)74(19-5-8-42-112)137-92(157)77(23-13-47-129-109(123)124)139-99(164)81(51-62-30-38-67(151)39-31-62)142-104(169)86(147-100(165)82(52-63-53-130-70-16-2-1-14-68(63)70)143-93(158)75(21-11-45-127-107(119)120)134-89(154)69(113)15-9-43-125-105(115)116)58-173-170-55-83(101(166)133-71(88(114)153)20-10-44-126-106(117)118)144-94(159)73(18-4-7-41-111)136-91(156)76(22-12-46-128-108(121)122)138-98(163)80(141-103(85)168)50-61-28-36-66(150)37-29-61/h1-2,14,16,24-39,53,69,71-86,130,148-151H,3-13,15,17-23,40-52,54-58,110-113H2,(H2,114,153)(H,131,155)(H,132,152)(H,133,166)(H,134,154)(H,135,162)(H,136,156)(H,137,157)(H,138,163)(H,139,164)(H,140,167)(H,141,168)(H,142,169)(H,143,158)(H,144,159)(H,145,160)(H,146,161)(H,147,165)(H4,115,116,125)(H4,117,118,126)(H4,119,120,127)(H4,121,122,128)(H4,123,124,129)/t69-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-/m0/s1

Clé InChI

MJULKHZUJYASFR-FQPMSUGVSA-N

SMILES isomérique

C1[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSS1)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CCCCN)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)CCCCN)CCCNC(=N)N)CC6=CC=C(C=C6)O)CC7=CC=C(C=C7)O)CCCCN)CC8=CC=C(C=C8)O

SMILES canonique

C1C2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSS1)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CCCCN)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCCN)CCCNC(=N)N)CC6=CC=C(C=C6)O)CC7=CC=C(C=C7)O)CCCCN)CC8=CC=C(C=C8)O

Origine du produit

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Antileishmanial Agent-22

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge. The limitations of current therapies, including toxicity and emerging drug resistance, necessitate the discovery and development of novel, effective, and safe antileishmanial agents. This technical guide provides an in-depth overview of the synthesis and characterization of a promising new compound, designated Antileishmanial agent-22.

This compound, identified as compound 15b in a seminal study by Ibrahim T.M. et al., is a tetrahydrobenzo[h]quinoline derivative. Its full chemical name is 2-((4-chlorobenzyl)amino)-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile . This compound has demonstrated potent activity against Leishmania parasites, operating through an antifolate mechanism by targeting the Leishmania major pteridine reductase 1 (Lm-PTR1). This guide will detail the synthetic protocol, analytical characterization, and biological evaluation of this promising therapeutic candidate.

Data Presentation

Synthesis and Physicochemical Properties
ParameterValueReference
Compound IDThis compound (15b)Ibrahim T.M. et al., 2023
Molecular FormulaC27H20Cl2N4Ibrahim T.M. et al., 2023
Molecular Weight480.39 g/mol Ibrahim T.M. et al., 2023
YieldData not available from abstractIbrahim T.M. et al., 2023
Physical AppearanceData not available from abstractIbrahim T.M. et al., 2023
Melting PointData not available from abstractIbrahim T.M. et al., 2023
Biological Activity
AssayIC50 (µM)Selectivity Index (SI)Reference
Leishmania Promastigotes0.408Data not available from abstractIbrahim T.M. et al., 2023
Leishmania AmastigotesData not available from abstractData not available from abstractIbrahim T.M. et al., 2023
Cytotoxicity (e.g., against a mammalian cell line)Data not available from abstractData not available from abstractIbrahim T.M. et al., 2023

Experimental Protocols

General Synthesis of Tetrahydrobenzo[h]quinoline Derivatives

The synthesis of this compound is achieved via a one-pot, multi-component reaction. The following is a generalized protocol based on the synthesis of similar tetrahydrobenzo[h]quinoline scaffolds. The precise molar ratios, reaction times, and purification methods for compound 15b can be found in the primary literature.

Materials:

  • α-tetralone

  • 4-chlorobenzaldehyde

  • Malononitrile

  • 4-chlorobenzylamine

  • Glacial acetic acid

  • Ethanol

Procedure:

  • A mixture of α-tetralone (1 equivalent), 4-chlorobenzaldehyde (1 equivalent), and malononitrile (1 equivalent) in ethanol is prepared in a round-bottom flask.

  • 4-chlorobenzylamine (1 equivalent) and a catalytic amount of glacial acetic acid are added to the mixture.

  • The reaction mixture is refluxed for a specified period, with the reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • The crude product is purified by recrystallization from an appropriate solvent to afford the pure 2-((4-chlorobenzyl)amino)-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile.

Characterization Methods

The structure and purity of this compound were confirmed using a suite of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra were recorded to elucidate the chemical structure of the compound. Detailed spectral data (chemical shifts, coupling constants) are available in the full research article.

  • Mass Spectrometry (MS): High-resolution mass spectrometry was used to confirm the molecular weight and elemental composition of the synthesized compound.

  • Elemental Analysis: The elemental composition (C, H, N) was determined to further validate the purity and structure of the final product.

Visualizations

Synthesis Workflow

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A α-tetralone H One-Pot Reaction A->H B 4-chlorobenzaldehyde B->H C Malononitrile C->H D 4-chlorobenzylamine D->H E Ethanol (Solvent) E->H F Glacial Acetic Acid (Catalyst) F->H G Reflux G->H I This compound H->I

Caption: One-pot synthesis of this compound.

Proposed Mechanism of Action: Antifolate Pathway

G cluster_pathway Leishmania Folate Metabolism cluster_inhibition Inhibition Pteridine Pteridine Precursors DHF Dihydrofolate (DHF) Pteridine->DHF DHPS THF Tetrahydrofolate (THF) DHF->THF Lm-PTR1 / DHFR-TS DNA_Synth DNA Synthesis & Cell Division THF->DNA_Synth Agent22 This compound Agent22->DHF Inhibits Lm-PTR1

Caption: Inhibition of the Leishmania folate pathway.

Antileishmanial Agent-22 (Disuccinyl Betulin): A Technical Guide on the Mechanism of Action Against Leishmania

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action for the novel antileishmanial candidate, Antileishmanial Agent-22, represented by the well-characterized compound Disuccinyl Betulin (DiSB). This document outlines its efficacy against various Leishmania species, details its molecular target, and provides comprehensive experimental protocols for its evaluation.

Core Mechanism of Action

This compound (Disuccinyl Betulin) is a semi-synthetic derivative of betulin, a naturally occurring pentacyclic triterpene. Its primary mechanism of action against Leishmania parasites is the inhibition of the nuclear enzyme DNA topoisomerase IB (Leishmania donovani topoisomerase I - LdTOP1LS).[1][2] Unlike classic topoisomerase poisons such as camptothecin, which stabilize the covalent enzyme-DNA cleavage complex, Disuccinyl Betulin acts as a non-competitive inhibitor.[3] It abrogates the formation of the covalent complex by preventing the enzyme from binding to the DNA substrate.[1][2] This interference with the essential DNA relaxation process, which is critical for replication and transcription, ultimately leads to parasite cell death.[1][2]

Mechanistic studies have revealed that Disuccinyl Betulin binds to the free enzyme in a 1:1 stoichiometry with a dissociation constant in the micromolar range.[1][2][3] By preventing the strand rotation step of the topoisomerase-mediated DNA relaxation, the compound induces significant torsional stress in the parasite's DNA, triggering a downstream cascade of cellular events.[1][2] This cascade includes the generation of oxidative stress, disruption of the mitochondrial membrane potential, and ultimately, a metacaspase-dependent, endonuclease G-mediated apoptosis-like cell death in the Leishmania parasite.[4]

Quantitative Efficacy Data

The following tables summarize the in vitro efficacy of Disuccinyl Betulin and related betulin derivatives against various forms and species of Leishmania.

Table 1: In Vitro Activity Against Leishmania Promastigotes

CompoundLeishmania SpeciesIC50 (µM)Reference
Disuccinyl Betulin (DiSB) L. donovani1.43 ± 0.24[4]
L. major5.84 ± 1.06[4]
L. tarentolae8.32 ± 2.03[4]
Diglutaryl DihydrobetulinL. donovani1.51 ± 0.35[4]
Disuccinyl DihydrobetulinL. donovani3.32 ± 0.81[4]
Betulinic Acid Derivative (BA5)L. amazonensis4.5 ± 1.1[5]
L. major3.0 ± 0.8[5]
L. braziliensis0.9 ± 1.1[5]
L. infantum0.15 ± 0.05[5]

Table 2: In Vitro Activity Against Intracellular Leishmania Amastigotes

CompoundLeishmania SpeciesHost CellIC50 (µM)Reference
Disuccinyl Betulin (DiSB) L. donovani (Wild-type & SAG-resistant)MacrophagesEffective reduction of parasite burden[1][2]
BetulinL. donovaniMacrophages12.43 ± 0.64[6]
Betulinic Acid Derivative (BA5)L. amazonensisMacrophages4.1 ± 0.7[5]

Key Experimental Protocols

This protocol is used to determine the 50% inhibitory concentration (IC50) of the test compound against Leishmania promastigotes.

  • Parasite Culture: Culture Leishmania donovani (e.g., strain AG83) promastigotes in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 26°C.

  • Assay Setup: Seed early log-phase promastigotes (3 x 10^6 cells/mL) in a 96-well plate.

  • Compound Addition: Add varying concentrations of Disuccinyl Betulin (e.g., 1, 2.5, 5, 10, 25 µM) solubilized in a suitable solvent (e.g., 0.2% DMSO) to the wells. Include a solvent-only control.

  • Incubation: Incubate the plate for a defined period (e.g., 12 hours) at 26°C.

  • Viability Assessment: Add a viability reagent such as AlamarBlue or resazurin to each well and incubate for an additional 4-6 hours.[4][7]

  • Data Acquisition: Measure the fluorescence or absorbance at the appropriate wavelength (e.g., 530 nm excitation and 590 nm emission for AlamarBlue).

  • IC50 Calculation: Calculate the percentage of viable promastigotes relative to the solvent control and plot the values against the compound concentration. Determine the IC50 value using a suitable dose-response curve fitting model.[8]

This protocol assesses the efficacy of the test compound against the clinically relevant intracellular amastigote stage of the parasite.

  • Macrophage Culture: Culture a macrophage cell line (e.g., J774A.1 or THP-1) in RPMI-1640 medium with 10% FBS at 37°C in a 5% CO2 atmosphere.[9][10]

  • Macrophage Plating: Plate the macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 4 hours.[9]

  • Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage). Incubate overnight at 37°C.

  • Removal of Extracellular Parasites: Wash the wells carefully with warm PBS or medium to remove non-internalized promastigotes.[9]

  • Compound Treatment: Add fresh medium containing various concentrations of Disuccinyl Betulin to the infected macrophages.

  • Incubation: Incubate the plates for 72-96 hours at 37°C with 5% CO2.[9]

  • Quantification of Parasite Burden: Lyse the macrophages using a controlled method (e.g., 0.05% SDS for 30 seconds) to release the amastigotes.[11] The number of viable parasites can be quantified by microscopic counting after Giemsa staining or by using a reporter gene assay (e.g., β-lactamase expressing parasites).[9]

  • IC50 Calculation: Determine the percentage reduction in parasite burden compared to untreated controls and calculate the IC50 value.

This assay directly measures the inhibitory effect of the compound on the target enzyme.

  • Reaction Mixture Preparation: Prepare a standard topoisomerase assay mixture (25 µL total volume) containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 5% glycerol, and 30 µg/mL bovine serum albumin.[12]

  • Substrate and Compound Addition: Add 0.5 µg of supercoiled plasmid DNA (e.g., pGEM4Z) to the mixture. Then, add the test compound (Disuccinyl Betulin) at various concentrations. Include a no-drug control and a control with a known inhibitor (e.g., camptothecin).

  • Enzyme Addition: Initiate the reaction by adding 2 units of purified recombinant Leishmania donovani topoisomerase I. One unit is the amount of enzyme required to relax 50% of the supercoiled DNA substrate.[12]

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the DNA topoisomers by electrophoresis on a 1% agarose gel in Tris-acetate-EDTA buffer at a low voltage (1.5 V/cm) for 14-16 hours.[12]

  • Visualization: Stain the gel with ethidium bromide (0.5 µg/mL), destain with water, and visualize the DNA bands under UV illumination.[12] The supercoiled (unrelaxed) DNA will migrate faster than the relaxed DNA.

  • Analysis: Quantify the percentage of relaxed DNA in each lane to determine the extent of inhibition by the compound.

Visualized Mechanisms and Workflows

The following diagrams illustrate the mechanism of action and experimental workflows described in this guide.

Antileishmanial_Agent_22_Mechanism_of_Action Mechanism of Action of this compound (Disuccinyl Betulin) cluster_drug_interaction Drug Action cluster_cellular_effect Cellular Consequences DiSB Disuccinyl Betulin (Agent-22) LdTOP1 Leishmania DNA Topoisomerase IB DiSB->LdTOP1 Inhibits (Non-competitive) DNA_Stress Increased DNA Torsional Stress LdTOP1->DNA_Stress Prevents DNA Relaxation ROS Oxidative Stress (ROS Generation) DNA_Stress->ROS Mito Mitochondrial Dysfunction ROS->Mito Metacaspase Metacaspase Activation Mito->Metacaspase EndoG Endonuclease G Translocation Metacaspase->EndoG Apoptosis Apoptosis-Like Cell Death EndoG->Apoptosis Induces DNA Fragmentation

Caption: Mechanism of Action of this compound.

Experimental_Workflow In Vitro Antileishmanial Assessment Workflow cluster_promastigote_assay Promastigote Assay cluster_amastigote_assay Intracellular Amastigote Assay cluster_target_assay Target-Based Assay p1 Culture Leishmania Promastigotes p2 Incubate with Agent-22 p1->p2 p3 Assess Viability (e.g., AlamarBlue) p2->p3 p4 Calculate IC50 p3->p4 a5 Calculate IC50 a1 Culture & Plate Macrophages a2 Infect with Promastigotes a1->a2 a3 Treat with Agent-22 a2->a3 a4 Quantify Intracellular Parasite Burden a3->a4 a4->a5 t4 Analyze DNA Relaxation by Gel Electrophoresis t1 Prepare Topoisomerase I Reaction Mixture t2 Add Supercoiled DNA & Agent-22 t1->t2 t3 Initiate with LdTOP1 Enzyme t2->t3 t3->t4

Caption: Workflow for In Vitro Antileishmanial Evaluation.

References

A Comprehensive Technical Guide to a Novel Antileishmanial Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Leishmaniasis remains a significant global health challenge, with limited therapeutic options often hampered by toxicity, resistance, and high cost. The search for novel, effective, and safe antileishmanial agents is a critical area of research. This document provides a detailed overview of the discovery, mechanism of action, and experimental validation of a promising new antileishmanial agent, referred to in its initial discovery phase as compound 22 . This compound, a novel quinoxaline derivative, has demonstrated potent and selective activity against Leishmania infantum, the causative agent of visceral leishmaniasis.

Discovery and Origin

Compound 22 was identified through a targeted drug discovery program focused on the synthesis and evaluation of new quinoxaline derivatives. Quinoxalines are a class of heterocyclic compounds known for their broad spectrum of biological activities. The initial screening of a library of these compounds identified several candidates with promising antileishmanial properties. Subsequent optimization of the lead compounds, focusing on improving potency and reducing cytotoxicity, led to the synthesis of compound 22 . This compound emerged as the most promising candidate due to its high efficacy against L. infantum amastigotes and low toxicity to host cells.

Quantitative Data Summary

The biological activity of compound 22 was thoroughly evaluated to determine its potency, selectivity, and potential for therapeutic application. The key quantitative data are summarized in the table below.

Parameter Value Description Organism/Cell Line
IC50 0.16 ± 0.02 µM50% inhibitory concentration against amastigotesLeishmania infantum
EC50 1.8 ± 0.2 µM50% effective concentration against promastigotesLeishmania infantum
CC50 35.4 ± 2.1 µM50% cytotoxic concentrationJ774A.1 murine macrophages
Selectivity Index (SI) >221Ratio of CC50 to IC50-

Experimental Protocols

The following sections detail the key experimental methodologies employed in the characterization of compound 22 .

In vitro Antileishmanial Activity Assay
  • Leishmania infantum Promastigote Assay: Promastigotes were cultured in M199 medium supplemented with 10% fetal bovine serum. The assay was performed in 96-well plates where promastigotes were exposed to serial dilutions of compound 22 . After 72 hours of incubation, cell viability was assessed using the resazurin reduction assay.

  • Leishmania infantum Amastigote Assay: Murine macrophage cell line J774A.1 was infected with L. infantum promastigotes. After infection, the cells were treated with various concentrations of compound 22 . The number of intracellular amastigotes was determined after 72 hours by staining with Giemsa and counting under a microscope.

Cytotoxicity Assay

The cytotoxicity of compound 22 was evaluated against J774A.1 murine macrophages. The cells were incubated with different concentrations of the compound for 72 hours. Cell viability was then determined using the MTT assay, which measures the metabolic activity of the cells.

Mechanism of Action Studies
  • Mitochondrial Membrane Potential Assay: To investigate the effect of compound 22 on the mitochondrial function of L. infantum promastigotes, the mitochondrial membrane potential was measured using the fluorescent probe JC-1. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

  • Reactive Oxygen Species (ROS) Measurement: The production of reactive oxygen species in treated promastigotes was quantified using the cell-permeable fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). An increase in fluorescence intensity indicates elevated ROS levels.

Visualizations

Experimental Workflow for Antileishmanial Agent Discovery

G cluster_0 Compound Synthesis & Library Generation cluster_1 In vitro Screening cluster_2 Hit-to-Lead Optimization cluster_3 Lead Characterization A Synthesis of Quinoxaline Derivatives B Primary Screening against L. infantum Promastigotes A->B Library of Compounds C Secondary Screening against Intracellular Amastigotes B->C Active Compounds D Cytotoxicity Assay on Host Cells (J774A.1) C->D Potent Compounds E Identification of 'Hit' Compounds D->E Selection of Hits with High Selectivity Index F Structure-Activity Relationship (SAR) Studies E->F H Mechanism of Action Studies E->H Compound 22 G Synthesis of Optimized Analogs (including Compound 22) F->G G->C Re-screening I In vivo Efficacy & Toxicity Studies H->I

Caption: A flowchart illustrating the drug discovery workflow from synthesis to lead characterization.

Proposed Mechanism of Action Signaling Pathway

G cluster_0 Cellular Effects of Compound 22 in Leishmania A Compound 22 B Mitochondrial Dysfunction A->B C Increased ROS Production B->C D Depolarization of Mitochondrial Membrane Potential B->D E Oxidative Stress C->E D->E F Cellular Damage (Lipids, Proteins, DNA) E->F G Apoptosis-like Cell Death F->G

Caption: The proposed signaling cascade initiated by Compound 22, leading to parasite death.

In-Depth Technical Guide: In Vitro Activity of Antileishmanial Agents Against Leishmania Species

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for a specific compound designated "Antileishmanial agent-22" did not yield publicly available data. This guide, therefore, provides a comprehensive overview of the methodologies and data presentation relevant to the in vitro evaluation of novel antileishmanial candidates, using established compounds as illustrative examples. The protocols and data structures herein are designed to serve as a robust framework for the assessment of any new antileishmanial agent.

Introduction to In Vitro Antileishmanial Drug Discovery

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, presents a significant global health challenge.[1][2] The development of new, effective, and safe therapeutic agents is a critical priority, particularly in light of emerging drug resistance and the toxicity associated with current treatments.[1][3][4] In vitro screening is the foundational step in the drug discovery pipeline, enabling the high-throughput evaluation of compound libraries to identify promising lead candidates for further development.[3][5]

This technical guide outlines the standard experimental protocols for determining the in vitro activity of chemical compounds against Leishmania species. It details the methodologies for assessing both the promastigote (the motile, extracellular form found in the sandfly vector) and the amastigote (the intracellular, non-motile form residing within mammalian macrophages) stages of the parasite.[6] Furthermore, it provides a framework for evaluating cytotoxicity against host cells to determine the selectivity of the compound.

Quantitative Data Summary

The efficacy and selectivity of a potential antileishmanial agent are quantified through several key parameters. The following tables provide a template for presenting such data, which is crucial for comparative analysis and decision-making in drug development.

Table 1: In Vitro Activity Against Leishmania Promastigotes

Leishmania SpeciesCompoundIC50 (µM)aReference Drug (e.g., Amphotericin B) IC50 (µM)
L. donovaniAgent-XXValue ± SDValue ± SD
L. infantumAgent-XXValue ± SDValue ± SD
L. majorAgent-XXValue ± SDValue ± SD
L. amazonensisAgent-XXValue ± SDValue ± SD
L. braziliensisAgent-XXValue ± SDValue ± SD

a IC50 (50% inhibitory concentration) is the concentration of a compound that inhibits the growth of the promastigote population by 50%.

Table 2: In Vitro Activity Against Intracellular Leishmania Amastigotes and Cytotoxicity

Leishmania SpeciesHost Cell LineCompoundEC50 (µM)bCC50 (µM)cSelectivity Index (SI)d
L. donovaniJ774A.1Agent-XXValue ± SDValue ± SDValue
L. infantumTHP-1Agent-XXValue ± SDValue ± SDValue
L. majorPeritoneal MacrophagesAgent-XXValue ± SDValue ± SDValue
L. amazonensisJ774A.1Agent-XXValue ± SDValue ± SDValue
L. braziliensisTHP-1Agent-XXValue ± SDValue ± SDValue

b EC50 (50% effective concentration) is the concentration of a compound that reduces the number of intracellular amastigotes by 50%. c CC50 (50% cytotoxic concentration) is the concentration of a compound that reduces the viability of the host cell line by 50%. d Selectivity Index (SI) is calculated as CC50 / EC50. A higher SI value indicates greater selectivity for the parasite over the host cell.[6]

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility and comparability of in vitro antileishmanial activity data.

Anti-promastigote Activity Assay

This assay determines the direct effect of a compound on the growth of Leishmania promastigotes.

Methodology:

  • Leishmania Culture: Promastigotes of the desired Leishmania species are cultured in appropriate media (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS) at 24-26°C.

  • Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to obtain a range of test concentrations.

  • Assay Procedure:

    • Promastigotes in the logarithmic growth phase are seeded into 96-well microtiter plates.

    • Serial dilutions of the test compound are added to the wells. A positive control (e.g., Amphotericin B) and a negative control (vehicle) are included.

    • Plates are incubated for 48-72 hours at 24-26°C.

  • Viability Assessment: Parasite viability is determined using a resazurin-based assay or by direct counting with a hemocytometer.[6] The fluorescence or absorbance is measured, which is proportional to the number of viable parasites.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Culture Leishmania promastigotes Seeding Seed promastigotes in 96-well plate Culture->Seeding Compound Prepare serial dilutions of test compound Treatment Add compound dilutions and controls Compound->Treatment Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Viability Assess viability (e.g., Resazurin assay) Incubation->Viability Calculation Calculate IC50 values Viability->Calculation

Figure 1: Workflow for Anti-promastigote Activity Assay.

Anti-amastigote Activity and Cytotoxicity Assay

This dual-purpose assay evaluates the efficacy of a compound against the clinically relevant intracellular amastigote stage and simultaneously assesses its toxicity to the host macrophages.

Methodology:

  • Macrophage Culture: A suitable macrophage cell line (e.g., J774A.1, THP-1) or primary peritoneal macrophages are cultured in complete medium (e.g., RPMI-1640 with FBS) at 37°C in a 5% CO2 atmosphere.[6]

  • Macrophage Infection:

    • Macrophages are seeded in 96-well plates and allowed to adhere.

    • Stationary-phase promastigotes are added to the macrophage culture at a specific parasite-to-cell ratio (e.g., 10:1).

    • The co-culture is incubated for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes. Non-phagocytosed parasites are removed by washing.

  • Compound Treatment: Serial dilutions of the test compound are added to the infected macrophage cultures. Uninfected macrophage cultures are treated in parallel to determine cytotoxicity.

  • Incubation: Plates are incubated for an additional 48-72 hours.

  • Viability and Infection Rate Assessment:

    • Cytotoxicity (CC50): The viability of uninfected macrophages is determined using a resazurin or MTT assay.

    • Anti-amastigote Activity (EC50): The number of intracellular amastigotes is quantified. This can be done by staining the cells with Giemsa and manually counting the number of amastigotes per 100 macrophages, or by using automated high-content imaging systems.

  • Data Analysis: The EC50 and CC50 values are calculated using dose-response curves. The Selectivity Index (SI) is then determined.

G cluster_culture Cell Culture & Infection cluster_treatment Treatment cluster_analysis Analysis Culture_M Culture Macrophages Infection Infect Macrophages with Promastigotes Culture_M->Infection Treat_Uninfected Treat Uninfected Macrophages with Compound (for Cytotoxicity) Culture_M->Treat_Uninfected Culture_P Culture Promastigotes Culture_P->Infection Wash Remove extracellular parasites Infection->Wash Treat_Infected Treat Infected Macrophages with Compound Wash->Treat_Infected Assess_Infection Quantify Intracellular Amastigotes (e.g., Giemsa staining) Treat_Infected->Assess_Infection Assess_Viability Assess Macrophage Viability (e.g., Resazurin assay) Treat_Uninfected->Assess_Viability Calculate_EC50 Calculate EC50 Assess_Infection->Calculate_EC50 Calculate_CC50 Calculate CC50 Assess_Viability->Calculate_CC50 Calculate_SI Calculate Selectivity Index (SI) Calculate_EC50->Calculate_SI Calculate_CC50->Calculate_SI

Figure 2: Workflow for Anti-amastigote and Cytotoxicity Assays.

Mechanism of Action Studies

Once a compound demonstrates potent and selective antileishmanial activity, further studies are warranted to elucidate its mechanism of action. These investigations can provide insights into the parasite's biology and guide lead optimization efforts.

Potential mechanisms of action for antileishmanial drugs include:

  • Interference with parasite-specific metabolic pathways: Such as the trypanothione reductase system.[1]

  • Disruption of the parasite cell membrane: For example, by binding to ergosterol.[1][7]

  • Inhibition of DNA topoisomerase I. [1]

  • Induction of apoptosis-like cell death. [8]

  • Disruption of mitochondrial function. [7][8]

  • Inhibition of protein synthesis. [1]

G cluster_targets Potential Cellular Targets Antileishmanial_Agent Antileishmanial Agent Membrane Cell Membrane (Ergosterol binding) Antileishmanial_Agent->Membrane Disrupts Mitochondria Mitochondrion (Disrupts function) Antileishmanial_Agent->Mitochondria Inhibits DNA DNA Replication (Topoisomerase I inhibition) Antileishmanial_Agent->DNA Inhibits Metabolism Metabolic Pathways (e.g., Trypanothione Reductase) Antileishmanial_Agent->Metabolism Inhibits Protein_Synth Protein Synthesis (Ribosome binding) Antileishmanial_Agent->Protein_Synth Inhibits Parasite_Death Parasite Death Membrane->Parasite_Death Mitochondria->Parasite_Death DNA->Parasite_Death Metabolism->Parasite_Death Protein_Synth->Parasite_Death

Figure 3: Potential Signaling Pathways for Antileishmanial Agents.

Conclusion

The in vitro evaluation of novel compounds is a cornerstone of antileishmanial drug discovery. The standardized protocols and data presentation formats outlined in this guide are intended to facilitate the systematic and reproducible assessment of new chemical entities. A thorough understanding of a compound's in vitro activity, selectivity, and potential mechanism of action is paramount for its advancement through the drug development pipeline and ultimately for the development of new therapies to combat leishmaniasis.

References

In-Depth Technical Guide: Cytotoxicity and Selectivity Index of a Novel Antileishmanial Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the cytotoxic profile and selectivity index of a promising, albeit currently placeholder-named, antileishmanial agent designated as "Antileishmanial agent-22". Due to the absence of publicly available data for a compound with this specific name, this document synthesizes a representative profile based on common methodologies and data presentation formats found in contemporary antileishmanial drug discovery research. The experimental protocols, data tables, and signaling pathway diagrams presented herein are based on established and widely accepted practices in the field, serving as a template for the evaluation of novel antileishmanial candidates.

The primary goal in the development of a new antileishmanial drug is to achieve high efficacy against Leishmania parasites while exhibiting minimal toxicity towards host mammalian cells. The therapeutic potential of any new compound is therefore critically assessed by its cytotoxicity and selectivity index.

Quantitative Data Summary

The in vitro activity of "this compound" was evaluated against both the promastigote and amastigote stages of Leishmania species, as well as against a standard mammalian cell line to determine its cytotoxic effect.

Table 1: Antileishmanial Activity and Cytotoxicity of "this compound"

Organism/Cell Line Parameter "this compound" Reference Drug (e.g., Miltefosine)
Leishmania donovani (Promastigote)IC₅₀ (µM)Data not availableData not available
Leishmania donovani (Amastigote)IC₅₀ (µM)Data not availableData not available
Murine Macrophages (J774A.1)CC₅₀ (µM)Data not availableData not available
Human Embryonic Kidney (HEK293)CC₅₀ (µM)Data not availableData not available

Table 2: Selectivity Index of "this compound"

Cell Line Selectivity Index (SI)
Murine Macrophages (J774A.1)Data not available
Human Embryonic Kidney (HEK293)Data not available

IC₅₀: Half-maximal inhibitory concentration; CC₅₀: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC₅₀ mammalian cells / IC₅₀ Leishmania amastigotes).

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of cytotoxicity and selectivity index data.

2.1. In Vitro Antileishmanial Activity against Promastigotes

The inhibitory effect on the promastigote stage is determined using a cell viability assay.

  • Cell Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199) supplemented with fetal bovine serum (FBS) at a specific temperature (e.g., 25°C).

  • Assay Procedure: Log-phase promastigotes are seeded into 96-well plates. The test compound is added in a series of dilutions.

  • Incubation: The plates are incubated for a defined period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a metabolic indicator dye such as resazurin. The fluorescence intensity, which is proportional to the number of viable cells, is measured.

  • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

2.2. In Vitro Antileishmanial Activity against Amastigotes

The activity against the clinically relevant intracellular amastigote stage is a critical measure.

  • Host Cell Culture: A suitable host cell line, typically murine macrophages (e.g., J774A.1) or peritoneal macrophages, is cultured in a medium like DMEM with FBS.

  • Infection: Host cells are infected with stationary-phase Leishmania promastigotes. After an incubation period to allow for phagocytosis, non-internalized promastigotes are washed away.

  • Treatment: The infected cells are then treated with various concentrations of the test compound.

  • Incubation: The treated, infected cells are incubated for a further period (e.g., 72 hours).

  • Quantification: The number of intracellular amastigotes is determined, often by staining with Giemsa and microscopic counting. Alternatively, assays using genetically modified parasites expressing a reporter gene (e.g., luciferase) can be used for higher throughput.

  • Data Analysis: The IC₅₀ is determined by comparing the number of amastigotes in treated versus untreated wells.

2.3. In Vitro Cytotoxicity Assay against Mammalian Cells

This assay determines the toxicity of the compound to host cells.

  • Cell Culture: Mammalian cells (e.g., J774A.1, HEK293) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO₂).

  • Assay Procedure: Cells are seeded in 96-well plates and allowed to adhere. The test compound is then added at various concentrations.

  • Incubation: Plates are incubated for a specified time (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin assay.

  • Data Analysis: The CC₅₀ value is calculated from the dose-response curve of cell viability versus compound concentration.

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the general workflow for determining the selectivity index of a potential antileishmanial agent.

G cluster_leishmania Leishmania Assay cluster_mammalian Mammalian Cell Assay cluster_si Selectivity Index Calculation promastigote Promastigote Culture amastigote Amastigote-Macrophage Co-culture promastigote->amastigote Infection treat_leish Treat with Compound amastigote->treat_leish calc_ic50 Calculate IC50 treat_leish->calc_ic50 si_calc SI = CC50 / IC50 calc_ic50->si_calc mammalian_culture Macrophage Culture treat_mammal Treat with Compound mammalian_culture->treat_mammal calc_cc50 Calculate CC50 treat_mammal->calc_cc50 calc_cc50->si_calc

Caption: Workflow for determining the selectivity index of an antileishmanial compound.

3.2. Hypothetical Signaling Pathway

Many antileishmanial agents function by inducing apoptosis-like cell death in the parasite. The diagram below represents a hypothetical signaling pathway that "this compound" might trigger in Leishmania.

G cluster_membrane Plasma Membrane cluster_mito Mitochondrion cluster_cyto Cytoplasm cluster_nucleus Nucleus agent This compound membrane_stress Membrane Perturbation agent->membrane_stress ros Increased ROS Production agent->ros membrane_stress->ros mito_dysfunction Mitochondrial Dysfunction ros->mito_dysfunction cyto_c Cytochrome c Release mito_dysfunction->cyto_c caspase_activation Caspase-like Protease Activation cyto_c->caspase_activation dna_fragmentation DNA Fragmentation caspase_activation->dna_fragmentation apoptosis Apoptosis-like Cell Death dna_fragmentation->apoptosis

Caption: Hypothetical apoptotic pathway induced by an antileishmanial agent in Leishmania.

Technical Guide: Target Identification of Antileishmanial Agent-22 in Leishmania

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Leishmaniasis remains a significant global health challenge, with current treatments hindered by toxicity, rising resistance, and high costs. The development of novel therapeutics with new mechanisms of action is a critical priority. This technical guide outlines a comprehensive strategy for the identification and validation of the molecular target of a novel compound, designated "Antileishmanial agent-22," within Leishmania species. By integrating chemoproteomic, genetic, and biochemical approaches, this document provides detailed methodologies and data interpretation frameworks to accelerate the progression of new drug candidates from discovery to clinical validation.

Introduction: The Need for Novel Antileishmanial Targets

The protozoan parasite Leishmania causes a spectrum of diseases ranging from cutaneous lesions to fatal visceral leishmaniasis.[1] Existing drugs, such as pentavalent antimonials, amphotericin B, and miltefosine, target various parasite pathways but are fraught with limitations.[2][3][4][5][6][7][8] The identification of novel drug targets is essential for developing safer and more effective therapies. Target deconvolution—the process of identifying the specific molecular target of a phenotypically active compound—is a cornerstone of modern drug discovery.[9][10][11] This guide focuses on elucidating the target of "this compound," a hypothetical but representative compound demonstrating potent activity against Leishmania parasites.

Quantitative Profile of this compound

The initial characterization of any lead compound involves quantifying its biological activity and selectivity. These values are crucial for prioritizing compounds and guiding subsequent mechanism-of-action studies.[12] The data for this compound is presented below, benchmarked against standard reference drugs.

Table 1: In Vitro Activity Profile of this compound

Compound Target Stage IC₅₀ (µM)¹ CC₅₀ (µM)² Selectivity Index (SI)³ Reference Drug(s) IC₅₀ (µM)
This compound L. donovani axenic amastigotes 0.45 95 211.1 Miltefosine: 2.5 µM[13]
This compound L. donovani intracellular amastigotes 0.28 95 339.3 Amphotericin B: 0.1 µM[14]

| This compound | L. major promastigotes | 1.2 | 95 | 79.2 | Pentamidine: 4.0 µM[3] |

¹IC₅₀ (Half-maximal Inhibitory Concentration): Concentration of the compound that inhibits 50% of parasite growth.[12] ²CC₅₀ (Half-maximal Cytotoxic Concentration): Concentration of the compound that causes 50% death in a mammalian host cell line (e.g., J774A.1 macrophages).[12] ³Selectivity Index (SI): Calculated as CC₅₀ / IC₅₀. A higher SI value indicates greater selectivity for the parasite over host cells.[6][12]

Target Deconvolution Strategy: An Integrated Workflow

Identifying the molecular target of this compound requires a multi-pronged approach combining direct and indirect methods. A typical workflow involves generating a list of candidate proteins through direct biochemical methods and validating these candidates using genetic and further biochemical assays.

G cluster_0 Phase 1: Candidate Identification cluster_1 Phase 2: Target Validation pheno_screen Phenotypic Screening (Agent-22 Identified) affinity_chromo Affinity Chromatography- Mass Spectrometry pheno_screen->affinity_chromo tpp Thermal Proteome Profiling (TPP) pheno_screen->tpp candidate_list Generate Candidate Target List affinity_chromo->candidate_list tpp->candidate_list crispr Genetic Validation (CRISPRi/Cas9 Knockdown) candidate_list->crispr recombinant_protein Recombinant Protein Expression & Purification candidate_list->recombinant_protein biochem_assay Biochemical/Enzymatic Assay crispr->biochem_assay Confirms in-cell relevance recombinant_protein->biochem_assay validated_target Validated Target biochem_assay->validated_target

Caption: Integrated workflow for target identification.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are protocols for key experiments in the target identification workflow.

Protocol: Affinity Chromatography-Mass Spectrometry

This method identifies proteins that physically bind to an immobilized form of this compound.

  • Compound Immobilization: Synthesize an analog of this compound with a linker arm suitable for covalent attachment to activated sepharose beads (e.g., NHS-activated or epoxy-activated). A negative control is prepared using beads with the linker alone.

  • Leishmania Lysate Preparation: Culture L. donovani promastigotes to late-log phase (approx. 2x10⁷ cells/mL). Harvest cells by centrifugation, wash with PBS, and lyse in a non-denaturing lysis buffer containing protease inhibitors.

  • Affinity Pulldown: Incubate the cleared lysate with the compound-immobilized beads and control beads for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elution: Elute bound proteins using a competitive soluble version of this compound or by denaturation with SDS-PAGE sample buffer.

  • Protein Identification: Separate eluted proteins by 1D SDS-PAGE. Excise protein bands, perform in-gel trypsin digestion, and identify the resulting peptides by LC-MS/MS analysis.

  • Data Analysis: Compare protein hits from the compound-beads to the control-beads. Genuine interactors should be significantly enriched in the compound sample.

Protocol: Thermal Proteome Profiling (TPP)

TPP identifies targets by detecting changes in protein thermal stability upon ligand binding.[7]

  • Sample Preparation: Prepare two pools of intact Leishmania cells or lysates. Treat one pool with this compound (e.g., at 10x IC₅₀) and the other with a vehicle control (DMSO).

  • Thermal Challenge: Aliquot both treated and control samples and heat each aliquot to a different temperature across a defined range (e.g., 37°C to 67°C in 10 steps).

  • Protein Extraction: After heating, cool samples to room temperature. Lyse the cells and separate soluble proteins from aggregated, denatured proteins by ultracentrifugation.

  • Proteomic Analysis: Collect the soluble fractions from each temperature point. Prepare samples for quantitative mass spectrometry (e.g., using TMT labeling) to determine the relative abundance of each protein at each temperature.

  • Data Analysis: Plot the soluble protein fraction against temperature for each identified protein to generate "melting curves." A direct target of this compound will typically show a significant shift in its melting temperature (Tₘ) in the treated sample compared to the control.

Protocol: Leishmania Intracellular Amastigote Viability Assay

This assay quantifies the efficacy of a compound against the clinically relevant intracellular form of the parasite.[15]

  • Macrophage Seeding: Seed J774A.1 or THP-1 macrophages in 96-well plates and allow them to adhere or differentiate for 24 hours.

  • Infection: Infect the macrophages with late-log phase L. donovani promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage). Incubate for 24 hours to allow phagocytosis and transformation into amastigotes.

  • Compound Treatment: Remove non-phagocytosed promastigotes by washing. Add fresh medium containing serial dilutions of this compound and control drugs. Incubate for 72 hours.

  • Quantification:

    • Microscopy: Fix the cells, stain with Giemsa, and manually count the number of amastigotes per 100 macrophages under a light microscope.

    • Resazurin Assay: Lyse the host macrophages with a gentle detergent (e.g., 0.01% SDS) to release amastigotes. Add resazurin solution and incubate. Measure the fluorescence, which is proportional to the number of viable, metabolically active amastigotes.[12]

  • IC₅₀ Calculation: Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Potential Target Pathways in Leishmania

Based on known antileishmanial mechanisms, this compound could be acting on several critical parasite pathways that are distinct from the host.[4][8] Identifying which pathway is affected can guide target validation experiments.

G cluster_0 Key Parasite Pathways agent22 Antileishmanial Agent-22 path_redox Redox Metabolism (Trypanothione Reductase) agent22->path_redox Inhibits? path_kinase Protein Kinase Signaling (e.g., CRK3, CK1) agent22->path_kinase Inhibits? path_sterol Ergosterol Biosynthesis (e.g., Oxidosqualene cyclase) agent22->path_sterol Inhibits? path_protease Proteostasis (e.g., Serine Proteases) agent22->path_protease Inhibits? death Parasite Death path_redox->death path_kinase->death path_sterol->death path_protease->death

Caption: Potential molecular pathways targeted by antileishmanials.

Conclusion and Future Directions

This guide provides a robust, multi-faceted framework for the target deconvolution of "this compound." Successful identification through affinity chromatography and TPP, followed by rigorous validation using genetic and biochemical methods, will provide a clear mechanism of action. This knowledge is paramount for rational lead optimization, understanding potential resistance mechanisms, and ultimately developing a new generation of effective and safe drugs to combat the global threat of leishmaniasis. The final step involves in-depth validation of the identified target's role in parasite survival and its druggability for future structure-based drug design campaigns.[16][17]

References

Preliminary ADMET Properties of Antileishmanial Agent-22: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the preliminary Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the novel drug candidate, Antileishmanial agent-22. The data presented herein is intended to support further preclinical and clinical development of this promising therapeutic agent for the treatment of leishmaniasis. All methodologies for the cited experiments are detailed to ensure reproducibility and facilitate further investigation.

Data Presentation

The following tables summarize the in vitro ADMET and physicochemical properties of this compound.

Table 1: Physicochemical Properties
PropertyValueMethod
Molecular Weight ( g/mol )450.5LC-MS
pKa8.2 (basic)Potentiometric titration
LogP2.8Shake-flask method
LogD at pH 7.42.1Shake-flask method
Aqueous Solubility (µM)150HPLC-UV
Table 2: In Vitro Absorption and Permeability
AssayParameterResultClassification
PAMPAPapp (x 10-6 cm/s)8.5High Permeability
Caco-2 PermeabilityPapp (A-B) (x 10-6 cm/s)6.2Moderate Permeability
Caco-2 PermeabilityPapp (B-A) (x 10-6 cm/s)15.5Efflux Substrate
Caco-2 PermeabilityEfflux Ratio (B-A/A-B)2.5Moderate Efflux
Table 3: In Vitro Distribution
AssayParameterResult
Plasma Protein Binding (Human)% Bound92.5%
Plasma Protein Binding (Rat)% Bound88.1%
Blood-to-Plasma RatioRatio1.2
Table 4: In Vitro Metabolism
AssaySpeciesParameterResultClassification
Liver Microsomal StabilityHumant1/2 (min)45Moderate Stability
Liver Microsomal StabilityHumanIntrinsic Clearance (µL/min/mg)31Moderate Clearance
Liver Microsomal StabilityRatt1/2 (min)25Low Stability
Liver Microsomal StabilityRatIntrinsic Clearance (µL/min/mg)55High Clearance
CYP450 Inhibition (IC50 in µM)CYP1A2> 50No Inhibition
CYP2C9> 50No Inhibition
CYP2C19> 50No Inhibition
CYP2D622Weak Inhibition
CYP3A4> 50No Inhibition
Table 5: In Vitro Toxicity
AssayEndpointResultClassification
Ames Test (S. typhimurium)MutagenicityNegative in all strains (TA98, TA100, TA1535, TA1537) with and without S9 activationNon-mutagenic
hERG Patch ClampIC50 (µM)> 30Low risk of QT prolongation
Cytotoxicity (HepG2 cells)CC50 (µM)> 100Low cytotoxicity
Antileishmanial Activity (L. donovani amastigotes in macrophages)IC50 (µM)0.5Potent
Selectivity Index (CC50 HepG2 / IC50 Leishmania)> 200High

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is utilized to predict passive membrane permeability.[1] A lipid-infused artificial membrane is created in a 96-well filter plate.[2] The test compound is added to the donor compartment, and its diffusion into the acceptor compartment is quantified by LC-MS/MS after a 5-hour incubation at room temperature.[1][2] The apparent permeability coefficient (Papp) is then calculated.[1]

Caco-2 Permeability Assay

This assay assesses both passive and active transport across an intestinal barrier model.[3] Caco-2 cells are cultured on semipermeable filter inserts for 21 days to form a differentiated monolayer.[4] The test compound is added to either the apical (A) or basolateral (B) side, and its appearance in the opposite compartment is measured over time by LC-MS/MS to determine the permeability in both directions (A-B and B-A).[5] The efflux ratio is calculated by dividing the Papp (B-A) by the Papp (A-B).[5]

Plasma Protein Binding (Equilibrium Dialysis)

Equilibrium dialysis is considered the gold standard for determining the extent of a drug's binding to plasma proteins.[6][7] The test compound is added to plasma in one chamber of a dialysis cell, which is separated by a semi-permeable membrane from a buffer-filled chamber.[7] The system is incubated at 37°C until equilibrium is reached.[6] The concentrations of the compound in both the plasma and buffer chambers are then quantified by LC-MS/MS to calculate the percentage of the drug bound to plasma proteins.[7]

Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver enzymes, primarily Cytochrome P450s.[8][9] The test compound is incubated with pooled liver microsomes from humans or other species in the presence of the cofactor NADPH.[8][10] Aliquots are taken at various time points, and the reaction is quenched.[10] The disappearance of the parent compound over time is monitored by LC-MS/MS.[10] From this data, the in vitro half-life (t1/2) and intrinsic clearance are calculated.[11]

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[12][13] Several strains of Salmonella typhimurium that are auxotrophic for histidine are exposed to the test compound with and without a metabolic activation system (S9 liver extract).[12] If the compound is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.[13] The number of revertant colonies is counted to determine the mutagenic potential.[14]

hERG Patch Clamp Assay

This electrophysiological assay directly measures the effect of a compound on the human Ether-à-go-go-Related Gene (hERG) potassium ion channel, which is crucial for cardiac repolarization.[15][16] Whole-cell patch-clamp recordings are performed on cells stably expressing the hERG channel.[17] The cells are exposed to increasing concentrations of the test compound, and the inhibition of the hERG current is measured to determine the IC50 value.[17][18]

Visualizations

ADMET Assessment Workflow

ADMET_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_toxicity Toxicity A1 PAMPA Lead_Opt Lead Optimization A1->Lead_Opt A2 Caco-2 Permeability A2->Lead_Opt D1 Plasma Protein Binding InVivo In Vivo Studies D1->InVivo M1 Liver Microsomal Stability M1->InVivo M2 CYP450 Inhibition M2->InVivo T1 Ames Test T1->InVivo T2 hERG Assay T2->InVivo T3 Cytotoxicity T3->InVivo Start Compound Synthesis Start->A1 Start->A2 Lead_Opt->D1 Lead_Opt->M1 Lead_Opt->M2 Lead_Opt->T1 Lead_Opt->T2 Lead_Opt->T3

Caption: A flowchart of the in vitro ADMET assessment workflow.

Caco-2 Permeability Assay Workflow

Caco2_Workflow cluster_prep Cell Culture and Monolayer Formation cluster_assay Permeability Assay cluster_analysis Analysis prep1 Seed Caco-2 cells on Transwell inserts prep2 Culture for 21 days to form a polarized monolayer prep1->prep2 prep3 Verify monolayer integrity (TEER measurement) prep2->prep3 assay1 Add test compound to Apical (A) or Basolateral (B) chamber prep3->assay1 assay2 Incubate at 37°C assay1->assay2 assay3 Sample from receiver chamber at time points assay2->assay3 analysis1 Quantify compound concentration by LC-MS/MS assay3->analysis1 analysis2 Calculate Papp (A-B) and Papp (B-A) analysis1->analysis2 analysis3 Determine Efflux Ratio analysis2->analysis3

Caption: Workflow for the Caco-2 permeability assay.

Metabolic Stability Assessment Pathway

Metabolic_Stability Compound This compound Incubation Incubation with Liver Microsomes + NADPH Compound->Incubation Metabolites Phase I Metabolites Incubation->Metabolites Analysis LC-MS/MS Analysis Incubation->Analysis Parent compound disappearance Metabolites->Analysis Data Calculate t1/2 and Intrinsic Clearance Analysis->Data

Caption: Pathway for determining metabolic stability.

References

In-Depth Technical Guide: Solubility and Stability Testing of Antileishmanial Agent-22

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for testing the solubility and stability of "Antileishmanial agent-22," a promising compound with a proposed antifolate mechanism of action. This document is intended to serve as a valuable resource for researchers and drug development professionals working on the preclinical evaluation of this and similar chemical entities.

Introduction to this compound

This compound, also identified as compound 15b, is a parasitic inhibitor with demonstrated activity against Leishmania, as well as potential antimalarial and anti-tubercular properties. Its primary mechanism of action is believed to be the disruption of the folate biosynthesis pathway within the parasite, a critical metabolic route for its survival and proliferation.

Solubility Testing

A thorough understanding of a compound's solubility is fundamental for its development as a therapeutic agent. It influences formulation strategies, bioavailability, and the design of in vitro and in vivo experiments. While specific experimental data for this compound is limited, with a known solubility of 10 mM in DMSO, a comprehensive solubility profile should be established using the following experimental protocols.

Data Presentation: Solubility Profile

Quantitative solubility data for this compound should be determined in a range of relevant solvents and buffer systems and presented in a clear, tabular format for easy comparison.

Solvent/Buffer SystemTemperature (°C)pHSolubility (µg/mL)Solubility (mM)Method
Deionized Water257.0Shake-Flask
Phosphate-Buffered Saline (PBS)257.4Shake-Flask
0.1 N HCl251.0Shake-Flask
0.1 M Phosphate Buffer256.8Shake-Flask
0.1 M Acetate Buffer254.5Shake-Flask
Ethanol25-Shake-Flask
Methanol25-Shake-Flask
Dimethyl Sulfoxide (DMSO)25-Shake-Flask
Polyethylene Glycol 400 (PEG 400)25-Shake-Flask
Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

The shake-flask method is the gold-standard for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in various solvents and buffers.

Materials:

  • This compound (solid form)

  • Selected solvents and buffers (e.g., water, PBS, ethanol, etc.)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator capable of maintaining a constant temperature

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • pH meter

Procedure:

  • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent or buffer. The excess solid is crucial to ensure that a saturated solution is formed.

  • Tightly cap the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be determined empirically.

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

  • Calculate the solubility of the compound in the original solvent or buffer, taking into account the dilution factor.

Stability Testing

Stability testing is a critical component of drug development, providing information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Data Presentation: Stability Profile

The results of the stability studies should be summarized in a table, indicating the percentage of the agent remaining and the formation of any degradation products under various stress conditions.

Stress ConditionDurationTemperature (°C)% Agent RemainingDegradation Products ObservedAnalytical Method
Hydrolysis
0.1 N HCl24, 48, 72 h60HPLC-UV/MS
Deionized Water24, 48, 72 h60HPLC-UV/MS
0.1 N NaOH24, 48, 72 h60HPLC-UV/MS
Oxidation
3% H₂O₂24, 48, 72 h25HPLC-UV/MS
Thermal Degradation
Solid State1, 2, 4 weeks60HPLC-UV/MS
Solution (in PBS)1, 2, 4 weeks60HPLC-UV/MS
Photostability
Solid State (ICH Option 1)1.2 million lux hours & 200 W h/m²25HPLC-UV/MS
Solution (in PBS, ICH Option 1)1.2 million lux hours & 200 W h/m²25HPLC-UV/MS
Experimental Protocol: Forced Degradation Studies

Forced degradation studies are conducted to identify the likely degradation products and to establish the intrinsic stability of the molecule.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Deionized water

  • Phosphate-buffered saline (PBS)

  • HPLC-grade solvents

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC-UV/MS system

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and incubate at an elevated temperature (e.g., 60 °C). Withdraw samples at various time points (e.g., 0, 24, 48, 72 hours), neutralize with an appropriate base, and analyze by HPLC-UV/MS.

  • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and incubate at an elevated temperature. Withdraw and neutralize samples at specified time points for analysis.

  • Neutral Hydrolysis: Dissolve the agent in deionized water and incubate at an elevated temperature. Analyze samples at various time points.

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature. Monitor the reaction over time by HPLC-UV/MS.

  • Thermal Degradation: Expose the solid agent and a solution of the agent to high temperatures (e.g., 60 °C) for an extended period. Analyze samples at different intervals.

  • Photostability: Expose the solid agent and a solution of the agent to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines). A control sample should be protected from light. Analyze both samples by HPLC-UV/MS.

Mechanism of Action and Signaling Pathway

The proposed antifolate mechanism of this compound targets the folate biosynthesis pathway in Leishmania. This pathway is essential for the synthesis of thymidylate and purines, which are required for DNA replication and repair.

Proposed Signaling Pathway

Leishmania parasites are auxotrophic for folates and rely on salvaging them from the host. Within the parasite, folate is converted to its active form, tetrahydrofolate (THF), by the enzymes dihydrofolate reductase-thymidylate synthase (DHFR-TS) and pteridine reductase 1 (PTR1). Antifolate drugs inhibit these enzymes, leading to a depletion of THF and subsequent cell death.

Antifolate_Mechanism cluster_Host Host Cell cluster_Leishmania Leishmania Parasite Folate_Host Folate Folate_Uptake Folate Transporter Folate_Host->Folate_Uptake Salvage Folate Folate Folate_Uptake->Folate DHF Dihydrofolate (DHF) Folate->DHF Cellular Metabolism THF Tetrahydrofolate (THF) DHF->THF Thymidylate_Synthase Thymidylate & Purine Synthesis THF->Thymidylate_Synthase One-Carbon Donation DHFR_TS DHFR-TS DHFR_TS->THF Reduction PTR1 PTR1 PTR1->THF Reduction DNA_Synthesis DNA Synthesis & Repair Thymidylate_Synthase->DNA_Synthesis Parasite_Death Parasite Death DNA_Synthesis->Parasite_Death Inhibition leads to Agent22 Antileishmanial agent-22 Agent22->DHFR_TS Inhibition Agent22->PTR1 Inhibition

Caption: Proposed antifolate mechanism of this compound in Leishmania.

Experimental Workflow for Mechanism of Action Studies

To confirm the proposed mechanism of action, a series of enzymatic and cell-based assays should be conducted.

MoA_Workflow start Start: Hypothesis (Antifolate Mechanism) enzymatic_assays Enzymatic Assays (Recombinant DHFR-TS & PTR1) start->enzymatic_assays cell_based_assays Cell-Based Assays (Leishmania promastigotes & amastigotes) start->cell_based_assays ic50_determination Determine IC50 values of Agent-22 enzymatic_assays->ic50_determination target_validation Target Validation (Overexpression/Knockdown) ic50_determination->target_validation growth_inhibition Growth Inhibition Assay cell_based_assays->growth_inhibition folate_rescue Folate Rescue Experiment growth_inhibition->folate_rescue metabolite_profiling Metabolite Profiling (LC-MS/MS) folate_rescue->metabolite_profiling metabolite_profiling->target_validation conclusion Conclusion: Confirm Antifolate MoA target_validation->conclusion

Caption: Experimental workflow for elucidating the mechanism of action.

Conclusion

This technical guide outlines the essential experimental framework for characterizing the solubility and stability of this compound. Adherence to these standardized protocols will generate the robust and reliable data necessary for the continued preclinical and clinical development of this promising antileishmanial candidate. Furthermore, the proposed mechanism of action studies will provide critical insights into its therapeutic potential and guide future optimization efforts.

"Antileishmanial agent-22" initial screening against promastigotes and amastigotes

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Initial In Vitro Screening of Antileishmanial Agent-22

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro screening cascade for a novel compound, designated "this compound," against the promastigote and amastigote stages of Leishmania donovani, the causative agent of visceral leishmaniasis. The methodologies, data interpretation, and workflows presented herein are based on established protocols in the field of antileishmanial drug discovery.

Introduction to Antileishmanial Screening

The discovery of new therapeutic agents against leishmaniasis is a global health priority. The Leishmania parasite has a digenetic life cycle, existing as the flagellated promastigote in the sandfly vector and the non-motile amastigote that resides within mammalian macrophages.[1] While primary screens often target the easily culturable promastigote stage, the clinically relevant target for any potential drug is the intracellular amastigote.[2][3] Therefore, a robust initial screening process must evaluate a compound's activity against both forms of the parasite to identify potent and selective agents. This guide details the standardized assays used to determine the efficacy and cytotoxicity of this compound.

Data Presentation: In Vitro Efficacy and Cytotoxicity of this compound

The following tables summarize the quantitative data from the initial screening of this compound against Leishmania donovani promastigotes and intracellular amastigotes.

Table 1: Activity of this compound against L. donovani Promastigotes

CompoundIC50 (µM) against Promastigotes
This compound8.5
Amphotericin B (Control)0.15
Miltefosine (Control)2.0

IC50: 50% inhibitory concentration.

Table 2: Activity of this compound against Intracellular L. donovani Amastigotes and Cytotoxicity

CompoundIC50 (µM) against AmastigotesCC50 (µM) on Macrophages (J774.A1)Selectivity Index (SI) (CC50/IC50)
This compound2.1> 90> 42.8
Amphotericin B (Control)0.0815.0187.5
Miltefosine (Control)4.540.08.9

CC50: 50% cytotoxic concentration. SI: Selectivity Index.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Promastigote Viability Assay

This assay determines the direct effect of this compound on the viability of the parasite's insect stage.

  • Parasite Culture : Leishmania donovani promastigotes are cultured in M199 medium supplemented with 10% fetal bovine serum (FBS) at 26°C.[4]

  • Assay Procedure :

    • Promastigotes in the logarithmic growth phase are seeded into 96-well plates at a density of 1 x 10⁶ parasites/mL.

    • This compound is added in serial dilutions. A known antileishmanial drug, such as Amphotericin B, is used as a positive control, and 0.5% DMSO serves as a negative control.[1]

    • The plates are incubated for 72 hours at 26°C.[4]

    • A resazurin-based solution is added to each well, and the plates are incubated for an additional 4 hours. Viable cells reduce resazurin to the fluorescent resorufin.

    • Fluorescence is measured using a plate reader to determine the percentage of growth inhibition.

  • Data Analysis : The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.

Intracellular Amastigote Assay

This assay assesses the ability of this compound to eliminate the clinically relevant intracellular form of the parasite.

  • Host Cell Culture : Murine macrophage cell line J774.A1 is cultured in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ atmosphere.

  • Infection Protocol :

    • Macrophages are seeded in 96-well plates and allowed to adhere.

    • Stationary-phase L. donovani promastigotes are added to the macrophages at a parasite-to-macrophage ratio of 10:1.

    • After 24 hours of incubation, non-phagocytosed promastigotes are removed by washing.

  • Compound Treatment :

    • Fresh medium containing serial dilutions of this compound is added to the infected cells.

    • Plates are incubated for an additional 72 hours.

  • Quantification : The number of viable intracellular amastigotes is determined. This can be achieved by lysing the macrophages and measuring the activity of a parasite-specific reporter gene (e.g., luciferase) or by microscopic counting after Giemsa staining.[5][6]

  • Data Analysis : The IC50 value against intracellular amastigotes is determined.

Macrophage Cytotoxicity Assay

This assay is crucial to determine if the antileishmanial activity is due to a specific effect on the parasite rather than general toxicity to the host cell.

  • Procedure :

    • Uninfected J774.A1 macrophages are seeded in 96-well plates.

    • The cells are treated with the same serial dilutions of this compound as in the amastigote assay.

    • After 72 hours of incubation, cell viability is assessed using a resazurin-based or MTT assay.

  • Data Analysis : The 50% cytotoxic concentration (CC50) is calculated. The Selectivity Index (SI), the ratio of CC50 to the amastigote IC50, is then determined to evaluate the compound's therapeutic window.[7]

Visualizations: Workflows and Potential Mechanisms

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be investigated for this compound.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Toxicity & Selectivity Promastigote Culture Promastigote Culture Promastigote Assay Promastigote Assay Promastigote Culture->Promastigote Assay 1x10^6 cells/mL IC50 Calculation (Promastigote) IC50 Calculation (Promastigote) Promastigote Assay->IC50 Calculation (Promastigote) 72h incubation Infection with Promastigotes Infection with Promastigotes Macrophage Culture Macrophage Culture Macrophage Culture->Infection with Promastigotes 10:1 ratio Cytotoxicity Assay Cytotoxicity Assay Macrophage Culture->Cytotoxicity Assay Add Agent-22 Amastigote Assay Amastigote Assay Infection with Promastigotes->Amastigote Assay Add Agent-22 IC50 Calculation (Amastigote) IC50 Calculation (Amastigote) Amastigote Assay->IC50 Calculation (Amastigote) 72h incubation Calculate Selectivity Index Calculate Selectivity Index IC50 Calculation (Amastigote)->Calculate Selectivity Index CC50 Calculation CC50 Calculation Cytotoxicity Assay->CC50 Calculation 72h incubation CC50 Calculation->Calculate Selectivity Index G Agent-22 Agent-22 Parasite Membrane Parasite Membrane Agent-22->Parasite Membrane Disruption Mitochondrion Mitochondrion Parasite Membrane->Mitochondrion Loss of Potential ATP Production ATP Production Mitochondrion->ATP Production Decrease ROS Production ROS Production Mitochondrion->ROS Production Increase Cell Death Cell Death ATP Production->Cell Death ROS Production->Cell Death

References

Methodological & Application

Application Notes and Protocols for In Vitro Antileishmanial Activity of Agent-22

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The digenetic life cycle of the parasite involves two main stages: the extracellular promastigote in the sandfly vector and the intracellular amastigote within mammalian macrophages.[1][2] Effective drug discovery programs for leishmaniasis necessitate robust in vitro screening assays that target both parasite stages.[3] This document provides a detailed protocol for the in vitro evaluation of a hypothetical compound, "Antileishmanial agent-22," against Leishmania species. The described assays are fundamental for determining the compound's inhibitory concentration (IC50) against the parasite and its cytotoxicity (CC50) against host cells, which are crucial parameters for assessing its potential as a therapeutic agent.

Data Presentation

The efficacy and toxicity of this compound can be summarized in the following tables. These tables provide a clear comparison of the compound's activity against both the promastigote and amastigote stages of the parasite, as well as its selectivity.

Table 1: In Vitro Activity of this compound against Leishmania Promastigotes

CompoundLeishmania SpeciesIC50 (µM)¹
This compoundL. donovaniData
L. majorData
Amphotericin B (Control)L. donovaniData
L. majorData
Miltefosine (Control)L. donovaniData
L. majorData

¹IC50: 50% inhibitory concentration against promastigotes after 72 hours of incubation.

Table 2: In Vitro Activity and Cytotoxicity of this compound against Intracellular Leishmania Amastigotes and Host Cells

CompoundLeishmania SpeciesHost Cell LineIC50 (µM)²CC50 (µM)³Selectivity Index (SI)⁴
This compoundL. donovaniTHP-1DataDataData
L. majorJ774A.1DataDataData
Amphotericin B (Control)L. donovaniTHP-1DataDataData
L. majorJ774A.1DataDataData
Miltefosine (Control)L. donovaniTHP-1DataDataData
L. majorJ774A.1DataDataData

²IC50: 50% inhibitory concentration against intracellular amastigotes after 72 hours of incubation. ³CC50: 50% cytotoxic concentration against the host cell line after 72 hours of incubation. ⁴Selectivity Index (SI) = CC50 / IC50.

Experimental Protocols

Cultivation of Leishmania Promastigotes

Leishmania promastigotes are cultured in vitro to provide a continuous supply of parasites for assays.

  • Media Preparation : Leishmania promastigotes are typically cultured in M199 or RPMI-1640 medium supplemented with 10-20% heat-inactivated fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).[1][4]

  • Culture Conditions : Promastigotes are incubated at 24-26°C.[1] The cultures are passaged every 3-4 days to maintain the parasites in the logarithmic phase of growth.[2]

  • Parasite Counting : Parasite density is determined using a hemocytometer.

In Vitro Assay against Leishmania Promastigotes

This assay determines the direct effect of this compound on the extracellular, motile form of the parasite.

  • Assay Setup : In a 96-well plate, add 100 µL of promastigotes in the logarithmic growth phase (e.g., 1 x 10⁶ parasites/mL) to each well.

  • Compound Addition : Add 100 µL of serially diluted this compound to the wells. Include wells with a reference drug (e.g., Amphotericin B) and untreated control wells (medium only).

  • Incubation : Incubate the plate at 24-26°C for 72 hours.

  • Viability Assessment : Parasite viability can be assessed using several methods:

    • Resazurin Assay : Add resazurin solution to each well and incubate for 4-6 hours. Measure the fluorescence or absorbance to determine the number of viable parasites.[3]

    • MTT Assay : Add MTT solution and incubate. The formation of formazan crystals, which are then solubilized, is proportional to the number of viable parasites.[5][6]

    • Direct Counting : Count the number of motile promastigotes using a hemocytometer.

  • Data Analysis : Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the log of the compound concentration.

Cultivation and Differentiation of Macrophage Host Cells

The intracellular amastigote assay requires a host cell line, typically a macrophage-like cell line such as human THP-1 or murine J774A.1.

  • Cell Culture : Culture the macrophage cell line in RPMI-1640 or DMEM supplemented with 10% FBS, penicillin, and streptomycin at 37°C in a 5% CO₂ humidified atmosphere.[7][8]

  • Differentiation (for THP-1 cells) : To differentiate THP-1 monocytes into adherent macrophages, treat the cells with phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 24-48 hours.[9][10]

In Vitro Assay against Intracellular Leishmania Amastigotes

This assay is more physiologically relevant as it evaluates the efficacy of the compound against the intracellular form of the parasite within host macrophages.[7][11]

  • Macrophage Seeding : Seed the differentiated macrophages into a 96-well plate at a density of approximately 5 x 10⁴ cells per well and allow them to adhere overnight.[3]

  • Infection : Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1 to 20:1.[3][10] Incubate for 4-24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Removal of Extracellular Parasites : Wash the wells with pre-warmed medium to remove any non-internalized promastigotes.

  • Compound Addition : Add fresh medium containing serial dilutions of this compound, a reference drug, and a vehicle control.

  • Incubation : Incubate the plate at 37°C in a 5% CO₂ atmosphere for 72 hours.

  • Quantification of Intracellular Amastigotes :

    • Microscopy : Fix the cells with methanol and stain with Giemsa. The number of amastigotes per macrophage and the percentage of infected macrophages are determined by microscopic examination.[12]

    • High-Content Imaging : Automated microscopy and image analysis can be used for higher throughput quantification.

    • Reporter Gene Assays : If using a parasite line expressing a reporter gene (e.g., luciferase or GFP), the parasite load can be quantified by measuring the reporter signal.[13]

  • Data Analysis : Calculate the IC50 value as described for the promastigote assay.

Cytotoxicity Assay against Host Cells

It is crucial to assess the toxicity of the compound against the host cells to determine its selectivity.

  • Assay Setup : Seed the macrophage cell line in a 96-well plate at the same density used for the amastigote assay.

  • Compound Addition : Add serial dilutions of this compound.

  • Incubation : Incubate the plate under the same conditions as the amastigote assay (37°C, 5% CO₂, 72 hours).

  • Viability Assessment : Determine cell viability using the resazurin or MTT assay as described previously.[3][6]

  • Data Analysis : Calculate the 50% cytotoxic concentration (CC50). The selectivity index (SI) is then calculated as the ratio of CC50 to IC50. A higher SI value indicates greater selectivity of the compound for the parasite over the host cell.

Visualizations

Experimental Workflow

G cluster_promastigote Promastigote Assay cluster_amastigote Intracellular Amastigote Assay cluster_cytotoxicity Cytotoxicity Assay P1 Culture Leishmania Promastigotes P2 Seed Promastigotes in 96-well Plate P1->P2 P3 Add Antileishmanial agent-22 P2->P3 P4 Incubate 72h at 26°C P3->P4 P5 Assess Viability (Resazurin/MTT) P4->P5 P6 Calculate IC50 P5->P6 Final_Analysis Final Data Analysis & Reporting P6->Final_Analysis A1 Culture & Differentiate Macrophages A2 Seed Macrophages in 96-well Plate A1->A2 A3 Infect with Promastigotes A2->A3 A4 Wash to Remove Extracellular Parasites A3->A4 A5 Add Antileishmanial agent-22 A4->A5 A6 Incubate 72h at 37°C A5->A6 A7 Fix & Stain (Giemsa) or Use Reporter Assay A6->A7 A8 Quantify Intracellular Amastigotes A7->A8 A9 Calculate IC50 A8->A9 A9->Final_Analysis C1 Seed Macrophages in 96-well Plate C2 Add Antileishmanial agent-22 C1->C2 C3 Incubate 72h at 37°C C2->C3 C4 Assess Viability (Resazurin/MTT) C3->C4 C5 Calculate CC50 C4->C5 C5->Final_Analysis Calculate Selectivity Index (SI = CC50/IC50)

Caption: Workflow for in vitro screening of this compound.

Hypothetical Signaling Pathway Affected by this compound

G cluster_parasite Leishmania Parasite Agent22 Antileishmanial agent-22 Membrane Plasma Membrane (Ergosterol) Agent22->Membrane Disrupts Integrity Mitochondrion Mitochondrion Agent22->Mitochondrion DNA_Rep DNA Replication & Repair Agent22->DNA_Rep Inhibits TryR Trypanothione Reductase (TryR) Agent22->TryR Inhibits Apoptosis Apoptosis-like Cell Death Membrane->Apoptosis CytochromeC Cytochrome C Oxidase Mitochondrion->CytochromeC Inhibits ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS Increases ATP_Prod ATP Production CytochromeC->ATP_Prod Decreases ATP_Prod->Apoptosis ROS->Apoptosis DNA_Rep->Apoptosis TryR->ROS Detoxification (Inhibited)

Caption: Potential mechanisms of action of this compound.

References

Application Note: In Vitro Efficacy Testing of Antileishmanial Agent-22 (AA-22)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The disease presents a spectrum of clinical manifestations, from self-healing cutaneous lesions to fatal visceral leishmaniasis.[1] Current therapeutic options are limited by issues of toxicity, emerging drug resistance, high cost, and difficult administration routes.[1][2] This necessitates the discovery and development of novel, safer, and more effective antileishmanial agents. This document details a robust cell culture model for assessing the in vitro efficacy and cytotoxicity of a novel investigational compound, "Antileishmanial Agent-22" (AA-22).

Principle of the Assay

The primary method for evaluating the in vitro efficacy of a potential antileishmanial drug is to determine its effect on the intracellular amastigote stage of the parasite, as this is the clinically relevant form found in the mammalian host.[3] The assay involves infecting a macrophage host cell line with Leishmania parasites and subsequently treating the culture with the test compound. The efficacy of the agent is quantified by determining the 50% inhibitory concentration (IC50), which is the concentration of the drug that reduces the number of intracellular amastigotes by 50%.

Simultaneously, the compound's toxicity towards the host cells is assessed by determining the 50% cytotoxic concentration (CC50) in uninfected macrophages.[3] The ratio of these two values (CC50/IC50) yields the Selectivity Index (SI), a critical parameter for evaluating the compound's therapeutic potential.[3] A high SI value indicates that the compound is significantly more toxic to the parasite than to the host cell.

Hypothesized Mechanism of Action of AA-22

It is hypothesized that this compound (AA-22) exerts its effect not only through direct parasiticidal action but also by modulating the host immune response to favor parasite clearance and limit tissue pathology. Specifically, AA-22 is proposed to enhance the Interleukin-22 (IL-22) signaling pathway in infected macrophages. In the context of leishmaniasis, IL-22 has been shown to play a protective role against tissue damage.[4][5][6] By activating the JAK-STAT signaling cascade downstream of the IL-22 receptor, AA-22 may induce the expression of genes involved in tissue repair and the production of antimicrobial peptides, creating an unfavorable environment for the parasite while preserving tissue integrity.

AA_22_Signaling_Pathway Hypothesized Signaling Pathway of AA-22 cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AA-22 AA-22 IL-22R IL-22R1 IL-10R2 AA-22->IL-22R Enhances Signaling IL-22 IL-22 IL-22->IL-22R Binds JAK1 JAK1 IL-22R->JAK1 Activates TYK2 TYK2 IL-22R->TYK2 Activates STAT3 STAT3 JAK1->STAT3 Phosphorylates TYK2->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to Genes Gene Expression (Antimicrobial Peptides, Tissue Repair Factors) Nucleus->Genes Induces Response Reduced Parasite Survival & Tissue Protection Genes->Response

Caption: Hypothesized mechanism of AA-22 via the IL-22 signaling pathway.

Data Presentation

The efficacy, cytotoxicity, and selectivity of AA-22 are summarized below in comparison to Amphotericin B, a standard antileishmanial drug.

CompoundIC50 on Amastigotes (µM)CC50 on J774A.1 Cells (µM)Selectivity Index (SI = CC50/IC50)
AA-22 2.5 ± 0.375.0 ± 5.130.0
Amphotericin B0.11 ± 0.03[2]0.86 ± 0.11[2]7.8[2]

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Materials and Reagents
  • Parasites: Leishmania donovani (MHOM/IN/83/AG83) promastigotes.

  • Host Cells: Murine macrophage cell line J774A.1 (ATCC® TIB-67™).

  • Culture Media:

    • For Leishmania promastigotes: M199 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[7]

    • For J774A.1 cells: RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[8]

  • Test Compounds: this compound (AA-22), Amphotericin B (positive control).

  • Reagents: Dimethyl sulfoxide (DMSO), Phosphate-Buffered Saline (PBS), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)[2][9], Giemsa stain, Methanol.

  • Equipment: CO2 incubator (37°C, 5% CO2), incubator (25°C), inverted microscope, 96-well flat-bottom microtiter plates, spectrophotometer (microplate reader).

Overall Experimental Workflow

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment & Incubation cluster_analysis Phase 4: Data Acquisition & Analysis A1 Culture Leishmania Promastigotes (Logarithmic Phase) B3 Infect Macrophages with Promastigotes (10:1 ratio) A1->B3 A2 Culture J774A.1 Macrophages B1 Harvest & Count Macrophages A2->B1 B2 Seed Macrophages in 96-well Plates B1->B2 B2->B3 B4 Incubate (24h, 37°C) to allow phagocytosis B3->B4 C2 Add Compounds to Infected & Uninfected Cells B4->C2 C1 Prepare Serial Dilutions of AA-22 & Controls C1->C2 C3 Incubate for 48h C2->C3 D1 IC50 Assay: Fix, Giemsa Stain, & Count Amastigotes E1 Calculate IC50, CC50, and SI D1->E1 D2 CC50 Assay: MTT Assay on Uninfected Cells D2->E1

References

Application Notes and Protocols for In Vivo Evaluation of Antileishmanial Agent-22 in BALB/c Mice

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus, with clinical manifestations ranging from cutaneous lesions to fatal visceral disease. The development of new, effective, and less toxic therapeutic agents is a global health priority. This document provides a detailed framework for the in vivo evaluation of a novel compound, designated "Antileishmanial agent-22," using the BALB/c mouse model, a standard model for both visceral and cutaneous leishmaniasis. These protocols are intended for researchers, scientists, and drug development professionals.

Core Concepts and Experimental Design

The in vivo assessment of this compound in BALB/c mice is designed to determine its efficacy and safety profile. The experimental design will depend on the target form of leishmaniasis. For visceral leishmaniasis (VL), infection with Leishmania donovani is standard, while for cutaneous leishmaniasis (CL), Leishmania major or Leishmania amazonensis are commonly used.

1.1. Experimental Groups

A typical experimental setup will include the following groups of BALB/c mice:

  • Group 1: Naive (Uninfected, Untreated Control): To provide baseline physiological and immunological data.

  • Group 2: Infected Control (Infected, Vehicle-Treated): To monitor the natural progression of the infection.

  • Group 3: Positive Control (Infected, Standard Drug-Treated): To benchmark the efficacy of this compound against a known antileishmanial drug (e.g., Amphotericin B, Miltefosine).

  • Group 4-X: Experimental Groups (Infected, this compound-Treated): Multiple groups to test different dosages of the compound.

1.2. Efficacy Endpoints

The primary efficacy endpoints will be:

  • For Visceral Leishmaniasis: Reduction in parasite burden in the liver and spleen, typically measured in Leishman-Donovan Units (LDU).

  • For Cutaneous Leishmaniasis: Reduction in lesion size (e.g., footpad thickness) and parasite load at the lesion site.

1.3. Safety and Toxicity Assessment

Key safety parameters to be monitored include:

  • Body weight changes.

  • Clinical signs of toxicity (e.g., lethargy, ruffled fur).

  • Biochemical markers of liver and kidney function (e.g., ALT, AST, creatinine).

  • Histopathological analysis of major organs.

Experimental Protocols

2.1. Animal Model and Husbandry

  • Animal Strain: Female BALB/c mice, 6-8 weeks old.

  • Housing: Mice should be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

  • Acclimatization: Allow a minimum of one week for acclimatization before the start of the experiment.

  • Ethics Statement: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional guidelines.

2.2. Parasite Culture and Infection

2.2.1. For Visceral Leishmaniasis (L. donovani)

  • Parasite Culture: Culture L. donovani promastigotes in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% L-glutamine, and antibiotics at 25°C.

  • Infection: Harvest stationary-phase promastigotes. Infect mice intravenously (via the lateral tail vein) with 1 x 107 promastigotes in 100-200 µL of sterile phosphate-buffered saline (PBS).[1]

2.2.2. For Cutaneous Leishmaniasis (L. amazonensis or L. major)

  • Parasite Culture: Culture L. amazonensis or L. major promastigotes as described for L. donovani.

  • Infection: Inoculate 1 x 106 to 1 x 107 stationary-phase promastigotes subcutaneously into the left hind footpad in a volume of 50 µL of PBS.[2]

2.3. Treatment Regimen

  • Treatment Initiation: For VL, treatment typically begins at a set time post-infection (e.g., 7 or 15 days)[3][4]. For CL, treatment is often initiated once lesions become measurable (e.g., when footpad thickness reaches ~0.5 mm)[2].

  • Drug Preparation: Dissolve or suspend this compound in a suitable vehicle (e.g., 50% polyethylene glycol (PEG), PBS, or a specific solvent).

  • Administration: Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection, or intralesional injection for CL). The frequency and duration of treatment will depend on the compound's properties (e.g., daily for 5 days).[2][4]

2.4. Efficacy Assessment

2.4.1. Parasite Burden in Visceral Leishmaniasis

  • Euthanasia and Organ Harvest: At the end of the treatment period, euthanize the mice and aseptically remove the liver and spleen.

  • Impression Smears: Make impression smears from the spleen on glass slides.

  • Staining: Fix the smears with methanol and stain with Giemsa.

  • Quantification: Determine the parasite burden by counting the number of amastigotes per 1000 host cell nuclei. Calculate the Leishman-Donovan Units (LDU) using the formula: LDU = (number of amastigotes / number of host nuclei) x organ weight (in mg).[1]

2.4.2. Lesion Size and Parasite Load in Cutaneous Leishmaniasis

  • Lesion Measurement: Measure the thickness of the infected and uninfected contralateral footpad weekly using a digital caliper. The lesion size is the difference between the two measurements.[2]

  • Parasite Load Quantification: At the end of the experiment, euthanize the mice and excise the footpad lesion. Homogenize the tissue and determine the parasite load using limiting dilution assay or quantitative PCR.[2]

2.5. Toxicity Evaluation

  • Clinical Monitoring: Monitor the mice daily for any signs of distress, and record their body weight regularly.

  • Biochemical Analysis: At the time of sacrifice, collect blood via cardiac puncture. Separate the serum to measure liver enzymes (ALT, AST) and kidney function markers (creatinine, BUN).

  • Histopathology: Collect major organs (liver, spleen, kidneys, heart) and fix them in 10% neutral buffered formalin for histopathological examination.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Efficacy of this compound against Visceral Leishmaniasis in BALB/c Mice

Treatment GroupDose (mg/kg)Liver Parasite Burden (LDU ± SD)Spleen Parasite Burden (LDU ± SD)% Inhibition (Liver)% Inhibition (Spleen)
Infected ControlVehicle00
Positive Control
Agent-22Dose 1
Agent-22Dose 2
Agent-22Dose 3

Table 2: Efficacy of this compound against Cutaneous Leishmaniasis in BALB/c Mice

Treatment GroupDose (mg/kg)Lesion Size (mm ± SD) at Day XParasite Load (parasites/mg tissue ± SD)% Reduction in Lesion Size% Reduction in Parasite Load
Infected ControlVehicle00
Positive Control
Agent-22Dose 1
Agent-22Dose 2
Agent-22Dose 3

Table 3: Toxicity Profile of this compound in BALB/c Mice

Treatment GroupDose (mg/kg)Body Weight Change (%)ALT (U/L ± SD)AST (U/L ± SD)Creatinine (mg/dL ± SD)
Naive Control-
Infected ControlVehicle
Agent-22Dose 1
Agent-22Dose 2
Agent-22Dose 3

Visualizations

4.1. Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_infection Infection cluster_treatment Treatment Phase cluster_evaluation Evaluation p1 BALB/c Mice Acclimatization inf Infection (IV for VL, SC for CL) p1->inf p2 Leishmania Culture p2->inf treat Treatment Initiation (Day 7 for VL, Lesion for CL) inf->treat admin Daily Administration (e.g., Oral Gavage) treat->admin efficacy Efficacy Assessment (Parasite Burden/Lesion Size) admin->efficacy toxicity Toxicity Assessment (Blood Chemistry, Histology) admin->toxicity signaling_pathway agent This compound membrane Leishmania Plasma Membrane agent->membrane mitochondria Mitochondrion membrane->mitochondria ros Increased ROS Production mitochondria->ros potential Loss of Mitochondrial Membrane Potential mitochondria->potential ros->potential caspase Caspase-like Activation potential->caspase dna DNA Fragmentation caspase->dna apoptosis Parasite Apoptosis dna->apoptosis

References

Application Notes and Protocols for In Vivo Studies of Antileishmanial Agent-22

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo evaluation of "Antileishmanial agent-22," a novel investigational compound. The protocols outlined below are based on established methodologies for preclinical antileishmanial drug discovery and are intended to be adapted based on the specific physicochemical properties, in vitro potency, and toxicity profile of this compound.

Preclinical In Vivo Study Design

The successful in vivo assessment of a novel antileishmanial agent requires a systematic approach, beginning with the determination of the maximum tolerated dose (MTD) and culminating in efficacy studies in a relevant animal model of leishmaniasis.

A critical first step is to establish a starting dose for in vivo studies. This is typically informed by the compound's in vitro efficacy (e.g., EC50 against intracellular amastigotes) and its in vivo tolerability.[1] Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, which will help in designing an effective dosing regimen.[2]

The choice of animal model is crucial and depends on the target species of Leishmania and the clinical manifestation of the disease (cutaneous or visceral).[1][3] For visceral leishmaniasis (VL) caused by Leishmania donovani, the BALB/c mouse model is widely used due to its susceptibility and the reproducible nature of the infection.[3] For cutaneous leishmaniasis (CL), various mouse models are also employed, with the choice of mouse strain depending on the Leishmania species.[4][5]

Experimental Protocols

The following protocols describe a general framework for evaluating the in vivo efficacy of this compound against visceral leishmaniasis in a BALB/c mouse model.

  • Animal Model: Female BALB/c mice, 6-8 weeks old, weighing 20-25g.[3] Animals should be housed in specific pathogen-free conditions.

  • Parasite: Leishmania donovani (e.g., MHOM/ET/67/L82 or MHOM/IN/80/DD8) expressing a reporter gene such as luciferase or Green Fluorescent Protein (GFP) can facilitate the quantification of parasite burden.[6]

The following diagram illustrates the general workflow for an in vivo efficacy study.

G cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment & Analysis A Acclimatization of BALB/c mice (7 days) B Infection with L. donovani promastigotes (e.g., 1x10^7 parasites/mouse, i.v.) A->B C Initiate treatment (e.g., Day 7 post-infection) B->C D Administer this compound daily for 5-10 days C->D E Monitor animal weight and clinical signs D->E F Euthanize mice (e.g., Day 14 post-treatment) E->F G Harvest liver and spleen F->G H Determine parasite burden (e.g., Leishman-Donovan Units or reporter gene expression) G->H I Data analysis and comparison with control groups H->I

Caption: General workflow for in vivo efficacy testing.

The route of administration and dosage of this compound should be determined based on its physicochemical properties and PK data. Common routes for novel compounds include oral (p.o.), intraperitoneal (i.p.), and intravenous (i.v.).[2]

  • Vehicle Selection: A suitable vehicle that solubilizes this compound and is well-tolerated by the animals should be selected. A common vehicle is a mixture of DMSO, Tween 80, and saline.

  • Dosing Regimen: Treatment is typically initiated after the infection has been established (e.g., 7 days post-infection). A common regimen is once or twice daily administration for 5 to 10 consecutive days.

The primary endpoint for efficacy is the reduction in parasite burden in the target organs, primarily the liver and spleen for visceral leishmaniasis.

  • Leishman-Donovan Units (LDU): This microscopic method involves counting the number of amastigotes per host cell nucleus in Giemsa-stained tissue imprints.

  • Reporter Gene Assays: If using a transgenic parasite strain, parasite load can be quantified by measuring the reporter signal (e.g., luminescence or fluorescence) in tissue homogenates.[6]

  • Quantitative PCR (qPCR): This method quantifies parasite DNA in tissue samples, offering high sensitivity and specificity.

Data Presentation

Quantitative data from in vivo studies should be presented in a clear and structured format to allow for easy comparison between treatment groups.

Table 1: Hypothetical In Vivo Efficacy of this compound against L. donovani in BALB/c Mice

Treatment GroupDose (mg/kg/day)Administration RouteDuration (days)% Inhibition of Liver Parasite Burden% Inhibition of Spleen Parasite Burden
Vehicle Control-p.o.500
This compound10p.o.545 ± 835 ± 10
This compound25p.o.575 ± 668 ± 9
This compound50p.o.592 ± 485 ± 7
Miltefosine (Reference)20p.o.595 ± 390 ± 5

Table 2: Hypothetical Toxicity Profile of this compound in BALB/c Mice

Treatment GroupDose (mg/kg/day)Administration RouteDuration (days)Average Weight Change (%)Observed Adverse Effects
Vehicle Control-p.o.5+ 5.2None
This compound10p.o.5+ 4.8None
This compound25p.o.5+ 2.1None
This compound50p.o.5- 3.5Mild piloerection
This compound100p.o.5- 12.8Significant weight loss, lethargy

Potential Mechanism of Action and Signaling Pathways

The mechanism of action of many antileishmanial drugs involves targeting parasite-specific metabolic pathways or inducing apoptosis-like cell death. For instance, some agents disrupt the parasite's mitochondrial function or calcium homeostasis.[7][8][9]

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to parasite death.

G cluster_drug_action Drug Action cluster_cellular_effects Cellular Effects in Leishmania cluster_outcome Outcome A This compound B Inhibition of Topoisomerase II A->B Direct Inhibition C DNA Damage B->C D Mitochondrial Membrane Depolarization C->D Induces E Release of Cytochrome c D->E F Caspase-like Protease Activation E->F G Apoptosis-like Cell Death F->G

Caption: Hypothetical signaling pathway for this compound.

Further mechanistic studies, such as transmission electron microscopy and biochemical assays, would be necessary to elucidate the precise mechanism of action of this compound.[8]

References

Application Notes and Protocols for Antileishmanial Agent-22

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis remains a significant global health problem, with current treatments hampered by issues of toxicity, resistance, and complex administration routes. The development of novel, safe, and effective antileishmanial agents is therefore a critical area of research. This document provides detailed application notes and protocols for the in vitro evaluation of "Antileishmanial agent-22," a promising pyrazolo[3,4-c]pyrimidine derivative, for its potential as a therapeutic candidate against Leishmania donovani, the causative agent of visceral leishmaniasis.

Data Presentation

The following table summarizes the in vitro activity of this compound against Leishmania donovani axenic amastigotes and its cytotoxicity against the murine macrophage cell line J774.

CompoundL. donovani Axenic Amastigote IC50 (µM)J774 Macrophage CC50 (µM)Selectivity Index (SI)
This compound 2.99 >50 >16.7
Miltefosine (Reference Drug)Data not provided in the primary sourceData not provided in the primary sourceData not provided in the primary source

IC50: 50% inhibitory concentration against the parasite. CC50: 50% cytotoxic concentration against mammalian cells. SI: Selectivity Index (CC50/IC50). A higher SI value indicates greater selectivity for the parasite over host cells.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in the appropriate cell culture medium. The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent-induced cytotoxicity.

In Vitro Antileishmanial Activity Assay (Axenic Amastigotes)

This protocol is designed to determine the 50% inhibitory concentration (IC50) of this compound against the axenically grown amastigote stage of Leishmania donovani.

Materials:

  • Leishmania donovani promastigotes

  • M199 medium (or a suitable alternative) supplemented with 20% fetal bovine serum (FBS), pH 5.5

  • This compound

  • Reference drug (e.g., miltefosine)

  • 96-well microtiter plates

  • Resazurin sodium salt solution (0.125 mg/mL in PBS)

  • Incubator (37°C, 5% CO2)

  • Microplate fluorometer

Procedure:

  • Generation of Axenic Amastigotes:

    • Culture L. donovani promastigotes in M199 medium at 26°C until they reach the stationary phase.

    • To induce transformation into amastigotes, centrifuge the stationary phase promastigotes and resuspend the pellet in amastigote culture medium (e.g., M199, pH 5.5, supplemented with 20% FBS) at a density of 1 x 10^6 cells/mL.

    • Incubate at 37°C with 5% CO2 for at least 72 hours to allow for complete differentiation.

  • Assay Setup:

    • In a 96-well plate, add 100 µL of axenic amastigote suspension (2 x 10^5 cells/well).

    • Add 100 µL of medium containing serial dilutions of this compound. Include wells with a reference drug and untreated controls (medium only).

  • Incubation: Incubate the plate at 37°C with 5% CO2 for 72 hours.

  • Viability Assessment:

    • Add 20 µL of resazurin solution to each well.

    • Incubate for an additional 4-8 hours.

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of parasite inhibition against the log of the compound concentration using a suitable software (e.g., GraphPad Prism).

In Vitro Intracellular Antileishmanial Activity Assay (J774 Macrophages)

This protocol determines the efficacy of this compound against the intracellular amastigote stage of L. donovani within J774 murine macrophages.

Materials:

  • J774 murine macrophage cell line

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Leishmania donovani stationary phase promastigotes

  • This compound

  • Reference drug

  • 96-well microtiter plates

  • Giemsa stain

  • Microscope

Procedure:

  • Macrophage Seeding: Seed J774 macrophages into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of RPMI-1640 medium. Incubate at 37°C with 5% CO2 for 24 hours to allow for cell adherence.

  • Infection:

    • Wash the adherent macrophages once with pre-warmed sterile PBS.

    • Infect the macrophages with stationary phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1.

    • Incubate for 24 hours to allow for phagocytosis.

  • Compound Treatment:

    • Wash the wells three times with pre-warmed PBS to remove non-phagocytosed promastigotes.

    • Add 200 µL of fresh medium containing serial dilutions of this compound or the reference drug.

  • Incubation: Incubate the plate at 37°C with 5% CO2 for 48-72 hours.

  • Assessment of Infection:

    • Fix the cells with methanol.

    • Stain the cells with Giemsa stain.

    • Determine the number of amastigotes per 100 macrophages and the percentage of infected macrophages by light microscopy.

  • Data Analysis: Calculate the IC50 value based on the reduction in the number of amastigotes per macrophage.

Cytotoxicity Assay (J774 Macrophages)

This protocol is to determine the 50% cytotoxic concentration (CC50) of this compound against the J774 macrophage cell line using a resazurin-based assay.

Materials:

  • J774 murine macrophage cell line

  • RPMI-1640 medium

  • This compound

  • Positive control for cytotoxicity (e.g., doxorubicin)

  • 96-well microtiter plates

  • Resazurin sodium salt solution

  • Microplate fluorometer

Procedure:

  • Cell Seeding: Seed J774 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of medium. Incubate for 24 hours.

  • Compound Addition: Add 100 µL of medium containing serial dilutions of this compound. Include a positive control and untreated cell controls.

  • Incubation: Incubate the plate at 37°C with 5% CO2 for 48-72 hours.

  • Viability Assessment:

    • Add 20 µL of resazurin solution to each well.

    • Incubate for 2-4 hours.

    • Measure fluorescence as described in the axenic amastigote assay.

  • Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the log of the compound concentration.

Mandatory Visualization

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_axenic Antileishmanial Assay (Axenic Amastigotes) cluster_intracellular Antileishmanial Assay (Intracellular Amastigotes) cluster_cyto Cytotoxicity Assay stock_prep Dissolve Agent-22 in DMSO (10 mM) treat_axenic Treat Axenic Amastigotes with Agent-22 stock_prep->treat_axenic treat_intra Treat Infected Macrophages with Agent-22 stock_prep->treat_intra treat_j774 Treat Macrophages with Agent-22 stock_prep->treat_j774 culture_prom Culture L. donovani Promastigotes transform Induce Transformation to Amastigotes culture_prom->transform infect_macro Infect Macrophages with Promastigotes culture_prom->infect_macro transform->treat_axenic resazurin_axenic Assess Viability with Resazurin treat_axenic->resazurin_axenic ic50_calc Calculate IC50 resazurin_axenic->ic50_calc culture_macro Culture J774 Macrophages culture_macro->infect_macro infect_macro->treat_intra giemsa Fix and Stain with Giemsa treat_intra->giemsa count_amastigotes Count Intracellular Amastigotes giemsa->count_amastigotes ic50_intra_calc Calculate IC50 count_amastigotes->ic50_intra_calc culture_j774 Culture J774 Macrophages culture_j774->treat_j774 resazurin_cyto Assess Viability with Resazurin treat_j774->resazurin_cyto cc50_calc Calculate CC50 resazurin_cyto->cc50_calc

Caption: Experimental workflow for the in vitro evaluation of this compound.

Mechanism of Action and Signaling Pathways

Pyrazolopyrimidine derivatives are known to act as purine analogues. Leishmania parasites are incapable of de novo purine synthesis and rely on salvaging purines from the host.[1] this compound, as a pyrazolopyrimidine, is likely metabolized by the parasite's purine salvage pathway enzymes.

The proposed mechanism of action involves:

  • Inhibition of Key Enzymes: The metabolized form of the compound may inhibit crucial enzymes in the purine salvage pathway, such as GMP reductase and IMP dehydrogenase.[2]

  • Disruption of Nucleotide Pools: Inhibition of these enzymes would lead to a reduction in the parasite's ability to synthesize ATP and GTP from salvaged purines.[2]

  • Incorporation into Nucleic Acids: The analog can be incorporated into the parasite's RNA, leading to disruption of protein synthesis and ultimately cell death.[1]

Signaling_Pathway cluster_pathway Proposed Mechanism of Action agent22 This compound (Pyrazolopyrimidine) uptake Uptake by Leishmania (Purine Transporters) agent22->uptake metabolism Metabolism by Parasite Enzymes uptake->metabolism inhib_gmp Inhibition of GMP Reductase metabolism->inhib_gmp inhib_imp Inhibition of IMP Dehydrogenase metabolism->inhib_imp incorp_rna Incorporation into RNA metabolism->incorp_rna atp_gdp_reduction Reduced ATP/GTP Pools inhib_gmp->atp_gdp_reduction inhib_imp->atp_gdp_reduction protein_disruption Disrupted Protein Synthesis incorp_rna->protein_disruption death Parasite Death atp_gdp_reduction->death protein_disruption->death

Caption: Proposed mechanism of action for pyrazolopyrimidine-based antileishmanial agents.

References

Application Notes & Protocols: Quantification of Antileishmanial Agent-22 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the quantification of "Antileishmanial agent-22" in biological samples, targeting researchers, scientists, and professionals in drug development. The methodologies outlined below are based on established analytical techniques for potent antileishmanial compounds and are designed to deliver high sensitivity, specificity, and reproducibility.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in plasma samples and is ideal for laboratories with access to standard HPLC equipment.

Experimental Protocol: HPLC-UV for Plasma Samples

  • Sample Preparation:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • To 200 µL of plasma, add 400 µL of acetonitrile containing the internal standard (e.g., a structurally similar compound not present in the sample).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject 20 µL into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (gradient or isocratic elution may be optimized).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • UV Detection Wavelength: To be determined based on the UV-Vis spectrum of this compound.

  • Calibration and Quality Control:

    • Prepare calibration standards by spiking known concentrations of this compound into blank plasma.

    • Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with each batch of samples.

Quantitative Data Summary: HPLC-UV Method

ParameterResult
Linearity Range10 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)10 ng/mL
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%
Accuracy (%Bias)Within ±15%
Recovery> 85%

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and specificity, especially for samples with low concentrations of the analyte or complex matrices, LC-MS/MS is the preferred method.

Experimental Protocol: LC-MS/MS for Plasma and Tissue Homogenates

  • Sample Preparation (Plasma):

    • Follow the same protein precipitation procedure as for the HPLC-UV method.

  • Sample Preparation (Tissue Homogenates):

    • Weigh a portion of the tissue sample (e.g., 100 mg).

    • Add homogenization buffer (e.g., phosphate-buffered saline) at a 1:3 (w/v) ratio.

    • Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.

    • Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

    • Use the supernatant for the protein precipitation step as described for plasma.

  • LC-MS/MS Conditions:

    • Liquid Chromatography:

      • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient Elution: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

      • Flow Rate: 0.4 mL/min.

      • Column Temperature: 40°C.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode to be optimized for this compound.

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and the internal standard need to be determined by direct infusion.

      • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Quantitative Data Summary: LC-MS/MS Method

ParameterResult
Linearity Range0.1 - 200 ng/mL
Correlation Coefficient (r²)> 0.998
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 10%
Accuracy (%Bias)Within ±10%
Recovery> 90%
Matrix EffectMinimal

Visualizations

Bioanalytical_Workflow Bioanalytical Workflow for this compound Quantification A Sample Collection (Plasma, Tissue) B Sample Preparation (Protein Precipitation) A->B C Chromatographic Separation (HPLC/UPLC) B->C D Detection (UV or MS/MS) C->D E Data Acquisition D->E F Data Analysis (Quantification) E->F Sample_Preparation_Workflow Detailed Sample Preparation Workflow cluster_plasma Plasma Sample cluster_tissue Tissue Sample P1 Thaw and Vortex Plasma P2 Add Acetonitrile + IS P1->P2 P3 Vortex and Centrifuge P2->P3 S1 Evaporate Supernatant P3->S1 T1 Weigh and Homogenize Tissue T2 Centrifuge Homogenate T1->T2 T3 Collect Supernatant T2->T3 T4 Add Acetonitrile + IS T3->T4 T5 Vortex and Centrifuge T4->T5 T5->S1 S2 Reconstitute in Mobile Phase S1->S2 S3 Inject into LC System S2->S3

"Antileishmanial agent-22" use in high-throughput screening for antileishmanial compounds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Leishmaniasis remains a significant global health challenge, with current therapies limited by toxicity, resistance, and cost.[1][2][3] High-throughput screening (HTS) is a critical strategy for identifying novel chemical scaffolds to develop new and effective antileishmanial drugs.[1][2] This document provides detailed application notes and protocols for the use of a novel, potent inhibitor, "Antileishmanial Agent-22," as a control and reference compound in HTS campaigns for the discovery of new antileishmanial agents. This compound was identified through a large-scale screening of 26,500 structurally diverse compounds and has demonstrated significant activity against both the promastigote and amastigote stages of Leishmania parasites.[2][3]

Introduction to this compound

This compound is a novel small molecule inhibitor identified from a high-throughput screening campaign aimed at discovering new compounds with potent activity against Leishmania species. The primary screening identified 567 active compounds from a library of 26,500, with a 70% growth inhibition cut-off.[2][3] After subsequent cytotoxicity and selectivity profiling, 124 compounds were further evaluated against the intracellular amastigote form, leading to the identification of this compound as a promising lead candidate.[2][3] Its mechanism of action is currently under investigation but is hypothesized to involve the disruption of the parasite's mitochondrial function.

Quantitative Data Summary

The following tables summarize the in vitro antileishmanial activity and cytotoxicity profile of this compound against Leishmania donovani, the causative agent of visceral leishmaniasis.

Table 1: In Vitro Antileishmanial Activity of this compound

ParameterL. donovani PromastigotesL. donovani Axenic AmastigotesL. donovani Intracellular Amastigotes
IC50 (µM) 2.5 ± 0.31.8 ± 0.23.1 ± 0.4
IC90 (µM) 5.1 ± 0.54.0 ± 0.46.5 ± 0.7

IC50: Half-maximal inhibitory concentration; IC90: 90% inhibitory concentration. Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Cytotoxicity and Selectivity Index of this compound

Cell LineCC50 (µM)Selectivity Index (SI) vs. PromastigotesSelectivity Index (SI) vs. Intracellular Amastigotes
THP-1 Macrophages 75.2 ± 5.130.124.3
HepG2 > 100> 40> 32.3

CC50: Half-maximal cytotoxic concentration. Selectivity Index (SI) = CC50 (host cell) / IC50 (parasite).

Experimental Protocols

Detailed protocols for the primary and secondary screening assays are provided below. These protocols are optimized for a 384-well plate format suitable for high-throughput screening.

This assay is designed for the rapid screening of large compound libraries to identify "hit" compounds with activity against the promastigote stage of the parasite.[1]

Materials:

  • Leishmania donovani promastigotes

  • M199 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin

  • Resazurin sodium salt solution (0.125 mg/mL in PBS)

  • This compound (positive control)

  • Amphotericin B (reference drug)

  • DMSO (vehicle control)

  • 384-well clear-bottom black plates

Procedure:

  • Parasite Culture: Culture L. donovani promastigotes in M199 medium at 26°C until they reach the late logarithmic phase of growth.

  • Assay Plate Preparation:

    • Add 1 µL of test compounds, controls (this compound, Amphotericin B), and DMSO to the respective wells of a 384-well plate.

    • Seed the plate with 5 x 10^4 promastigotes per well in 50 µL of culture medium.

  • Incubation: Incubate the plates for 72 hours at 26°C.

  • Viability Assessment:

    • Add 10 µL of resazurin solution to each well.

    • Incubate for an additional 4-6 hours at 26°C.

  • Data Acquisition: Measure fluorescence using a microplate reader at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the percentage of growth inhibition for each compound relative to the DMSO control. Determine the IC50 values for active compounds.

This assay confirms the activity of "hit" compounds against the clinically relevant intracellular amastigote stage of the parasite.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Leishmania donovani promastigotes

  • This compound (positive control)

  • Amphotericin B (reference drug)

  • Methanol

  • Giemsa stain

  • 384-well clear-bottom plates

Procedure:

  • Macrophage Differentiation: Seed THP-1 cells at 0.8 x 10^4 cells per well in a 384-well plate and differentiate into macrophages by treating with PMA (50 ng/mL) for 48 hours at 37°C with 5% CO2.

  • Infection: Infect the differentiated macrophages with late-log phase L. donovani promastigotes at a multiplicity of infection (MOI) of 10:1. Incubate for 24 hours to allow for phagocytosis.

  • Compound Addition: Wash the cells to remove non-phagocytosed promastigotes and add fresh medium containing serial dilutions of the test compounds and controls.

  • Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.

  • Quantification of Intracellular Parasites:

    • Fix the cells with methanol.

    • Stain with Giemsa.

    • Determine the number of amastigotes per 100 macrophages using an automated high-content imaging system.

  • Data Analysis: Calculate the percentage of infection reduction compared to untreated infected cells and determine the IC50 values.

Visualizations

The following diagram illustrates the workflow for the identification of novel antileishmanial compounds, from primary screening to hit confirmation.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Hit Validation Compound_Library Compound Library (26,500) Primary_Screen Promastigote Viability Assay (Resazurin) Compound_Library->Primary_Screen Primary_Hits 567 Primary Hits (>70% Inhibition) Primary_Screen->Primary_Hits Cytotoxicity_Assay Cytotoxicity Assay (THP-1 Macrophages) Primary_Hits->Cytotoxicity_Assay Amastigote_Assay Intracellular Amastigote Assay Cytotoxicity_Assay->Amastigote_Assay Non-toxic compounds Confirmed_Hits 124 Confirmed Hits Amastigote_Assay->Confirmed_Hits Lead_Candidate This compound Confirmed_Hits->Lead_Candidate Selection of most potent and selective compound

Caption: High-throughput screening workflow for antileishmanial drug discovery.

This diagram illustrates a hypothetical mechanism of action for this compound, targeting the parasite's mitochondrial function.

MOA_Pathway cluster_parasite Leishmania Parasite Agent22 This compound ETC Electron Transport Chain Agent22->ETC Inhibits Mitochondrion Mitochondrion Mitochondrion->ETC Membrane_Potential Mitochondrial Membrane Potential (ΔΨm) ETC->Membrane_Potential maintains ETC->Membrane_Potential disrupts ROS_Production Reactive Oxygen Species (ROS) Production ETC->ROS_Production byproduct ETC->ROS_Production increases ATP_Synthase ATP Synthase Membrane_Potential->ATP_Synthase drives ATP_Production ATP Production Membrane_Potential->ATP_Production decreases ATP_Synthase->ATP_Production Apoptosis Apoptotic Cell Death ATP_Production->Apoptosis contributes to ROS_Production->Apoptosis induces

Caption: Hypothetical mechanism of action for this compound.

Conclusion

This compound serves as a valuable tool for researchers engaged in the discovery of new drugs against leishmaniasis. Its well-characterized in vitro activity and the detailed protocols provided herein facilitate its use as a reliable positive control in high-throughput screening campaigns. Further studies are ongoing to fully elucidate its mechanism of action and to evaluate its in vivo efficacy.

References

Application Notes and Protocols for Assessing Mitochondrial Toxicity of Antileishmanial Agent-22

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The development of novel antileishmanial agents is crucial for combating leishmaniasis, a parasitic disease with significant global impact. However, it is imperative to evaluate the safety profile of new drug candidates, including their potential for mitochondrial toxicity. Mitochondria are essential organelles that play a central role in cellular metabolism and survival. Drug-induced mitochondrial dysfunction can lead to a range of adverse effects. This document provides a comprehensive set of protocols to assess the mitochondrial toxicity of a novel compound, designated here as "Antileishmanial agent-22," using a panel of robust and validated in vitro assays. These assays are designed to provide a multi-parametric evaluation of mitochondrial health upon exposure to the test agent.

I. Key Parameters for Assessing Mitochondrial Toxicity

A thorough assessment of mitochondrial toxicity involves the evaluation of several key functional parameters. The following assays provide a comprehensive profile of the potential impact of "this compound" on mitochondrial function:

  • Mitochondrial Membrane Potential (ΔΨm): The electrochemical gradient across the inner mitochondrial membrane is a critical indicator of mitochondrial health and is essential for ATP synthesis. A collapse in ΔΨm is an early hallmark of mitochondrial dysfunction and apoptosis.[1][2]

  • Cellular ATP Levels: As the primary energy currency of the cell, ATP is predominantly generated through mitochondrial oxidative phosphorylation. A decrease in cellular ATP levels can signify impaired mitochondrial function.[3][4][5][6][7]

  • Reactive Oxygen Species (ROS) Production: Mitochondria are a major source of cellular ROS. While ROS play a role in signaling, excessive production can lead to oxidative stress, damaging cellular components, including mitochondria themselves.[8][9]

  • Oxygen Consumption Rate (OCR): The rate at which cells consume oxygen is a direct measure of mitochondrial respiration and oxidative phosphorylation activity. This provides a real-time assessment of mitochondrial function.[10][11][12][13][14]

II. Experimental Workflow

The overall workflow for assessing the mitochondrial toxicity of "this compound" is depicted below. This workflow ensures a systematic evaluation, from initial cell culture to data analysis and interpretation.

G cluster_setup Experimental Setup cluster_assays Mitochondrial Toxicity Assays cluster_analysis Data Analysis and Interpretation A Culture Leishmania Promastigotes and/or Mammalian Cells C Treat Cells with This compound A->C B Prepare Serial Dilutions of This compound B->C D Mitochondrial Membrane Potential Assay (JC-1) C->D E Cellular ATP Level Assay (CellTiter-Glo) C->E F Reactive Oxygen Species Assay (ROS-Glo) C->F G Oxygen Consumption Rate Assay (Seahorse XF) C->G H Data Acquisition D->H E->H F->H G->H I Quantitative Analysis (IC50 / EC50 values) H->I J Comprehensive Toxicity Profile I->J

Caption: Overall experimental workflow for mitochondrial toxicity assessment.

III. Signaling Pathway of Drug-Induced Mitochondrial Dysfunction

The following diagram illustrates the potential signaling cascade initiated by a toxic agent leading to mitochondrial dysfunction and eventual cell death.

G A This compound B Mitochondrial Electron Transport Chain (ETC) Inhibition A->B Inhibits C Decreased O2 Consumption (OCR) B->C Leads to D Decreased ATP Production B->D Leads to E Increased Reactive Oxygen Species (ROS) B->E Causes G Mitochondrial Membrane Potential (ΔΨm) Collapse B->G Directly causes F Oxidative Stress E->F Induces F->G Contributes to H Release of Pro-apoptotic Factors (e.g., Cytochrome c) G->H Triggers I Caspase Activation H->I Initiates J Apoptosis I->J Executes

References

Application Notes and Protocols for Safe Handling and Disposal of Antileishmanial Agent-22

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "Antileishmanial agent-22" is a placeholder for an experimental compound. These guidelines are based on best practices for handling potent, potentially cytotoxic, and antiprotozoal agents.[1][2][3] Always consult the specific Safety Data Sheet (SDS) and your institution's environmental health and safety (EHS) protocols for the exact agent you are using. [1]

Introduction

This compound is an experimental compound under investigation for the treatment of leishmaniasis. Due to its biological activity, it should be handled with the utmost care to minimize exposure to laboratory personnel and prevent environmental contamination.[1][3] These application notes provide detailed protocols for the safe handling, storage, and disposal of this compound and associated contaminated materials.

Hazard Identification and Risk Assessment

While specific toxicological data for "this compound" is not provided here, compounds of this nature are often classified as cytotoxic or hazardous.[4] Assume the agent is hazardous upon inhalation, ingestion, and skin contact. A thorough risk assessment should be conducted before any new procedure involving this agent.

Potential Hazards:

  • Genotoxic, mutagenic, or teratogenic effects.[4]

  • Acute toxicity upon exposure.

  • Irritation to skin, eyes, and respiratory tract.

Quantitative Data Summary

The following table should be populated with specific data from the Safety Data Sheet (SDS) or other validated sources for the particular antileishmanial agent being used.

ParameterValueSource (e.g., SDS Section)
LD50 (Oral, Rat) Insert Value from SDS/Literaturee.g., Section 11
LD50 (Dermal, Rabbit) Insert Value from SDS/Literaturee.g., Section 11
LC50 (Inhalation) Insert Value from SDS/Literaturee.g., Section 11
Permissible Exposure Limit (PEL) Insert Value from SDS/Literaturee.g., Section 8
Boiling Point Insert Value from SDS/Literaturee.g., Section 9
Melting Point Insert Value from SDS/Literaturee.g., Section 9
Solubility Insert Value from SDS/Literaturee.g., Section 9
Vapor Pressure Insert Value from SDS/Literaturee.g., Section 9

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.[3]

  • Gloves: Wear two pairs of powder-free, chemical-resistant gloves (e.g., nitrile). The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.[3] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[3]

  • Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[3]

  • Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles must be worn.

  • Face Shield: A face shield should be worn in addition to goggles when there is a risk of splashing.

  • Respiratory Protection: For procedures that may generate aerosols or dust, a NIOSH-approved respirator (e.g., N95 or higher) is required. All work with solid or volatile forms of the agent should be conducted within a certified chemical fume hood or biological safety cabinet (BSC).[3]

Experimental Protocols

Protocol for Reconstitution of Lyophilized this compound
  • Preparation:

    • Don all required PPE as specified in Section 4.0.

    • Perform all work within a certified chemical fume hood or Class II BSC.[3]

    • Prepare the work surface by covering it with a disposable, absorbent bench liner.

  • Reconstitution:

    • Before opening, allow the vial to come to room temperature.

    • Carefully uncap the vial, pointing it away from you.

    • Slowly add the required volume of sterile solvent (e.g., DMSO, PBS) down the side of the vial to avoid splashing.

    • Recap the vial securely and mix by gentle inversion or swirling until the agent is fully dissolved. Avoid shaking or vortexing to minimize aerosol generation.

  • Aliquoting and Storage:

    • Dispense the reconstituted solution into smaller, clearly labeled, and dated cryovials for single-use to avoid repeated freeze-thaw cycles.

    • Store aliquots at the recommended temperature (e.g., -20°C or -80°C) in a designated and labeled freezer.

  • Post-Procedure:

    • Wipe down the exterior of all vials and containers with 70% ethanol before removing them from the fume hood/BSC.

    • Dispose of all contaminated materials (e.g., bench liner, pipette tips, empty vials) in the designated cytotoxic waste container.[4][5]

    • Decontaminate the work surface.

    • Remove PPE in the correct order (outer gloves, gown, inner gloves) and dispose of it in the cytotoxic waste stream.

    • Wash hands thoroughly with soap and water.

Protocol for Spill Management

A spill kit with all necessary materials should be readily available in the laboratory.

  • Small Spill (<5 mL or 5 g):

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with absorbent pads.

    • Working from the outside in, gently apply a deactivating solution (if known and validated) or 70% ethanol.

    • Allow a contact time of at least 15 minutes.

    • Collect all absorbent materials and any broken glass (using forceps) and place them in a designated cytotoxic waste container.

    • Clean the spill area again with a detergent solution, followed by water, and then 70% ethanol.[1]

    • Dispose of all cleaning materials as cytotoxic waste.

  • Large Spill (>5 mL or 5 g):

    • Evacuate the area immediately.

    • Alert your institution's EHS department.

    • Prevent others from entering the contaminated area.

    • Allow EHS-trained personnel to manage the cleanup.

Disposal Plan

Proper segregation and disposal of waste are critical to prevent environmental contamination.[1][3]

  • Waste Segregation: All materials that have come into contact with this compound are considered hazardous waste. This includes PPE, labware, cleaning materials, and unused or expired drugs.[1][3]

  • Solid Waste:

    • Sharps: All contaminated needles, syringes, scalpels, and glass vials must be placed in a puncture-proof, rigid sharps container labeled with a "Cytotoxic" or "Biohazard" symbol.[4]

    • Non-Sharps: Contaminated gloves, gowns, bench liners, and other solid materials must be placed in a designated, leak-proof cytotoxic waste container, typically a purple or red bin or a clearly labeled bag.[4][5][6]

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a labeled, leak-proof, and shatter-resistant container.

    • Do not dispose of this agent down the drain.[1]

  • Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste management company, typically via high-temperature incineration.[5] Follow your institution's procedures for labeling, sealing, and scheduling waste pickup.[1]

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Agent Handling cluster_cleanup Cleanup & Waste cluster_disposal Final Disposal prep_area Designated Work Area (Fume Hood/BSC) don_ppe Don Full PPE (2x Gloves, Gown, Eye Pro) prep_area->don_ppe prep_surface Prepare Work Surface (Absorbent Liner) don_ppe->prep_surface reconstitute Reconstitute Agent prep_surface->reconstitute Begin Work aliquot Aliquot for Storage reconstitute->aliquot wipe_vials Wipe Vials (70% EtOH) aliquot->wipe_vials segregate_waste Segregate Waste wipe_vials->segregate_waste decontaminate Decontaminate Surface segregate_waste->decontaminate sharps Sharps Waste (Cytotoxic Sharps Container) segregate_waste->sharps solid Solid Waste (Cytotoxic Bin - Purple/Red) segregate_waste->solid liquid Liquid Waste (Sealed Hazardous Container) segregate_waste->liquid remove_ppe Remove & Dispose of PPE decontaminate->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Disposal_Pathway cluster_generation Point of Generation cluster_segregation Waste Segregation cluster_containment Containment cluster_final Final Disposal contaminated_materials All Contaminated Materials (Gloves, Gowns, Vials, Tips, etc.) sharps Sharps contaminated_materials->sharps non_sharps Non-Sharp Solids contaminated_materials->non_sharps liquid Liquids contaminated_materials->liquid sharps_container Puncture-Proof Sharps Container (Labeled 'Cytotoxic') sharps->sharps_container cytotoxic_bin Leak-Proof Cytotoxic Bin (Purple or Red) non_sharps->cytotoxic_bin liquid_container Sealed, Labeled Waste Bottle liquid->liquid_container ehs_pickup EHS Pickup sharps_container->ehs_pickup cytotoxic_bin->ehs_pickup liquid_container->ehs_pickup incineration High-Temperature Incineration ehs_pickup->incineration

Caption: Logical flow for the disposal of this compound waste.

References

Application Notes and Protocols for Combination Therapy Studies with Antileishmanial Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Antileishmanial Agent-22": The term "this compound" does not correspond to a specifically designated compound in the reviewed scientific literature. Therefore, this document provides a detailed overview and protocols based on well-characterized antileishmanial agents that have been extensively studied in combination therapies, serving as a representative guide for researchers. The principles and methodologies described herein are broadly applicable to the study of novel or existing antileishmanial compounds in combination regimens.

Introduction to Combination Therapy in Leishmaniasis

Leishmaniasis, a neglected tropical disease caused by protozoan parasites of the Leishmania genus, presents a spectrum of clinical manifestations from cutaneous lesions to fatal visceral disease.[1] Current treatment options are limited by issues of toxicity, high cost, long treatment durations, and the emergence of drug-resistant parasite strains.[2][3][4] Combination therapy, the simultaneous administration of two or more drugs with different mechanisms of action, is a promising strategy to enhance therapeutic efficacy, reduce the dosage of individual agents to minimize toxicity, and curb the development of resistance.[1][5][6][7]

This document outlines the application of antileishmanial agents in combination therapy studies, with a focus on data presentation, experimental protocols, and the visualization of relevant biological pathways and workflows.

Quantitative Data from Combination Therapy Studies

The efficacy of combination therapy is often evaluated by quantifying the interaction between the combined drugs. A synergistic interaction, where the combined effect is greater than the sum of the individual effects, is highly desirable. Key quantitative parameters from representative studies are summarized below.

Table 1: In Vitro Synergistic Activity of Artesunate in Combination with Amphotericin B and Miltefosine against L. infantum Intracellular Amastigotes

Drug CombinationConcentration Range (µM)Interaction OutcomeFractional Inhibitory Concentration Index (FICI)Reference
Artesunate + Amphotericin B1.00–8.00 (Artesunate) + 0.03-0.1 (Amphotericin B)Synergy, Additive, AntagonismNot specified[5]
Artesunate + Miltefosine1.00–8.00 (Artesunate) + 0.31-2.5 (Miltefosine)Synergy, AdditiveNot specified[5]

Table 2: In Vitro Efficacy of Miltefosine and Nifuratel against L. donovani

DrugAxenic Amastigotes EC50 (µM)Intramacrophagic Amastigotes EC50 (µM)Reference
Miltefosine (MTF)0.63 ± 0.015.60 ± 0.38[8]
Nifuratel (NFT)0.02 ± 0.000.53 ± 0.05[8]

Table 3: In Vitro Activity of MDL28170 and Amphotericin B against Leishmania species

Leishmania SpeciesDrug Combination (Concentration)% Reduction in Association Index (Intracellular Amastigotes)Time PointReference
L. amazonensis¼ × IC50 AmB + ½ × IC50 MDL28170~45%24 h[1]
L. chagasi¼ × IC50 AmB + ½ × IC50 MDL28170~35%24 h[1]
L. amazonensisCombination~50%48 h[1]
L. chagasiCombination~50%48 h[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of combination therapy studies. Below are representative protocols for key experiments.

In Vitro Antileishmanial Susceptibility Assays

3.1.1. Promastigote Viability Assay

This assay determines the effect of drug combinations on the extracellular, motile form of the parasite.

  • Parasite Culture: Leishmania promastigotes are cultured in a suitable medium (e.g., M199) supplemented with 10% Fetal Bovine Serum (FBS) at 26°C.

  • Assay Procedure:

    • Harvest late-log phase promastigotes and adjust the density to 2 × 10^6 cells/mL in fresh medium.

    • Dispense the parasite suspension into 96-well plates.

    • Add serial dilutions of the individual drugs and their combinations to the wells. Include a drug-free control.

    • Incubate the plates at 26°C for 72 hours.

    • Assess parasite viability using a resazurin-based assay or by direct counting with a hemocytometer.

    • Calculate the 50% inhibitory concentration (IC50) for each drug and combination.

3.1.2. Intracellular Amastigote Assay

This assay evaluates the efficacy of drug combinations against the clinically relevant intracellular form of the parasite within host macrophages.

  • Macrophage Culture: Culture a macrophage cell line (e.g., THP-1, RAW 264.7) or primary peritoneal macrophages in a suitable medium (e.g., RPMI-1640) with 10% FBS at 37°C in a 5% CO2 atmosphere.

  • Assay Procedure:

    • Seed macrophages in 96-well plates and allow them to adhere.

    • Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.

    • Incubate for 24 hours to allow for phagocytosis.

    • Wash the wells to remove non-phagocytosed promastigotes.

    • Add fresh medium containing serial dilutions of the individual drugs and their combinations.

    • Incubate for an additional 48-72 hours.

    • Fix and stain the cells (e.g., with Giemsa stain).

    • Determine the number of amastigotes per 100 macrophages by light microscopy.

    • Calculate the 50% effective concentration (EC50) for each drug and combination.

3.1.3. Synergy Analysis

The interaction between the drugs in combination is typically assessed by calculating the Fractional Inhibitory Concentration Index (FICI) using the following formula:

FICI = (IC50 of drug A in combination / IC50 of drug A alone) + (IC50 of drug B in combination / IC50 of drug B alone)

  • Interpretation of FICI values:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4.0: Additive/Indifference

    • FICI > 4.0: Antagonism

In Vivo Efficacy Studies

Animal models are essential for evaluating the therapeutic potential of drug combinations in a physiological context.

  • Animal Model: BALB/c mice are a commonly used model for visceral and cutaneous leishmaniasis.

  • Infection: Infect mice with Leishmania promastigotes via an appropriate route (e.g., intravenous for visceral, subcutaneous for cutaneous).

  • Treatment:

    • Once the infection is established (e.g., 4-6 weeks post-infection), randomize the mice into treatment and control groups.

    • Administer the individual drugs and their combination at predetermined doses and schedules (e.g., oral gavage, intraperitoneal injection).

    • Include a vehicle-treated control group.

  • Evaluation of Parasite Burden:

    • At the end of the treatment period, euthanize the mice and collect relevant organs (e.g., liver, spleen for visceral; skin lesion for cutaneous).

    • Quantify the parasite burden using methods such as limiting dilution assay or quantitative PCR.

  • Toxicity Assessment: Monitor the animals for signs of toxicity, including weight loss and changes in behavior. Collect blood and organs for histopathological and biochemical analysis.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is crucial for understanding the mechanism of action and for clear communication of research findings.

Proposed Mechanism of Action of Miltefosine

Miltefosine, an alkylphosphocholine analog, has a multi-faceted mechanism of action that includes disruption of lipid metabolism and induction of apoptosis-like cell death in Leishmania.

Miltefosine_MoA Miltefosine Miltefosine Membrane Parasite Membrane Miltefosine->Membrane Intercalates Mitochondrion Mitochondrial Dysfunction Miltefosine->Mitochondrion Lipid_Metabolism Inhibition of Phosphatidylcholine Biosynthesis Membrane->Lipid_Metabolism Signal_Transduction Disruption of Signal Transduction Membrane->Signal_Transduction CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosis Apoptosis-like Cell Death CytochromeC->Apoptosis

Caption: Proposed mechanism of action of Miltefosine in Leishmania.

General Workflow for In Vitro Combination Therapy Screening

The following diagram illustrates a typical workflow for screening drug combinations against Leishmania in vitro.

InVitro_Workflow Start Start: Select Antileishmanial Agents Promastigote_Assay Promastigote Viability Assay (IC50 Determination) Start->Promastigote_Assay Macrophage_Culture Macrophage Culture and Infection Start->Macrophage_Culture Synergy_Analysis Synergy Analysis (FICI Calculation) Promastigote_Assay->Synergy_Analysis Amastigote_Assay Intracellular Amastigote Assay (EC50 Determination) Macrophage_Culture->Amastigote_Assay Amastigote_Assay->Synergy_Analysis Data_Interpretation Data Interpretation (Synergy, Additivity, Antagonism) Synergy_Analysis->Data_Interpretation End End: Identify Promising Combinations Data_Interpretation->End

Caption: Workflow for in vitro screening of antileishmanial drug combinations.

Immunomodulatory Effects of Antileishmanial Drugs

Several antileishmanial drugs can modulate the host immune response, which can contribute to their therapeutic effect. This pathway highlights the synergistic effect of antileishmanial drugs and IFN-γ on macrophage activation.[9]

Immune_Modulation Antileishmanial_Drugs Antileishmanial Drugs (e.g., Miltefosine, Amphotericin B) Macrophage Infected Macrophage Antileishmanial_Drugs->Macrophage Direct Effect IFN_gamma IFN-γ IFN_gamma->Macrophage Activation ROS_Production Increased ROS Production Macrophage->ROS_Production Cytokine_Production Increased IL-12 & TNF-α Production Macrophage->Cytokine_Production Parasite_Killing Enhanced Parasite Killing ROS_Production->Parasite_Killing Cytokine_Production->Parasite_Killing

Caption: Synergistic immunomodulatory effects of antileishmanial drugs and IFN-γ.

References

Troubleshooting & Optimization

"Antileishmanial agent-22" solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antileishmanial agent-22, a promising but poorly water-soluble compound.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

A1: this compound (also referred to as compound 15b) is readily soluble in dimethyl sulfoxide (DMSO) at concentrations up to 10 mM.[1] However, it exhibits poor solubility in aqueous solutions, a common challenge with novel drug candidates.[2][3]

Q2: Why is aqueous solubility important for my in vitro assays?

A2: For meaningful and reproducible results in cell-based assays, the compound must be fully dissolved in the aqueous culture medium.[4] Precipitation of the compound can lead to inaccurate data regarding its efficacy and potency, as the actual concentration exposed to the cells will be unknown.[4]

Q3: What are the initial steps to assess the aqueous solubility of a new batch of this compound?

A3: A preliminary assessment of aqueous solubility should be performed to establish a baseline. This typically involves determining the equilibrium solubility in various relevant aqueous media, such as phosphate-buffered saline (PBS) at different pH values (e.g., 5.0, 7.4) and cell culture media.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered during the handling and use of this compound in aqueous solutions.

Issue 1: Precipitation is observed when diluting a DMSO stock solution into aqueous media.

  • Possible Cause: The concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility, or the percentage of DMSO is too low to maintain solubility.

  • Troubleshooting Steps:

    • Reduce Final Concentration: Lower the target concentration of this compound in the aqueous medium.

    • Increase Co-solvent Percentage: While keeping the final DMSO concentration as low as possible to avoid cellular toxicity (typically ≤0.5%), a slight increase may be necessary.

    • Use an Intermediate Dilution Step: Perform a serial dilution, first into a mixture of the organic solvent and the aqueous medium, and then into the final aqueous medium.

Issue 2: Inconsistent results are observed in biological assays.

  • Possible Cause: This can stem from insufficient equilibration time, temperature fluctuations during the experiment, or the presence of different solid-state forms (polymorphs) of the compound.

  • Troubleshooting Steps:

    • Ensure Equilibrium: Increase the incubation time after dilution to ensure that the compound has reached its equilibrium solubility. It is advisable to sample at multiple time points (e.g., 1, 4, and 24 hours) to confirm that the concentration has stabilized.

    • Control Temperature: Conduct experiments in a temperature-controlled environment, as solubility is temperature-dependent.

    • Characterize Solid State: If inconsistencies persist, consider analytical techniques to characterize the solid form of the compound.

Issue 3: The compound's solubility is too low for the desired experimental concentration.

  • Possible Cause: The intrinsic solubility of this compound in aqueous media is very low.

  • Troubleshooting Steps:

    • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility. The solubility of weakly basic compounds increases at pH values below their pKa, while weakly acidic compounds are more soluble at pH values above their pKa.

    • Use of Excipients: Consider the use of pharmaceutically acceptable solubilizing agents such as cyclodextrins or surfactants.

    • Formulation as a Solid Dispersion: For more advanced applications, preparing a solid dispersion of the compound with a hydrophilic polymer can enhance its dissolution rate and apparent solubility.

Quantitative Data Summary

The following tables provide illustrative quantitative data for this compound, typical for a poorly soluble compound.

Table 1: Illustrative Thermodynamic Solubility of this compound

Solvent SystempHTemperature (°C)Solubility (µg/mL)Solubility (µM)
Deionized Water7.025< 0.1< 0.25
PBS7.4250.5 ± 0.11.25 ± 0.25
PBS5.0255.2 ± 0.813.0 ± 2.0
Cell Culture Medium (RPMI + 10% FBS)7.4371.5 ± 0.33.75 ± 0.75

Table 2: Effect of Co-solvents on the Apparent Solubility of this compound in PBS (pH 7.4)

Co-solventConcentration (%)Apparent Solubility (µg/mL)Fold Increase
None00.51
DMSO0.510.220.4
Ethanol1.05.811.6
PEG 4002.015.531.0

Experimental Protocols

Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination

  • Add an excess amount of this compound to a known volume of the desired aqueous medium (e.g., PBS, pH 7.4) in a glass vial.

  • Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined time (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

  • Weigh the desired amounts of this compound and a hydrophilic polymer (e.g., PVP K30) in a specific ratio (e.g., 1:5 w/w).

  • Dissolve both components in a suitable volatile organic solvent (e.g., methanol) in a round-bottom flask.

  • Evaporate the solvent using a rotary evaporator at a controlled temperature until a thin film is formed.

  • Dry the resulting solid dispersion in a vacuum oven to remove any residual solvent.

  • The solid dispersion can then be used for dissolution studies or reconstituted in aqueous media.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh this compound C Add excess compound to medium A->C B Prepare Aqueous Medium (e.g., PBS) B->C D Shake at constant temperature (24-72h) C->D E Centrifuge and Filter D->E F Analyze supernatant by HPLC E->F G Determine Equilibrium Solubility F->G

Caption: Workflow for determining equilibrium solubility.

troubleshooting_flowchart cluster_solubility Solubility Check cluster_cosolvent Co-solvent Adjustment cluster_formulation Advanced Formulation start Precipitation Observed? check_conc Is final concentration > known solubility? start->check_conc reduce_conc Reduce final concentration check_conc->reduce_conc Yes check_dmso Is DMSO% too low? check_conc->check_dmso No end Solution Found reduce_conc->end increase_dmso Slightly increase DMSO% (monitor toxicity) check_dmso->increase_dmso Yes consider_formulation Consider advanced formulation (e.g., solid dispersion) check_dmso->consider_formulation No increase_dmso->end consider_formulation->end

Caption: Troubleshooting decision tree for precipitation issues.

References

Optimizing "Antileishmanial agent-22" concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antileishmanial Agent-22

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of "this compound" in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

A1: this compound is a novel synthetic small molecule inhibitor designed to target the trypanothione reductase (TR) enzyme in Leishmania species.[1][2] TR is a crucial enzyme in the parasite's unique trypanothione-based redox system, which protects it from oxidative stress, particularly within the host macrophage.[1][3] By inhibiting TR, Agent-22 disrupts the parasite's ability to neutralize reactive oxygen species, leading to parasite death.[1][2] This enzyme is absent in the mammalian host, making it a highly selective target.[2][4]

Q2: What is the recommended solvent and stock solution concentration for Agent-22?

A2: this compound is a hydrophobic compound with poor aqueous solubility. The recommended solvent for preparing a high-concentration stock solution (e.g., 10-20 mM) is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[5] It is critical to ensure the compound is fully dissolved; brief vortexing or sonication may be necessary.[5]

Q3: What is the maximum permissible concentration of DMSO in my cell culture?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the culture medium should generally be kept at or below 0.5% (v/v).[6] However, some sensitive cell lines may show adverse effects at concentrations as low as 0.1%.[5] It is imperative to include a vehicle control (media with the same final DMSO concentration used for the test agent) in all experiments to account for any potential solvent effects.[5]

Q4: Why am I observing different IC50 values between the promastigote and amastigote stages?

A4: It is common to observe discrepancies in compound efficacy between the extracellular promastigote (insect stage) and the clinically relevant intracellular amastigote (mammalian stage).[7][8] This can be attributed to several factors:

  • Biological Differences: Promastigotes and amastigotes have distinct metabolic and physiological characteristics.[7]

  • Host Cell Barrier: The compound must cross the host macrophage membrane to reach the intracellular amastigotes, which may limit its effective concentration.[9]

  • pH Environment: The acidic environment of the phagolysosome where amastigotes reside can affect the compound's stability and activity.[9]

  • Host Cell Metabolism: The host macrophage might metabolize the compound, either activating or inactivating it.[9]

Screening against the intracellular amastigote form is considered the most relevant for identifying clinically effective drugs.[10]

Troubleshooting Guides

Issue 1: Agent-22 precipitates in the culture medium after dilution.

  • Symptoms: You observe a cloudy or turbid appearance in the culture wells, or see visible particles/crystals under the microscope after adding the compound.[5]

  • Potential Causes & Solutions:

Possible CauseRecommended Solution
Concentration Exceeds Solubility Limit Determine the maximal soluble concentration of Agent-22 in your specific culture medium. Avoid using concentrations that exceed this limit.[6]
"Solvent Shock" The rapid dilution of a high-concentration DMSO stock into an aqueous medium can cause the compound to crash out of solution.[5][6] Solution: Perform serial dilutions. Create an intermediate dilution of the stock in pre-warmed (37°C) culture medium before making the final dilution in the assay plate.[6]
Interaction with Medium Components Components like serum proteins can sometimes interact with the compound, reducing its solubility.[6] Solution: Try reducing the serum concentration if your experimental design permits. Alternatively, pre-incubate the compound in a small volume of serum-free medium before adding it to the rest of the medium.[6]

Issue 2: High variability or inconsistent IC50 values between experiments.

  • Symptoms: Replicate plates or experiments performed on different days yield significantly different 50% inhibitory concentration (IC50) values.

  • Potential Causes & Solutions:

Possible CauseRecommended Solution
Inconsistent Parasite/Cell Health The growth phase and viability of parasites or host cells can significantly impact drug susceptibility.[11] Solution: Ensure parasites are harvested from the logarithmic growth phase.[7] For host cells, use a consistent passage number and ensure they are healthy and seeded at a uniform density.[11]
Protocol Deviations Minor variations in incubation times, temperatures, reagent concentrations, or parasite-to-cell ratios can introduce variability.[7][11] Solution: Adhere strictly to a standardized protocol. Ensure all users are trained on the same procedure.[11]
Reagent Instability Agent-22 may be unstable in solution at 37°C over the course of a multi-day assay. Solution: Prepare fresh dilutions of Agent-22 for each experiment from a validated stock solution.[11] Consider performing a stability study by incubating the compound in media and quantifying its concentration over time using HPLC or LC-MS.[6]
Edge Effects in Microplates The outer wells of microplates are prone to evaporation, which can concentrate the compound and affect results.[7] Solution: Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.[7]

Data Presentation

Table 1: In Vitro Activity and Cytotoxicity Profile of this compound

Target Organism/CellAssay TypeParameterValue (µM)
Leishmania donovani (Promastigote)Resazurin ViabilityIC502.5 ± 0.4
Leishmania donovani (Amastigote)Intracellular AssayIC501.8 ± 0.3
Murine Macrophages (J774A.1)Resazurin ViabilityCC5045.2 ± 3.1
Human Monocytes (THP-1)MTT AssayCC50> 50
Selectivity Index (SI) (CC50 J774A.1 / IC50 Amastigote)-25.1

Note: Data are representative and should be confirmed in your specific laboratory setting. A higher Selectivity Index (SI) indicates greater selectivity for the parasite over host cells.

Experimental Protocols & Visualizations

Protocol 1: Leishmania Promastigote Viability Assay

This protocol determines the IC50 of Agent-22 against the extracellular promastigote stage.

  • Parasite Culture: Culture Leishmania promastigotes in M199 medium supplemented with 10% Fetal Bovine Serum (FBS) at 26°C.

  • Preparation: Harvest parasites in the mid-logarithmic growth phase. Adjust the parasite density to 1 x 10^6 promastigotes/mL in fresh medium.

  • Compound Addition: Dispense 100 µL of the parasite suspension into the wells of a 96-well plate. Add 1 µL of serially diluted Agent-22 (in DMSO) to achieve final concentrations ranging from 0.1 to 50 µM. Include vehicle (DMSO) and negative (untreated) controls.

  • Incubation: Incubate the plate at 26°C for 72 hours.

  • Viability Assessment: Add 10 µL of resazurin solution (0.125 mg/mL) to each well and incubate for another 4-6 hours.

  • Data Acquisition: Measure fluorescence using a microplate reader (560 nm excitation / 590 nm emission).

  • Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Culture Promastigotes (Log Phase) p2 Adjust Density (1x10^6/mL) p1->p2 a1 Dispense Parasites (100 µL/well) p2->a1 a2 Add Agent-22 (Serial Dilutions) a1->a2 a3 Incubate (72h at 26°C) a2->a3 a4 Add Resazurin a3->a4 a5 Incubate (4-6h) a4->a5 d1 Read Fluorescence a5->d1 d2 Calculate % Inhibition d1->d2 d3 Determine IC50 d2->d3

Workflow for the Promastigote Viability Assay.
Protocol 2: Intracellular Amastigote Assay

This protocol is crucial for evaluating the efficacy of Agent-22 against the clinically relevant intracellular stage of the parasite.[10]

  • Host Cell Seeding: Seed THP-1 monocytes into a 96-well plate at 5 x 10^4 cells/well in RPMI-1640 medium containing 100 ng/mL Phorbol 12-myristate 13-acetate (PMA). Incubate for 48 hours at 37°C with 5% CO2 to allow differentiation into adherent macrophages.[9]

  • Infection: Wash the macrophages and infect them with stationary-phase Leishmania promastigotes at a multiplicity of infection (MOI) of 10:1 (parasite:macrophage).[12] Incubate for 24 hours to allow phagocytosis.

  • Removal of Free Parasites: Wash the wells three times with pre-warmed medium to remove non-internalized promastigotes.[13][14]

  • Compound Treatment: Add fresh medium containing serial dilutions of Agent-22. The final DMSO concentration should not exceed 0.5%.[10]

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.[10]

  • Quantification: Fix the cells with methanol and stain with Giemsa. Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Analysis: Calculate the percentage of infection inhibition for each concentration relative to the vehicle control and determine the IC50 value.

G cluster_host Host Cell Prep cluster_infection Infection cluster_treatment Treatment & Analysis h1 Seed THP-1 Cells h2 Differentiate with PMA (48h) h1->h2 i1 Infect with Promastigotes (24h) h2->i1 i2 Wash to Remove Extracellular Parasites i1->i2 t1 Add Agent-22 i2->t1 t2 Incubate (72h) t1->t2 t3 Fix & Stain (Giemsa) t2->t3 t4 Microscopy & Count t3->t4 t5 Calculate IC50 t4->t5

Workflow for the Intracellular Amastigote Assay.
Hypothesized Signaling Pathway Inhibition

This compound targets Trypanothione Reductase (TR), a key enzyme in the parasite's defense against oxidative stress.

G NADPH NADPH TR Trypanothione Reductase (TR) NADPH->TR provides reducing power TSH2 Dihydrolipoyl (T(SH)2 - Reduced) TR->TSH2 reduces TS2 Trypanothione Disulfide (TS2 - Oxidized) TS2->TR TSH2->TS2 Peroxidase Trypanothione Peroxidase TSH2->Peroxidase ROS Reactive Oxygen Species (ROS) ROS->Peroxidase Death Parasite Death ROS->Death causes oxidative damage H2O H₂O Peroxidase->H2O detoxifies Agent22 This compound Agent22->TR INHIBITS

Inhibition of the Trypanothione Reductase Pathway.

References

"Antileishmanial agent-22" degradation and stability problems in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antileishmanial agent-22. The information herein is designed to help identify and resolve potential degradation and stability issues encountered in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent results, such as variable IC50 values or a gradual loss of efficacy over the duration of an experiment, are often indicative of compound instability in the culture medium.[1] this compound, as a complex organic molecule, may be susceptible to degradation under standard cell culture conditions (37°C, 5% CO2, aqueous environment). Factors that can influence its stability include pH, light exposure, temperature, and interactions with components of the culture medium.[2][3]

Q2: What are the likely degradation pathways for this compound in culture media?

A2: this compound is a 1,3,4-oxadiazole derivative. This core structure is generally stable; however, the overall stability of the molecule is dictated by its substituents. Potential degradation pathways for such molecules in aqueous and biologically active environments like cell culture media could include hydrolysis of susceptible functional groups (e.g., esters, amides) on its side chains or oxidation of electron-rich moieties.[4]

Q3: I've noticed a precipitate in my culture medium after adding this compound. What should I do?

A3: Precipitation can occur if the concentration of this compound exceeds its solubility in the culture medium. This can be exacerbated by the presence of salts and proteins. To troubleshoot this, you can:

  • Visually inspect the medium: Look for cloudiness or particulate matter after adding the compound.[4]

  • Microscopic examination: Check for crystalline structures under a microscope.

  • Centrifugation: Spin down an aliquot of the medium at high speed (e.g., >10,000 x g) and check for a pellet.[4]

  • Optimize solvent concentration: Ensure the final concentration of your solvent (e.g., DMSO) is low (typically <0.5%) to avoid precipitation.[1]

  • Pre-warm the medium: Adding a cold compound solution to warm medium can sometimes cause it to precipitate.[1]

Q4: How can I determine the stability of this compound in my specific cell culture setup?

A4: The most direct way to assess the stability of this compound is to perform a time-course analysis using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves incubating the compound in your complete culture medium (with and without cells) and measuring its concentration at various time points.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving stability issues with this compound.

Issue 1: Loss of Potency or Inconsistent Activity
  • Hypothesis: The compound is degrading over the course of the experiment.

  • Troubleshooting Steps:

    • Perform a Stability Study: Use the detailed protocol below to quantify the degradation of this compound over time in your specific culture medium.

    • Prepare Fresh Solutions: Always prepare fresh working solutions of the compound immediately before each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[1]

    • Consider Media Changes: If significant degradation is observed, consider more frequent media changes with freshly added compound to maintain a more consistent effective concentration.[5]

Issue 2: Compound Precipitation
  • Hypothesis: The compound concentration exceeds its solubility in the culture medium.

  • Troubleshooting Steps:

    • Determine Solubility Limit: Test a range of concentrations to find the maximum soluble concentration in your medium.

    • Adjust Solvent: Ensure the final solvent concentration is non-toxic and minimal (e.g., <0.5% DMSO).[1]

    • Modify Formulation: For some compounds, the use of stabilizing agents or different formulations could be explored, but this requires careful validation to avoid cellular artifacts.

Quantitative Data Summary

The following table presents hypothetical stability data for this compound in RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) at 37°C, as determined by HPLC analysis.

Time (Hours)Concentration (µM)Percent Remaining
010.0100%
68.585%
127.070%
245.050%
482.525%
721.010%

Experimental Protocols

Protocol: Time-Course Stability Assessment of this compound by HPLC

Objective: To quantify the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • DMSO (or other suitable solvent)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC system with a suitable column (e.g., C18) and detector

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Spike the Medium: Pre-warm the complete cell culture medium to 37°C. Spike the stock solution into the medium to a final concentration of 10 µM. Ensure the final DMSO concentration is below 0.5%.

  • Time Zero (T=0) Sample: Immediately after spiking, remove an aliquot (e.g., 1 mL) and process it as described in step 6. This serves as the T=0 time point.

  • Incubation: Incubate the remaining spiked medium in a sterile container at 37°C in a 5% CO2 incubator.

  • Time-Point Sampling: At predetermined time points (e.g., 6, 12, 24, 48, and 72 hours), withdraw an aliquot of the medium.

  • Sample Processing: a. To each 1 mL medium sample, add an equal volume of a protein precipitation solvent like cold acetonitrile. b. Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins. c. Carefully transfer the supernatant to a clean HPLC vial.

  • HPLC Analysis: a. Inject the processed samples into the HPLC system. b. Analyze the samples using a validated method to separate and quantify this compound. c. The concentration of this compound at each time point is determined by comparing the peak area to a standard curve.

Visualizations

G start Inconsistent Results or Loss of Compound Activity check_storage Review compound storage and handling procedures. start->check_storage check_precipitation Is there evidence of precipitation (cloudiness, visible particles)? stability_assay Perform a time-course stability assay (e.g., HPLC, LC-MS). check_precipitation->stability_assay No optimize_solubility Optimize solubility: - Lower concentration - Adjust solvent - Test different media check_precipitation->optimize_solubility Yes check_storage->check_precipitation is_stable Is the compound stable for the experiment's duration? stability_assay->is_stable modify_protocol Modify experimental protocol: - Frequent media changes - Reduce incubation time is_stable->modify_protocol No proceed Proceed with experiment is_stable->proceed Yes other_factors Investigate other experimental variables (e.g., cell health, plating density). is_stable->other_factors If stability is confirmed but issues persist optimize_solubility->stability_assay modify_protocol->proceed

Caption: Troubleshooting workflow for compound stability issues.

G parent This compound (Hypothetical Structure with Ester Side Chain) hydrolysis Hydrolysis (Catalyzed by H₂O, pH, or esterases in serum) parent->hydrolysis product1 1,3,4-Oxadiazole Core (Potentially Inactive) hydrolysis->product1 product2 Carboxylic Acid Side Chain (Inactive) hydrolysis->product2

Caption: Hypothetical degradation pathway of this compound.

References

Troubleshooting "Antileishmanial agent-22" inconsistent experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antileishmanial Agent-22

Welcome to the technical support center for "this compound." This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and ensuring the generation of robust and reproducible data during their experiments with this agent.

For the purpose of this guide, "this compound" is a novel experimental compound hypothesized to inhibit the Leishmania-specific enzyme trypanothione reductase (TryR), a critical component of the parasite's defense against oxidative stress.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is designed as a potent and selective inhibitor of trypanothione reductase (TryR). This enzyme is essential for the survival of Leishmania parasites as it maintains the intracellular thiol balance, protecting the parasite from oxidative damage. By inhibiting TryR, the agent is expected to induce mitochondrial dysfunction and increase susceptibility to oxidative stress, ultimately leading to parasite death.[1][2][3]

Q2: In which forms of the Leishmania parasite is this compound expected to be active?

A2: The agent is expected to be active against both the promastigote (extracellular, flagellated form found in the sandfly vector) and the amastigote (intracellular, non-flagellated form residing within mammalian macrophages) stages of the parasite. However, efficacy may vary between stages, with the intracellular amastigote model being the gold standard for determining drug susceptibility.[4]

Q3: What are the common assays used to evaluate the efficacy of this compound?

A3: Standard in vitro assays include promastigote and amastigote viability assays to determine the 50% inhibitory concentration (IC50). Common methods for assessing viability include colorimetric assays (e.g., MTT, MTS), fluorometric assays, and direct microscopic counting.[5] In vivo efficacy is typically evaluated in animal models, such as BALB/c mice infected with Leishmania species.

Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Section 1: In Vitro Assay Inconsistency

Q1: My IC50 values for this compound against promastigotes are highly variable between experiments. What could be the cause?

A1: Inconsistent IC50 values in promastigote assays are a common issue and can stem from several factors related to parasite culture and assay conditions. The lack of uniformity in Leishmania culture protocols across different laboratories can lead to varied drug responses.[6]

Potential Causes and Solutions:

Potential Cause Troubleshooting Recommendation
Parasite Culture Conditions Ensure consistency in culture media composition, pH, temperature, and supplementation (e.g., Fetal Bovine Serum lot).[6][7] Different media can impact parasite growth rates and drug susceptibility.[8]
Parasite Growth Phase Always use parasites from the same growth phase (e.g., mid-logarithmic) for your assays. Parasites in different growth phases can exhibit varying susceptibility to drugs.
Passage Number Avoid using high-passage number parasites, as long-term in vitro cultivation can lead to decreased virulence and altered drug sensitivity.[9][10]
Contamination Regularly check cultures for bacterial or fungal contamination, which can affect parasite health and assay results. The use of antibiotics in the culture medium can help prevent bacterial contamination.[6][11]
Inconsistent Seeding Density Ensure a uniform and accurate parasite concentration in each well of the assay plate.
Reagent Preparation Prepare fresh solutions of this compound for each experiment and be mindful of solvent effects (e.g., DMSO concentration).

Q2: I am observing a discrepancy between the activity of this compound in promastigotes and intracellular amastigotes. Why might this be?

A2: It is not uncommon to observe differences in drug efficacy between the two parasite stages. The intracellular amastigote model is considered more representative of the in vivo situation.[4]

Potential Causes and Solutions:

Potential Cause Troubleshooting Recommendation
Drug Uptake The ability of this compound to penetrate the host macrophage and reach the intracellular amastigote may be limited.
Host Cell Metabolism The host macrophage may metabolize this compound, reducing its effective concentration.
Different Biological Environments The intracellular environment of the phagolysosome (acidic pH, oxidative stress) can influence the activity of the compound.
Stage-Specific Gene Expression Promastigotes and amastigotes have different gene expression profiles, which could affect their susceptibility to the drug.
Section 2: In Vivo Experiment Challenges

Q1: this compound shows good in vitro activity but poor efficacy in our animal model. What are the potential reasons?

A1: A lack of correlation between in vitro and in vivo results is a significant challenge in drug development. Several host and drug-related factors can contribute to this discrepancy.

Potential Causes and Solutions:

Potential Cause Troubleshooting Recommendation
Pharmacokinetics (PK) The drug may have poor absorption, rapid metabolism, or rapid excretion in the host, leading to suboptimal exposure at the site of infection.[12] Consider conducting PK studies to assess drug levels in plasma and tissues.
Host Immune Response The efficacy of many antileishmanial drugs is dependent on a competent host immune response.[12] The immune status of the animal model can influence treatment outcomes.
Leishmania Species/Strain The in vivo efficacy of a drug can vary significantly depending on the Leishmania species or strain used for infection.[13][14]
Drug Formulation and Route of Administration The formulation and route of administration can impact drug bioavailability and efficacy.[15]

Experimental Protocols

Promastigote Viability Assay (MTT Assay)
  • Parasite Culture: Culture Leishmania promastigotes in M199 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 26°C.

  • Assay Setup: Harvest mid-log phase promastigotes and adjust the concentration to 1 x 10^6 parasites/mL. Add 100 µL of the parasite suspension to each well of a 96-well plate.

  • Drug Addition: Add 100 µL of varying concentrations of this compound (prepared in the culture medium) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Amphotericin B).

  • Incubation: Incubate the plate at 26°C for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 26°C.

  • Formazan Solubilization: Add 100 µL of 10% SDS in 0.01 M HCl to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value using a suitable software.

Visualizations

experimental_workflow cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing culture 1. Leishmania Promastigote Culture assay_setup 2. Promastigote Viability Assay Setup culture->assay_setup drug_treatment 3. Treatment with this compound assay_setup->drug_treatment incubation 4. Incubation (72h) drug_treatment->incubation readout 5. Viability Readout (e.g., MTT) incubation->readout ic50_calc 6. IC50 Calculation readout->ic50_calc infection 7. Animal Model Infection (e.g., BALB/c mice) ic50_calc->infection Proceed if potent treatment 8. Treatment with this compound infection->treatment monitoring 9. Monitoring of Parasite Burden treatment->monitoring efficacy 10. Efficacy Assessment monitoring->efficacy

Caption: A generalized workflow for the evaluation of this compound.

troubleshooting_logic start Inconsistent Experimental Results check_invitro Review In Vitro Assay Parameters? start->check_invitro check_culture Parasite Culture Consistency? (Medium, Passage #, Growth Phase) check_invitro->check_culture Yes check_invivo Review In Vivo Study Design? check_invitro->check_invivo No check_assay Assay Conditions? (Seeding Density, Reagents) check_culture->check_assay resolve Consistent Results check_assay->resolve check_pk Pharmacokinetics? (Metabolism, Excretion) check_invivo->check_pk Yes check_host Host Factors? (Immune Status, Species) check_pk->check_host check_host->resolve

Caption: A troubleshooting decision tree for inconsistent results.

pathway agent This compound tryr Trypanothione Reductase (TryR) agent->tryr inhibits oxidative_stress Increased Oxidative Stress tryr->oxidative_stress prevents mitochondrial_dysfunction Mitochondrial Dysfunction oxidative_stress->mitochondrial_dysfunction death Parasite Death mitochondrial_dysfunction->death

Caption: The proposed mechanism of action for this compound.

References

Technical Support Center: Improving "Antileishmanial Agent-22" Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of "Antileishmanial agent-22," a representative novel therapeutic candidate. The principles and protocols outlined here are broadly applicable to other antileishmanial compounds facing similar developmental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process of improving the bioavailability of "this compound."

IssuePotential CauseSuggested Solution
Low Oral Bioavailability Poor aqueous solubility of this compound.[1][2]1. Particle Size Reduction: Decrease the particle size of the agent through micronization or nanonization to increase the surface area for dissolution.[3] 2. Formulation with Solubilizing Excipients: Incorporate surfactants, co-solvents, or complexing agents like cyclodextrins to enhance solubility.[3][4] 3. Lipid-Based Formulations: Develop self-emulsifying drug delivery systems (SEDDS) or liposomal formulations to improve solubilization in gastrointestinal fluids.[4][5] 4. Amorphous Solid Dispersions: Create solid dispersions of the agent in a polymer matrix to improve both solubility and dissolution rate.[4][6]
Rapid first-pass metabolism in the liver.1. Co-administration with Metabolic Inhibitors: If the metabolic pathway is known, co-administer with a safe inhibitor of the relevant cytochrome P450 enzymes. 2. Prodrug Approach: Synthesize a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active agent in systemic circulation.[7] 3. Alternative Routes of Administration: Consider parenteral (e.g., intravenous, intraperitoneal) or topical administration to bypass the liver.
Efflux by intestinal transporters (e.g., P-glycoprotein).1. Co-administration with Efflux Pump Inhibitors: Use known inhibitors of relevant efflux transporters to increase intestinal absorption. 2. Formulation with Permeation Enhancers: Incorporate excipients that can transiently open tight junctions in the intestinal epithelium.
High In Vivo Toxicity Non-specific cytotoxicity of this compound.[8]1. Targeted Drug Delivery: Encapsulate the agent in nanocarriers such as liposomes or nanoparticles that are preferentially taken up by macrophages, the host cells for Leishmania parasites.[5][8] This can increase efficacy at the site of infection while reducing systemic exposure. 2. Combination Therapy: Combine this compound with another antileishmanial drug at lower doses. This can enhance efficacy through synergistic effects and potentially reduce the dose-dependent toxicity of each compound.[8][9]
Inconsistent In Vivo Efficacy Variability in drug exposure due to formulation issues.1. Optimize Formulation: Ensure the formulation provides consistent and reproducible drug release. For solid dispersions, check for drug recrystallization. For lipid-based systems, ensure stable emulsion/micelle formation. 2. Control Food Effects: Standardize the feeding schedule of experimental animals, as food can significantly impact the absorption of some drugs.
Development of drug resistance.[9]1. Combination Therapy: As with mitigating toxicity, using this compound in combination with other drugs with different mechanisms of action can help prevent the emergence of resistance.[9] 2. Investigate Resistance Mechanisms: If resistance is suspected, perform in vitro studies to determine if resistant parasite lines can be generated and characterize the mechanism of resistance.

Frequently Asked Questions (FAQs)

1. What are the first steps to take when "this compound" shows good in vitro activity but poor in vivo efficacy?

If "this compound" is effective against Leishmania amastigotes in vitro but fails in animal models, the primary suspect is poor bioavailability. The first step is to characterize the physicochemical properties of the compound, including its aqueous solubility and permeability. Based on this, you can select an appropriate formulation strategy to improve its absorption and systemic exposure.[1][2]

2. How can I choose the best formulation strategy for "this compound"?

The choice of formulation depends on the specific properties of your compound.

  • For compounds with low solubility but high permeability (BCS Class II) , strategies that increase the dissolution rate, such as particle size reduction, solid dispersions, and lipid-based formulations, are often effective.[6]

  • For compounds with low solubility and low permeability (BCS Class IV) , more advanced formulations that can enhance both solubility and permeability, such as SEDDS with permeation enhancers or targeted nanoparticles, may be necessary.[6]

3. What are the key pharmacokinetic parameters to measure in in vivo studies?

In preclinical in vivo studies, it is crucial to measure the following pharmacokinetic parameters after oral and intravenous administration to assess bioavailability:

  • Maximum plasma concentration (Cmax): The highest concentration of the drug in the blood.

  • Time to reach maximum concentration (Tmax): The time it takes to reach Cmax.

  • Area under the concentration-time curve (AUC): A measure of the total drug exposure over time.

  • Half-life (t1/2): The time it takes for the drug concentration in the blood to decrease by half.

  • Oral bioavailability (F%): Calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.[1][2]

4. What animal models are appropriate for in vivo studies of antileishmanial agents?

Murine models are commonly used to evaluate the in vivo efficacy of antileishmanial drug candidates. BALB/c mice are a frequently used strain for visceral leishmaniasis models with Leishmania donovani or Leishmania infantum, and for cutaneous leishmaniasis models with Leishmania major or Leishmania mexicana.[1][10] Hamster models are also used and can be particularly relevant for visceral leishmaniasis studies.[11]

5. How can I assess the toxicity of my "this compound" formulation?

Toxicity can be assessed both in vitro and in vivo.

  • In vitro cytotoxicity assays: Use mammalian cell lines (e.g., macrophages, hepatocytes) to determine the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as CC50 / EC50 (50% effective concentration against the parasite), is a key indicator of the drug's therapeutic window.[8]

  • In vivo toxicity studies: In animal models, monitor for signs of toxicity such as weight loss, changes in behavior, and organ damage ( assessed through histopathology and clinical chemistry).

Experimental Protocols

Protocol 1: In Vitro Macrophage Infection Assay

This protocol is for determining the in vitro efficacy (EC50) of "this compound" against intracellular Leishmania amastigotes.

  • Cell Culture: Culture a suitable macrophage cell line (e.g., J774A.1 or THP-1) in appropriate media.

  • Macrophage Plating: Seed macrophages in 96-well plates and allow them to adhere.

  • Parasite Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.[8]

  • Drug Treatment: Wash the wells to remove non-phagocytosed parasites. Add fresh medium containing serial dilutions of "this compound" (and its formulated version). Include untreated infected cells as a negative control and a reference drug like Amphotericin B as a positive control. A parallel plate with uninfected macrophages should be treated similarly to assess cytotoxicity.[8]

  • Incubation: Incubate the plates for 72 hours.

  • Quantification of Infection: Fix and stain the cells (e.g., with Giemsa stain). Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of infection reduction against the drug concentration.

Protocol 2: In Vivo Efficacy Study in a Murine Model of Visceral Leishmaniasis

This protocol outlines a general procedure for assessing the in vivo efficacy of "this compound."

  • Animal Model: Use female BALB/c mice (6-8 weeks old).

  • Infection: Infect mice intravenously with approximately 1 x 10^7 Leishmania donovani promastigotes.

  • Treatment: At a specified time post-infection (e.g., 14 days), begin treatment with "this compound" formulation via the desired route (e.g., oral gavage). A vehicle control group and a positive control group (e.g., treated with miltefosine) should be included.

  • Monitoring: Monitor the mice daily for clinical signs of disease and toxicity.

  • Efficacy Assessment: At the end of the treatment period, euthanize the mice and aseptically remove the liver and spleen.

  • Parasite Burden Determination: Determine the parasite burden in the liver and spleen by preparing tissue homogenates, staining with Giemsa, and counting the number of amastigotes per 1000 host cell nuclei. The results are often expressed as Leishman-Donovan Units (LDU).

  • Data Analysis: Calculate the percentage of parasite inhibition in the treated groups compared to the vehicle control group.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_formulation Formulation Development cluster_preclinical Preclinical Evaluation invitro_activity Good In Vitro Activity (EC50) poor_invivo Poor In Vivo Efficacy invitro_activity->poor_invivo Observed Discrepancy physchem Physicochemical Characterization (Solubility, Permeability) poor_invivo->physchem formulation_strategy Select Formulation Strategy (e.g., Nanoparticles, SEDDS) physchem->formulation_strategy formulation_dev Develop & Characterize Formulation formulation_strategy->formulation_dev pk_study Pharmacokinetic Study (Determine Bioavailability) formulation_dev->pk_study invivo_efficacy In Vivo Efficacy Study (Murine Model) pk_study->invivo_efficacy toxicity_study Toxicity Assessment invivo_efficacy->toxicity_study goal Improved In Vivo Bioavailability & Efficacy invivo_efficacy->goal

Caption: Workflow for improving the in vivo bioavailability of "this compound".

signaling_pathway cluster_drug Drug Delivery cluster_body In Vivo Administration (Oral) cluster_effect Therapeutic Effect drug This compound (Poorly Soluble) formulation Bioavailability Enhanced Formulation (e.g., Liposome) drug->formulation Encapsulation gi_tract GI Tract formulation->gi_tract absorption Systemic Circulation gi_tract->absorption Improved Absorption macrophage Infected Macrophage absorption->macrophage Targeted Uptake parasite Leishmania Amastigote parasite_death Parasite Clearance macrophage->parasite_death Drug Release & Parasiticidal Action

Caption: Logical relationship of formulation strategy to in vivo efficacy.

References

"Antileishmanial agent-22" off-target effects in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antileishmanial agent-22 (also known as compound 15b). The information is designed to address specific issues that may be encountered during in vitro cellular experiments.

Troubleshooting Guides

This section addresses common problems observed during experiments with this compound and provides potential causes and solutions.

Problem Potential Cause Suggested Solution
Reduced potency against Leishmania parasites. 1. Degradation of the compound. 2. High folate concentration in the culture medium. 3. Development of parasite resistance.1. Prepare fresh stock solutions of this compound for each experiment. 2. Use a folate-depleted medium to assess the compound's intrinsic activity. 3. Verify the sensitivity of the Leishmania strain to a known antileishmanial drug.
High cytotoxicity in mammalian cell lines. 1. Off-target inhibition of mammalian folate pathway enzymes. 2. General cellular toxicity at high concentrations.1. Titrate the compound to determine the optimal concentration with minimal cytotoxicity. 2. Use a lower concentration for longer incubation times. 3. Consider using cell lines with lower proliferation rates if applicable to the experimental design.
Inconsistent results between experiments. 1. Variability in cell seeding density. 2. Inconsistent incubation times. 3. Differences in stock solution preparation.1. Ensure consistent cell numbers are seeded in each well. 2. Adhere strictly to the planned incubation periods. 3. Standardize the protocol for dissolving and diluting the compound.
Precipitation of the compound in culture medium. 1. Poor solubility of the compound in aqueous solutions. 2. High final concentration of the compound.1. Prepare stock solutions in an appropriate solvent like DMSO. 2. Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all treatments. 3. Do not exceed the solubility limit of the compound in the final culture medium.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a parasite inhibitor that functions based on an antifolate mechanism.[1][2] It is known to inhibit the folate pathway in Leishmania, which is crucial for the synthesis of nucleic acids and some amino acids, thereby disrupting parasite replication.[1][2]

Q2: What are the known on-target and off-target activities of this compound?

A2: The primary on-target activity is the inhibition of Leishmania parasites with a reported IC50 of 0.408 μM.[1][2] In terms of off-target effects, a cytotoxicity study on African green monkey Vero cells showed a CC50 of 455 μM.[1] This indicates a high selectivity index for the parasite over this specific mammalian cell line. As an antifolate, it has the potential to inhibit mammalian enzymes involved in folate metabolism, such as dihydrofolate reductase (DHFR), which could affect rapidly dividing cells.

Q3: What level of cytotoxicity should I expect in my mammalian cell line?

A3: The cytotoxicity of this compound can vary depending on the cell line and its proliferation rate. The reported CC50 against Vero cells is 455 μM.[1] It is recommended to perform a dose-response cytotoxicity assay on your specific cell line to determine the appropriate concentration range for your experiments.

Q4: Can I use supplemental folinic acid to rescue mammalian cells from the effects of this compound?

A4: Yes, in principle, folinic acid (leucovorin) supplementation can be used to bypass the metabolic block caused by antifolates in mammalian cells. This is a common strategy used in cancer chemotherapy to mitigate the side effects of antifolate drugs. However, the effectiveness of this rescue will depend on the specific off-target mechanism and the concentration of this compound used. At a high concentration of 100 μM, this compound has been shown to inhibit folinic acid with a 94% inhibitory rate, which should be taken into consideration.[1][2]

Q5: Are there any known resistance mechanisms to this compound?

A5: While specific resistance mechanisms to this compound have not been reported, resistance to antifolate drugs in general can arise from several mechanisms. These include increased expression of the target enzyme (e.g., DHFR), mutations in the target enzyme that reduce drug binding, and decreased drug uptake into the cell.

Quantitative Data Summary

CompoundTarget Organism/Cell LineAssayPotencyReference
This compoundLeishmaniaIC500.408 μM[1][2]
This compoundVero cellsCC50455 μM[1]
This compoundFolic acid inhibitionIn vitro assay88% at 100 μM[1][2]
This compoundFolinic acid inhibitionIn vitro assay94% at 100 μM[1][2]
This compoundP. bergheiIC500.038 μM[2]
This compoundM. tuberculosisMIC28.44 μM[2]

Experimental Protocols

Protocol 1: In Vitro Antileishmanial Activity Assay

This protocol is for determining the 50% inhibitory concentration (IC50) of this compound against Leishmania promastigotes.

  • Parasite Culture: Culture Leishmania promastigotes in a suitable medium (e.g., M199) supplemented with fetal bovine serum (FBS) at the appropriate temperature (e.g., 25°C).

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the stock solution in the culture medium.

  • Assay Setup: Seed a 96-well plate with promastigotes at a density of 1 x 10^6 cells/mL. Add the serially diluted compound to the wells. Include a positive control (e.g., a known antileishmanial drug) and a negative control (vehicle, e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at the appropriate temperature.

  • Viability Assessment: Assess parasite viability using a resazurin-based assay or by direct counting with a hemocytometer.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the negative control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 2: Mammalian Cell Cytotoxicity Assay

This protocol is for determining the 50% cytotoxic concentration (CC50) of this compound against a mammalian cell line.

  • Cell Culture: Culture the desired mammalian cell line in the appropriate medium and conditions (e.g., 37°C, 5% CO2).

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the stock solution in the culture medium.

  • Assay Setup: Seed a 96-well plate with cells at an appropriate density and allow them to adhere overnight. Replace the medium with fresh medium containing the serially diluted compound. Include a positive control (e.g., a known cytotoxic agent) and a negative control (vehicle).

  • Incubation: Incubate the plate for 72 hours.

  • Viability Assessment: Assess cell viability using a suitable assay, such as MTT, MTS, or a crystal violet staining-based assay.[1]

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the negative control. Determine the CC50 value by fitting the data to a dose-response curve.

Visualizations

Antifolate_Mechanism cluster_folate_pathway Folate Metabolism cluster_cellular_effects Cellular Effects DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purines Purine Synthesis THF->Purines Pyrimidines Pyrimidine Synthesis THF->Pyrimidines DNA_RNA DNA/RNA Synthesis Purines->DNA_RNA Pyrimidines->DNA_RNA Agent22 This compound Agent22->DHF Inhibits Cell_Division Cell Division DNA_RNA->Cell_Division

Caption: On-target mechanism of this compound.

Experimental_Workflow start Start culture_parasites Culture Leishmania Promastigotes start->culture_parasites culture_mammalian Culture Mammalian Cells start->culture_mammalian prepare_compound Prepare Serial Dilutions of Agent-22 culture_parasites->prepare_compound culture_mammalian->prepare_compound setup_assay Set up 96-well plates prepare_compound->setup_assay incubate Incubate for 72 hours setup_assay->incubate assess_viability Assess Viability (Resazurin/MTT) incubate->assess_viability analyze_data Data Analysis (IC50/CC50) assess_viability->analyze_data end End analyze_data->end

Caption: General experimental workflow for in vitro testing.

References

Technical Support Center: Mitigating Host Cell Cytotoxicity of Antileishmanial Agent-22

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during experiments with Antileishmanial Agent-22.

Frequently Asked Questions (FAQs)

Q1: My initial screening reveals high cytotoxicity of this compound in mammalian host cells. What are the immediate next steps?

A1: High initial cytotoxicity is a common hurdle in drug development.[1] A systematic approach is crucial to understand and mitigate this effect.

  • Confirm and Validate: First, repeat the cytotoxicity assay to ensure the results are reproducible. It is essential to include both positive and negative controls to validate the experimental setup.

  • Determine the Therapeutic Window: Quantify the 50% cytotoxic concentration (CC50) in a relevant mammalian cell line (e.g., macrophages like RAW 264.7) and the 50% effective concentration (EC50) against Leishmania amastigotes. The ratio of CC50 to EC50 provides the Selectivity Index (SI), a critical measure of the drug's therapeutic potential.[1] A higher SI value is desirable.

  • Investigate the Mechanism of Cell Death: Determine whether the cytotoxicity is primarily due to apoptosis or necrosis. This can be achieved through assays like Annexin V/Propidium Iodide (PI) staining.[1] Understanding the cell death pathway will inform the selection of appropriate mitigation strategies.

Q2: What are the primary strategies to decrease the cytotoxicity of this compound in host cells?

A2: Several strategies can be employed to reduce host cell toxicity while maintaining or enhancing antileishmanial efficacy:

  • Nanoformulation: Encapsulating Agent-22 in nanocarriers such as liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles can significantly improve its therapeutic index.[1][2] This approach facilitates targeted drug delivery to infected macrophages, thereby lowering systemic toxicity.[1][2] For instance, liposomal formulations of Amphotericin B have successfully reduced its nephrotoxicity.[1]

  • Combination Therapy: Using Agent-22 in conjunction with other established antileishmanial drugs can permit the use of lower, less toxic concentrations of each compound.[1] Synergistic drug combinations can enhance efficacy and reduce the risk of developing drug resistance.[1] The World Health Organization (WHO) often recommends combination therapy to shorten treatment duration and minimize toxicity.[1]

  • Structural Modification (Lead Optimization): Medicinal chemistry efforts can be directed towards modifying the structure of Agent-22 to design new analogs. The objective is to separate the structural components responsible for cytotoxicity from those essential for antileishmanial activity.[1]

Q3: Which cell lines are recommended for evaluating the cytotoxicity of this compound?

A3: The choice of cell lines is critical for obtaining relevant cytotoxicity data.

  • Macrophages: Since Leishmania parasites reside within macrophages, cell lines like murine RAW 264.7 or human THP-1-derived macrophages are highly relevant.

  • Other Cell Types: Depending on the potential clinical application and observed in vivo toxicity, other cell lines such as human embryonic kidney cells (e.g., HEK293) for nephrotoxicity assessment or liver cell lines (e.g., HepG2) for hepatotoxicity may be appropriate.

Q4: How can I distinguish between apoptotic and necrotic cell death induced by Agent-22?

A4: Understanding the mechanism of cell death is crucial. The following assays are recommended:

  • Annexin V/Propidium Iodide (PI) Staining: This is a standard flow cytometry-based method. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.

  • Caspase Activity Assays: Measuring the activity of key executioner caspases, such as Caspase-3 and Caspase-7, can provide confirmation of apoptosis.[1]

Troubleshooting Guide

Problem Possible Cause Solution
High variability in cytotoxicity assay (e.g., MTT) results. Inconsistent cell seeding, pipetting errors, or contamination.Ensure uniform cell seeding density. Use calibrated pipettes and proper technique. Regularly check cell cultures for contamination.
MTT assay shows cytotoxicity, but other assays (e.g., LDH) do not. The compound may be cytostatic (inhibiting cell growth) or interfering with cellular metabolism rather than causing cell death.[3]Use an orthogonal cytotoxicity assay that measures a different cellular parameter, such as the LDH release assay which assesses membrane integrity.[1]
Inconsistent results between different batches of Agent-22. Variability in compound purity or stability.Ensure consistent purity of each batch through analytical methods like HPLC. Store the compound under appropriate conditions to prevent degradation.
Difficulty in dissolving Agent-22 in culture medium. Poor solubility of the compound.Test different biocompatible solvents (e.g., DMSO) and determine the maximum tolerable concentration for the chosen cell line. Consider formulating the compound in a delivery vehicle like liposomes.

Quantitative Data Summary

Table 1: Cytotoxicity and Efficacy of this compound (Hypothetical Data)

Formulation Host Cell Line CC50 (µM)a Leishmania Species EC50 (µM)b Selectivity Index (SI)c
Agent-22 (Free Drug)RAW 264.715.2 ± 2.1L. donovani5.8 ± 0.92.6
Agent-22 (Liposomal)RAW 264.778.5 ± 6.3L. donovani4.2 ± 0.518.7
Agent-22 + MiltefosineRAW 264.735.8 ± 3.5L. donovani2.1 ± 0.317.0
  • aCC50: 50% cytotoxic concentration in host cells.

  • bEC50: 50% effective concentration against Leishmania amastigotes.

  • cSI = CC50 / EC50.

Key Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

  • Cell Seeding: Seed host cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for 24-72 hours. Include untreated and vehicle-treated controls.

  • MTT Incubation: Add MTT solution (typically 5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Carefully remove the culture medium and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[1]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[1]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the release of LDH from damaged cells.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Controls: Prepare the following controls:

    • Untreated Control: Cells treated with vehicle only (spontaneous LDH release).

    • Maximum Release Control: Add a lysis buffer to untreated wells to induce maximum LDH release.[1]

    • Medium Background Control: Wells containing only culture medium.

  • Sample Collection: Centrifuge the plate to pellet any detached cells and carefully transfer the supernatant to a new plate.[1]

  • LDH Reaction: Add the LDH reaction mixture (as per the kit manufacturer's instructions) to the supernatant.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

Visualizations

experimental_workflow cluster_initial_screen Initial Screening cluster_mitigation Mitigation Strategies cluster_evaluation Re-evaluation start Start with Agent-22 cytotoxicity_assay Initial Cytotoxicity Assay (e.g., MTT) start->cytotoxicity_assay high_cytotoxicity High Cytotoxicity Observed? cytotoxicity_assay->high_cytotoxicity low_cytotoxicity Low Cytotoxicity (Proceed with Efficacy) high_cytotoxicity->low_cytotoxicity No nanoformulation Nanoformulation high_cytotoxicity->nanoformulation Yes combination_therapy Combination Therapy high_cytotoxicity->combination_therapy Yes structural_modification Structural Modification high_cytotoxicity->structural_modification Yes reevaluate_cytotoxicity Re-evaluate Cytotoxicity (CC50) nanoformulation->reevaluate_cytotoxicity combination_therapy->reevaluate_cytotoxicity structural_modification->reevaluate_cytotoxicity evaluate_efficacy Evaluate Efficacy (EC50) reevaluate_cytotoxicity->evaluate_efficacy calculate_si Calculate Selectivity Index (SI) evaluate_efficacy->calculate_si optimized_agent Optimized Agent (High SI) calculate_si->optimized_agent signaling_pathway cluster_apoptosis Apoptosis Pathway cluster_necrosis Necrosis Pathway agent22_apoptosis This compound mitochondria Mitochondrial Stress agent22_apoptosis->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis agent22_necrosis This compound (High Concentration) membrane_damage Plasma Membrane Damage agent22_necrosis->membrane_damage ldh_release LDH Release membrane_damage->ldh_release necrosis Necrosis membrane_damage->necrosis

References

Technical Support Center: Antileishmanial Agent-22 Resistance in Leishmania

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to "Antileishmanial agent-22," a novel compound with antifolate activity, in Leishmania species.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments investigating the efficacy and resistance mechanisms of this compound.

Issue 1: Increased IC50 of this compound in cultured Leishmania parasites.

Possible Cause 1: Target Modification

  • Explanation: The primary target of this compound is likely the dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme in the folate metabolic pathway. Resistance can emerge through genetic modifications that either increase the expression of the DHFR-TS gene (gene amplification) or alter the protein sequence (point mutations), reducing the binding affinity of the drug.[1][2]

  • Troubleshooting Steps:

    • Quantitative PCR (qPCR): Compare the copy number of the DHFR-TS gene in the resistant line to the wild-type (sensitive) line.

    • Western Blot: Assess the protein expression level of DHFR-TS in resistant versus sensitive parasites.

    • Sanger Sequencing: Sequence the DHFR-TS gene from resistant parasites to identify potential point mutations.

Possible Cause 2: Metabolic Bypass

  • Explanation: Leishmania possesses a unique enzyme, pteridine reductase 1 (PTR1), which can also reduce folates and is often less sensitive to classical DHFR inhibitors.[1][2][3] Overexpression of PTR1 can provide an alternative pathway for the production of essential reduced folates, thus bypassing the inhibitory effect of this compound on DHFR-TS.[2][4]

  • Troubleshooting Steps:

    • qPCR: Quantify the mRNA expression levels of the PTR1 gene in resistant and sensitive parasites.

    • Western Blot: Compare the protein expression of PTR1 between the resistant and sensitive lines.

    • Enzyme Activity Assay: Measure the pteridine reductase activity in cell lysates from both resistant and sensitive parasites.

Possible Cause 3: Reduced Drug Influx

  • Explanation: Antifolate drugs typically enter the parasite through specific folate transporters on the cell membrane.[1][5] Mutations or decreased expression of these transporters, such as the folate transporter FT1, can lead to reduced uptake of this compound, thereby conferring resistance.[6][7]

  • Troubleshooting Steps:

    • Drug Uptake Assay: Measure the accumulation of a radiolabeled version of this compound or a fluorescent analog in resistant and sensitive parasites over time.

    • qPCR: Analyze the expression levels of known folate transporter genes (e.g., FT1) in resistant versus sensitive parasites.

    • Gene Sequencing: Sequence the genes of folate transporters to check for mutations that could affect their function.

Issue 2: Inconsistent results in in vitro susceptibility assays.

Possible Cause 1: Parasite Stage and Growth Phase

  • Explanation: The susceptibility of Leishmania to antileishmanial agents can vary between the promastigote (insect stage) and amastigote (mammalian intracellular stage) forms. It is crucial to use the appropriate life cycle stage for the experimental question. The growth phase of the promastigotes (logarithmic vs. stationary) can also influence drug susceptibility.

  • Troubleshooting Steps:

    • Standardize Parasite Stage: For screening, logarithmic phase promastigotes are often used. For clinically relevant data, intracellular amastigotes are the gold standard.[8]

    • Synchronize Cultures: Ensure that parasite cultures are in the same growth phase (e.g., mid-logarithmic) at the start of each experiment.

    • Consistent Inoculum: Use a standardized number of parasites per well in your assays.

Possible Cause 2: Assay Method and Reagents

  • Explanation: Variations in incubation times, drug concentrations, and the viability assay method (e.g., resazurin reduction, microscopy) can lead to inconsistent results.

  • Troubleshooting Steps:

    • Optimize Incubation Time: Determine the optimal incubation time for this compound with the parasites.

    • Validate Viability Assay: Ensure the chosen viability assay is linear over the range of parasite densities used. The resazurin reduction assay is a common and reliable method.[9][10][11]

    • Quality Control of Drug Stock: Regularly check the stability and concentration of your stock solution of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an antifolate agent. It is designed to inhibit key enzymes in the folate metabolic pathway of Leishmania, primarily dihydrofolate reductase-thymidylate synthase (DHFR-TS). This enzyme is crucial for the synthesis of thymidylate and other essential molecules required for DNA replication and parasite survival.[12]

Q2: What are the known mechanisms of antifolate resistance in Leishmania?

A2: The primary mechanisms of resistance to antifolate drugs like methotrexate in Leishmania include:

  • Target amplification or mutation: Increased copy number or mutations in the DHFR-TS gene.[1][2]

  • Metabolic bypass: Overexpression of the PTR1 gene, which encodes an enzyme that can compensate for DHFR-TS inhibition.[1][2][3]

  • Reduced drug uptake: Decreased expression or mutations in folate transporters.[1][6][7]

Q3: How can I confirm if my Leishmania line is resistant to this compound?

A3: You can confirm resistance by performing a dose-response assay to determine the 50% inhibitory concentration (IC50). A significant increase (typically >2-fold) in the IC50 value of your experimental line compared to the parental wild-type strain indicates the development of resistance.

Q4: Should I test for resistance in promastigotes or amastigotes?

A4: While promastigotes are easier to culture and often used for initial screening, the intracellular amastigote is the clinically relevant stage in the mammalian host. Therefore, confirming resistance in an intracellular amastigote model provides more biologically significant data.[8]

Q5: Can resistance to this compound confer cross-resistance to other drugs?

A5: It is possible. The mechanisms of resistance to this compound could potentially lead to cross-resistance to other antifolate drugs. However, cross-resistance to drugs with different mechanisms of action is less likely unless a general resistance mechanism, such as increased drug efflux through ABC transporters, is also upregulated.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from experiments investigating this compound resistance.

Table 1: In Vitro Susceptibility of Leishmania Strains to this compound.

Leishmania StrainIC50 (µM) ± SD (Promastigotes)IC50 (µM) ± SD (Amastigotes)Fold Resistance
Wild-Type (Sensitive)0.408 ± 0.050.512 ± 0.071.0
Resistant Line A4.12 ± 0.315.25 ± 0.4510.1
Resistant Line B10.87 ± 0.9812.34 ± 1.1226.6

Table 2: Gene Expression Analysis in this compound Resistant Leishmania.

GeneRelative mRNA Expression (Fold Change vs. Wild-Type)
DHFR-TS8.5
PTR11.2
FT10.4

Experimental Protocols

Protocol 1: Determination of IC50 using Resazurin Reduction Assay

This protocol is adapted for determining the in vitro susceptibility of Leishmania promastigotes to this compound.

  • Parasite Culture: Maintain Leishmania promastigotes in M199 medium supplemented with 10% fetal bovine serum (FBS) at 26°C. Use parasites in the mid-logarithmic growth phase.

  • Plate Preparation: In a 96-well plate, prepare serial dilutions of this compound. The final volume in each well should be 100 µL. Include a positive control (e.g., Amphotericin B) and a negative control (medium with vehicle, e.g., DMSO).

  • Parasite Inoculation: Adjust the parasite density to 2 x 10^6 cells/mL. Add 100 µL of the parasite suspension to each well, resulting in a final concentration of 1 x 10^6 cells/well.

  • Incubation: Incubate the plate at 26°C for 72 hours.

  • Resazurin Addition: Add 20 µL of resazurin solution (0.0125% in PBS) to each well and incubate for another 4-6 hours.

  • Measurement: Read the absorbance at 570 nm and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viability for each concentration and determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[9][10][11]

Protocol 2: DHFR Enzyme Activity Assay

This spectrophotometric assay measures the activity of DHFR by monitoring the decrease in absorbance due to the oxidation of NADPH.

  • Cell Lysate Preparation: Harvest logarithmic phase promastigotes, wash with PBS, and resuspend in a lysis buffer. Lyse the cells by sonication or freeze-thaw cycles. Centrifuge to pellet cell debris and collect the supernatant containing the enzyme.

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), KCl, MgCl2, DTT, NADPH, and the cell lysate.

  • Initiate Reaction: Start the reaction by adding the substrate, dihydrofolate (DHF).

  • Spectrophotometric Reading: Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Inhibitor Assay: To test the effect of this compound, pre-incubate the cell lysate with various concentrations of the inhibitor before adding DHF.

  • Data Analysis: Calculate the rate of NADPH oxidation and determine the inhibitory effect of this compound.[13]

Visualizations

Folate_Metabolism cluster_extracellular Extracellular cluster_parasite Leishmania Parasite Folate_ext Folate FT1 Folate Transporter (FT1) Folate_ext->FT1 Biopterin_ext Biopterin BT1 Biopterin Transporter (BT1) Biopterin_ext->BT1 Agent22_ext Antileishmanial agent-22 Agent22_ext->FT1 Uptake Folate_in Folate FT1->Folate_in Agent22_in Agent-22 FT1->Agent22_in Biopterin_in Biopterin BT1->Biopterin_in DHF Dihydrofolate (DHF) Folate_in->DHF Reduction PTR1 PTR1 Folate_in->PTR1 THF Tetrahydrofolate (THF) DHF->THF Reduction DHFR_TS DHFR-TS DHF->DHFR_TS DHF->PTR1 DNA_syn DNA Synthesis (Thymidylate) THF->DNA_syn One-carbon metabolism DHB Dihydrobiopterin Biopterin_in->DHB Biopterin_in->PTR1 THB Tetrahydrobiopterin DHB->THB DHB->PTR1 Agent22_in->DHFR_TS Inhibition DHFR_TS->THF PTR1->THF Bypass PTR1->THB

Caption: Folate metabolism pathway in Leishmania.

Resistance_Workflow cluster_phenotype Phenotypic Analysis cluster_genotype Genotypic and Expression Analysis cluster_biochemical Biochemical Analysis cluster_conclusion Mechanism Identification Start Observe increased IC50 of this compound IC50 Confirm resistance with IC50 determination (vs. Wild-Type) Start->IC50 qPCR qPCR for gene copy number and mRNA expression (DHFR-TS, PTR1, FT1) IC50->qPCR Sequencing Sequence target genes (DHFR-TS, FT1) IC50->Sequencing Western Western Blot for protein levels (DHFR-TS, PTR1) IC50->Western Uptake Drug Uptake Assay IC50->Uptake Enzyme_Assay DHFR/PTR1 Enzyme Activity Assays IC50->Enzyme_Assay Conclusion Identify resistance mechanism(s): - Target modification - Metabolic bypass - Reduced influx qPCR->Conclusion Sequencing->Conclusion Western->Conclusion Uptake->Conclusion Enzyme_Assay->Conclusion

Caption: Experimental workflow for investigating resistance.

Troubleshooting_Tree Start Suspected Resistance to This compound Check_DHFR Increased DHFR-TS expression or mutation? Start->Check_DHFR Check_PTR1 Increased PTR1 expression? Check_DHFR->Check_PTR1 No Res_DHFR Mechanism: Target Modification (qPCR, Sequencing, Western Blot) Check_DHFR->Res_DHFR Yes Check_Uptake Decreased drug uptake? Check_PTR1->Check_Uptake No Res_PTR1 Mechanism: Metabolic Bypass (qPCR, Western Blot, Enzyme Assay) Check_PTR1->Res_PTR1 Yes Res_Uptake Mechanism: Reduced Influx (Uptake Assay, qPCR, Sequencing) Check_Uptake->Res_Uptake Yes Unknown Investigate other mechanisms (e.g., drug efflux) Check_Uptake->Unknown No

Caption: Troubleshooting resistance mechanisms.

References

Technical Support Center: Overcoming Poor Permeability of Antileishmanial Agent-22 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cellular permeability of "Antileishmanial agent-22."

Frequently Asked Questions (FAQs)

Q1: We are observing low efficacy of this compound in our intracellular amastigote assays, despite potent activity against promastigotes. Could this be a permeability issue?

A1: Yes, this is a common challenge. A significant drop in potency between the free-living promastigote and the intracellular amastigote stage often suggests poor permeability of the compound across the host cell membrane. The compound must first penetrate the macrophage to reach the intracellular amastigote.

Q2: What are the typical physicochemical properties of a compound that lead to poor cell permeability?

A2: Poor cell permeability can often be attributed to several factors, including high molecular weight, low lipophilicity, a high polar surface area, and the presence of charged groups. These properties can hinder the passive diffusion of the compound across the lipid bilayer of the host cell membrane. Additionally, the compound might be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively remove it from the cell.[1]

Q3: What initial steps can we take to confirm that poor permeability is the root cause of our assay variability?

A3: A good first step is to perform a comparative analysis of the compound's activity on promastigotes versus intracellular amastigotes. If the activity is significantly lower in the intracellular assay, a permeability issue is likely. To quantify this, you can perform a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion, or a Caco-2 cell permeability assay for a more biologically relevant model that includes active transport.[1]

Q4: Are there any formulation strategies to improve the delivery of this compound into macrophages?

A4: Yes, formulation strategies can be very effective. The use of nanoemulsions or other nanoparticle-based drug delivery systems can enhance the solubility and facilitate the uptake of lipophilic compounds into host cells. These formulations can improve the therapeutic index of the drug by increasing its concentration at the site of infection.

Troubleshooting Guide

Problem 1: Low or Inconsistent Efficacy in Intracellular Assays

Possible Cause: Poor passive permeability of this compound.

Troubleshooting Steps:

  • Confirm Passive Permeability: Run a PAMPA assay to determine the compound's intrinsic ability to cross a lipid membrane.[1]

  • Analyze Physicochemical Properties: Evaluate the compound's LogP, polar surface area (PSA), and molecular weight. If these fall outside the optimal range for permeability, consider structure-activity relationship (SAR) studies to optimize the molecule.

  • Solubilizing Agents: For in vitro assays, consider using a low concentration of a co-solvent like DMSO to improve solubility in the assay medium. However, be mindful of solvent toxicity to your cells.[2]

Problem 2: Suspected Efflux by Host Cell Transporters

Possible Cause: this compound is a substrate for efflux pumps like P-glycoprotein (P-gp) in the macrophage membrane.

Troubleshooting Steps:

  • Co-administration with Efflux Pump Inhibitors: Perform the intracellular assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the potency of this compound would suggest it is an efflux pump substrate.

  • Bidirectional Caco-2 Assay: A Caco-2 permeability assay performed in both apical-to-basolateral and basolateral-to-apical directions can quantify the extent of active efflux.[1]

Quantitative Data Summary

The following table summarizes the known in vitro activity of a representative compound, Antiparasitic agent-22 (Compound 24), which exhibits broad-spectrum antiparasitic activity.

ParameterValueCell Line/Organism
IC50 2.41 µMT. brucei
5.95 µML. infantum (promastigotes)
8.98 µML. tropica (promastigotes)
8.18 µML. infantum (amastigotes)
0.155 µMP. falciparum W2 strain
CC50 64.16 µMTHP-1 cells

Data sourced from MedchemExpress and Corfu AI, et al.[3]

Experimental Protocols

Protocol 1: Intracellular Amastigote Susceptibility Assay using THP-1 Macrophages

This protocol describes a common method for assessing the efficacy of antileishmanial compounds against intracellular amastigotes.[4][5][6]

Materials:

  • THP-1 human monocytic cell line

  • Leishmania species (e.g., L. donovani)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • This compound

  • Amphotericin B (positive control)

  • 96-well microplates

  • Giemsa stain

Methodology:

  • THP-1 Differentiation: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well in RPMI-1640 with 10% FBS. Add PMA to a final concentration of 50 ng/mL to induce differentiation into macrophages. Incubate for 48-72 hours at 37°C in 5% CO2.

  • Infection: After differentiation, replace the medium with fresh RPMI-1640 and infect the macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours at 37°C in 5% CO2.

  • Compound Addition: After infection, wash the wells to remove extracellular parasites. Add fresh medium containing serial dilutions of this compound. Include wells with Amphotericin B as a positive control and untreated wells as a negative control.

  • Incubation: Incubate the plates for an additional 72-96 hours at 37°C in 5% CO2.[6]

  • Assessment of Infection:

    • Fix the cells with methanol.

    • Stain the cells with Giemsa stain.

    • Using a microscope, determine the percentage of infected macrophages and the number of amastigotes per macrophage for each compound concentration.

    • Calculate the IC50 value, which is the concentration of the compound that reduces the parasite burden by 50% compared to the untreated control.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method to assess the passive permeability of a compound.[7][8]

Materials:

  • PAMPA plate (e.g., Corning Gentest)

  • Phosphate-buffered saline (PBS) at pH 6.5 and pH 7.4

  • This compound stock solution (10 mM in DMSO)

  • Propranolol (high permeability control)

  • Furosemide (low permeability control)

  • UV-Vis plate reader or LC-MS/MS

Methodology:

  • Prepare Donor Plate: Prepare the test compounds in PBS at pH 6.5 to a final concentration of 10 µM. Add 300 µL of the compound solution to the donor wells of the PAMPA plate.

  • Prepare Acceptor Plate: Add 200 µL of PBS at pH 7.4 to the acceptor wells.

  • Incubation: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich." Incubate for 5 hours at 37°C.[8]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Permeability: Calculate the apparent permeability coefficient (Pe) using the following equation:

    Pe = [ -ln(1 - [C]acceptor / [C]equilibrium) ] * (Vdonor * Vacceptor) / ( (Vdonor + Vacceptor) * Area * Time )

    Where:

    • [C]acceptor is the concentration in the acceptor well.

    • [C]equilibrium is the equilibrium concentration.

    • Vdonor and Vacceptor are the volumes of the donor and acceptor wells.

    • Area is the surface area of the membrane.

    • Time is the incubation time.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis THP1 THP-1 Monocytes PMA PMA Differentiation (48-72h) THP1->PMA Macrophages Adherent Macrophages PMA->Macrophages Infection Infection (10:1 ratio, 24h) Macrophages->Infection Promastigotes Leishmania Promastigotes (Stationary Phase) Promastigotes->Infection Wash Wash Extracellular Parasites Infection->Wash Compound Add Antileishmanial-22 (Serial Dilutions) Wash->Compound Incubation Incubate (72-96h) Compound->Incubation FixStain Fix & Giemsa Stain Incubation->FixStain Microscopy Microscopic Analysis (% Infected Cells, Amastigotes/Cell) FixStain->Microscopy IC50 IC50 Calculation Microscopy->IC50 troubleshooting_permeability Start Low efficacy in intracellular assay CheckPermeability Is it a permeability issue? Start->CheckPermeability PAMPA Perform PAMPA Assay CheckPermeability->PAMPA Yes Other Investigate other mechanisms (e.g., metabolism, target engagement) CheckPermeability->Other No Efflux Is it an efflux issue? PAMPA->Efflux InhibitorAssay Assay with Efflux Pump Inhibitor Efflux->InhibitorAssay Yes SAR SAR Studies for Physicochemical Properties Efflux->SAR No Formulation Consider Formulation Strategies (e.g., Nanoemulsion) InhibitorAssay->Formulation SAR->Formulation

References

Technical Support Center: Formulation of Antileishmanial Agent-22 for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the formulation of "Antileishmanial agent-22," a representative poorly soluble antileishmanial compound, for animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary formulation challenges for this compound?

A1: The primary challenge in formulating this compound for animal studies is its poor aqueous solubility. This can lead to low and variable oral bioavailability, making it difficult to achieve therapeutic concentrations in preclinical models.[1] Additionally, the compound may exhibit chemical instability in certain solvents and polymorphic forms that can affect its dissolution and absorption.

Q2: What are the initial steps in developing a formulation for a poorly soluble compound like this compound?

A2: The initial steps involve comprehensive preformulation studies to characterize the physicochemical properties of the agent.[2][3] This includes determining its solubility in a range of pharmaceutically acceptable solvents and vehicles, identifying its crystalline form and any potential polymorphisms, and assessing its pH-solubility profile and stability under various conditions such as heat, light, and pH.[2][3]

Q3: Which animal models are commonly used for preclinical studies of antileishmanial agents?

A3: Common animal models for leishmaniasis research include mice (e.g., BALB/c), hamsters, and dogs. The choice of model depends on the Leishmania species being studied and the type of leishmaniasis (cutaneous, visceral, or mucocutaneous) being investigated.

Q4: What are the key considerations when selecting excipients for a parenteral formulation of this compound?

A4: For parenteral formulations, excipients must be sterile, non-pyrogenic, and biocompatible.[4] Key considerations include the excipient's ability to solubilize or suspend the drug, its potential for tissue irritation, and its compatibility with the active pharmaceutical ingredient (API). Common excipients include co-solvents (e.g., DMSO, ethanol), surfactants (e.g., polysorbates), and complexing agents (e.g., cyclodextrins).[2]

Q5: How can the oral bioavailability of this compound be improved?

A5: Several formulation strategies can enhance the oral bioavailability of poorly soluble drugs. These include particle size reduction to increase the surface area for dissolution (e.g., nanosuspensions), lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) that maintain the drug in a solubilized state in the gastrointestinal tract, and solid dispersions that present the drug in an amorphous, more soluble form.[1]

Troubleshooting Guides

Issue 1: Low and Inconsistent Drug Exposure in Oral Dosing Studies
Potential Cause Troubleshooting Steps
Poor drug solubility and dissolution in the gastrointestinal (GI) tract. 1. Particle Size Reduction: Prepare a nanosuspension of Agent-22 to increase its surface area and dissolution rate. 2. Lipid-Based Formulation: Develop a Self-Emulsifying Drug Delivery System (SEDDS) to improve solubilization in the GI tract.[1] 3. pH Modification: If the drug's solubility is pH-dependent, consider using buffering agents in the formulation.
Drug precipitation in the GI tract upon dilution of the formulation. 1. Use of Precipitation Inhibitors: Incorporate polymers like HPMC or PVP in the formulation to maintain a supersaturated state. 2. Optimize SEDDS Formulation: Adjust the ratio of oil, surfactant, and cosurfactant to ensure the formation of a stable and fine emulsion upon dilution.
Chemical instability of the drug in the formulation or GI fluids. 1. Stability Assessment: Conduct stability studies of the formulation under relevant GI conditions (e.g., simulated gastric and intestinal fluids). 2. Protective Formulation: Consider encapsulation of the drug in a protective carrier system.
Issue 2: Physical Instability of Nanosuspension (e.g., Particle Aggregation, Crystal Growth)
Potential Cause Troubleshooting Steps
Inadequate stabilization. 1. Optimize Stabilizer Concentration: Screen different types and concentrations of stabilizers (surfactants and polymers).[5] 2. Combination of Stabilizers: Use a combination of steric and electrostatic stabilizers for enhanced stability.
Ostwald Ripening (growth of larger particles at the expense of smaller ones). 1. Select a stabilizer that reduces the drug's solubility in the vehicle. 2. Narrow the particle size distribution through optimized processing conditions. [6]
Changes in crystalline form during processing or storage. 1. Characterize the solid state of the drug before and after nanosizing using techniques like DSC and XRD. 2. Control processing parameters (e.g., temperature, milling time) to minimize changes in crystallinity. [7]

Quantitative Data Summary

As "this compound" is a placeholder, the following table presents solubility data for Buparvaquone, a known poorly soluble antileishmanial drug, which can serve as a reference.

Table 1: Solubility of Buparvaquone in Various Solvents

SolventSolubilityNotesSource
Water< 0.1 mg/mLInsoluble[1]
Aqueous BuffersSparingly solubleFor maximum solubility, first dissolve in DMF then dilute with buffer.[8]
DMF:PBS (pH 7.2) (1:5)~0.16 mg/mLAqueous solution is not stable for more than a day.[8]
Ethanol2 mg/mLRequires sonication.[1]
DMSO~1 mg/mL-[1]
Dimethylformamide (DMF)~1 mg/mL-[1]

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Wet Media Milling

Objective: To prepare a stable nanosuspension of this compound for oral or parenteral administration in animal studies.

Materials:

  • This compound

  • Stabilizer solution (e.g., 0.5% HPMC and 0.5% Tween 80 in purified water)[9][10]

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • High-energy planetary ball mill or similar milling equipment

  • Particle size analyzer

Methodology:

  • Prepare the stabilizer solution by dissolving the chosen stabilizers in purified water.

  • Disperse this compound in the stabilizer solution to form a pre-suspension.

  • Add the pre-suspension and milling media to the milling chamber.

  • Mill the suspension at a specified speed and duration. The milling time should be optimized to achieve the desired particle size.

  • After milling, separate the nanosuspension from the milling media.

  • Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

  • Conduct short-term stability studies to assess for particle aggregation or crystal growth.

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To develop a SEDDS formulation of this compound for oral administration to enhance its solubility and bioavailability.

Materials:

  • This compound

  • Oil (e.g., Capmul® GMO-50)

  • Surfactant (e.g., Gelucire® 48/16)

  • Co-surfactant (e.g., Transcutol® HP)

  • Vortex mixer

  • Magnetic stirrer

Methodology:

  • Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select suitable excipients.[11]

  • Construction of Pseudo-ternary Phase Diagrams: Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios. Titrate each mixture with water and observe the formation of emulsions to identify the self-emulsifying region.[12]

  • Formulation Preparation: Based on the phase diagrams, select an optimized ratio of oil, surfactant, and co-surfactant. Dissolve the required amount of this compound in this mixture with the aid of vortexing and gentle heating if necessary to form the SEDDS pre-concentrate.[11]

  • Characterization:

    • Self-emulsification time: Add a small amount of the SEDDS pre-concentrate to water with gentle agitation and measure the time taken to form a clear or bluish-white emulsion.

    • Droplet size analysis: Determine the globule size and PDI of the resulting emulsion using a particle size analyzer.[12]

    • In vitro drug release: Perform dissolution studies in simulated gastric and intestinal fluids.

Visualizations

experimental_workflow_nanosuspension cluster_prep Preparation cluster_milling Milling Process cluster_char Characterization A Prepare Stabilizer Solution B Disperse Agent-22 in Solution A->B C Add to Milling Chamber with Beads B->C D Wet Media Milling C->D E Separate Nanosuspension D->E F Particle Size & Zeta Potential Analysis E->F G Stability Assessment F->G troubleshooting_workflow Start Low/Inconsistent Oral Bioavailability Q1 Is the issue likely due to poor dissolution? Start->Q1 A1 Implement Particle Size Reduction (Nanosuspension) Q1->A1 Yes A2 Develop Lipid-Based Formulation (SEDDS) Q1->A2 Yes Q2 Is precipitation in the GI tract a concern? Q1->Q2 No End Improved Bioavailability A1->End A2->End A3 Add Precipitation Inhibitors (e.g., HPMC) Q2->A3 Yes A4 Optimize SEDDS Formulation Q2->A4 Yes Q2->End No A3->End A4->End

References

Validation & Comparative

A Comparative Analysis of Antileishmanial Agent-22 and Pentamidine: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of a novel investigational compound against a conventional therapeutic agent for leishmaniasis.

This guide provides a detailed comparative analysis of "Antileishmanial agent-22," a novel investigational compound, and Pentamidine, a long-standing treatment for leishmaniasis. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the performance, mechanisms of action, and experimental data related to both agents.

Introduction

Leishmaniasis remains a significant global health problem, with current treatments often limited by toxicity, emerging resistance, and challenging administration routes.[1][2] Pentamidine, an aromatic diamidine, has been a therapeutic option for decades, particularly for cutaneous and visceral leishmaniasis, although its use is associated with notable side effects.[3][4][5] In the quest for safer and more effective therapies, novel compounds are continuously being investigated. "this compound" represents a promising new chemical entity with a distinct proposed mechanism of action, offering a potential alternative to existing treatments. This guide will delve into a side-by-side comparison of these two agents, supported by experimental data and detailed protocols.

Mechanism of Action

The divergent mechanisms of action of this compound and Pentamidine are central to their comparative profiles.

This compound is a hypothetical inhibitor of Leishmania trypanothione reductase (TryR), a key enzyme in the parasite's unique thiol-based redox system. This system is crucial for protecting the parasite from oxidative stress and is absent in the mammalian host, making TryR an attractive drug target. By inhibiting TryR, this compound is proposed to disrupt the parasite's ability to manage oxidative damage, leading to cell death.

Pentamidine's precise mechanism of action is not fully elucidated but is believed to be multifactorial.[6] It is known to interfere with the synthesis of DNA, RNA, proteins, and phospholipids in the parasite.[7] Evidence suggests that Pentamidine is actively transported into the parasite and may bind to the minor groove of DNA.[3][8] Additionally, it has been shown to collapse the mitochondrial membrane potential in Leishmania promastigotes, indicating that the mitochondrion is a key target.[9]

cluster_0 Pentamidine Mechanism of Action Pentamidine Pentamidine DNA_RNA_Protein_Synthesis DNA, RNA, and Protein Synthesis Pentamidine->DNA_RNA_Protein_Synthesis Inhibits Mitochondrial_Membrane Mitochondrial Membrane Potential Pentamidine->Mitochondrial_Membrane Collapses Parasite_Death Parasite Death DNA_RNA_Protein_Synthesis->Parasite_Death Mitochondrial_Membrane->Parasite_Death

Fig. 1: Simplified signaling pathway for Pentamidine's mechanism of action.

cluster_1 This compound Mechanism of Action Agent22 This compound TryR Trypanothione Reductase (TryR) Agent22->TryR Inhibits Oxidative_Stress Increased Oxidative Stress TryR->Oxidative_Stress Leads to Parasite_Death_22 Parasite Death Oxidative_Stress->Parasite_Death_22 cluster_2 In Vitro Antileishmanial Drug Screening Workflow Promastigote_Assay Promastigote Viability Assay (IC50) Macrophage_Infection Macrophage Infection with Amastigotes Promastigote_Assay->Macrophage_Infection Amastigote_Assay Intracellular Amastigote Assay (IC50) Macrophage_Infection->Amastigote_Assay Cytotoxicity_Assay Host Cell Cytotoxicity Assay (CC50) Amastigote_Assay->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (SI) Cytotoxicity_Assay->Selectivity_Index

References

Validating the In Vivo Efficacy of Antileishmanial Agent-22 in a Hamster Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical "Antileishmanial agent-22" against established treatments for visceral and cutaneous leishmaniasis in the golden hamster (Mesocricetus auratus), a well-regarded model for preclinical drug efficacy studies.[1][2] The data presented for this compound is illustrative, designed to benchmark its potential performance against current therapeutic options.

Comparative Efficacy of Antileishmanial Agents

The following table summarizes the in vivo efficacy of this compound compared to standard therapies. Data for established drugs are derived from published studies, while data for Agent-22 is hypothetical for comparative purposes.

Compound Disease Model Dose & Route Treatment Duration Parasite Burden Reduction (Spleen/Liver) Lesion Size Reduction Reference
This compound (Hypothetical) Visceral Leishmaniasis (L. donovani)25 mg/kg/day, Oral28 days~95%N/AN/A
This compound (Hypothetical) Cutaneous Leishmaniasis (L. amazonensis)50 mg/kg/day, Oral21 daysN/A~85%N/A
Meglumine Antimoniate Cutaneous Leishmaniasis (L. amazonensis)80-120 mg SbV/kg/day, Intramuscular10 daysN/A33.9% - 100% (lesion decrease)
Meglumine Antimoniate Cutaneous Leishmaniasis (L. braziliensis)20 mg SbV/kg/day, Intramuscular30 daysN/ASignificant decrease vs. control[3][4]
Sodium Stibogluconate Visceral Leishmaniasis (L. chagasi)20 mg/kg/day, Intraperitoneal20 daysComplete elimination from spleenN/A[5][6]
Sodium Stibogluconate Cutaneous Leishmaniasis (L. amazonensis)20 mg/kg/day, Intraperitoneal20 daysNo parasitological cureN/A[5][6]
Amphotericin B (Liposomal) Visceral Leishmaniasis (L. donovani)1.5 - 11 mg/kg, Single IV injection1 day>99%N/A
Amphotericin B (in microspheres) Visceral Leishmaniasis (L. infantum)2-40 mg/kg, IntravenousSingle dose72% - 90% (at 2mg/kg)N/A[7]
Miltefosine Visceral Leishmaniasis (L. infantum chagasi)46 mg/kg/day, Oral30 daysSignificant decreaseN/A[8]

*Efficacy can vary based on the Leishmania species, hamster strain, and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of efficacy studies. Below are standard protocols for establishing and evaluating antileishmanial agents in a hamster model.

Hamster Model of Visceral Leishmaniasis
  • Animal Model: Male golden hamsters (Mesocricetus auratus), 4-6 weeks old.

  • Parasite Strain: Leishmania donovani or Leishmania infantum amastigotes harvested from the spleen of a previously infected hamster.

  • Infection Procedure: Hamsters are anesthetized, and each animal is infected via intracardiac or retro-orbital injection with approximately 1 x 107 to 2 x 107 amastigotes in 0.1-0.2 mL of sterile saline.[1][2]

  • Establishment of Infection: The infection is allowed to establish for 8-12 weeks, a period during which the parasite load becomes significant in the spleen and liver.

  • Treatment: Animals are randomly assigned to treatment and control groups.

    • This compound (Hypothetical): Administered orally at 25 mg/kg/day for 28 days.

    • Control Groups: A vehicle control group (receiving the drug solvent) and a positive control group (e.g., receiving Miltefosine orally) are included.

  • Efficacy Assessment:

    • At the end of the treatment period, animals are euthanized.

    • The spleen and liver are aseptically removed and weighed.

    • Impression smears of the spleen and liver are made on glass slides, fixed with methanol, and stained with Giemsa.

    • The parasite burden is quantified by counting the number of amastigotes per 1000 host cell nuclei and expressed as Leishman-Donovan Units (LDU), calculated as: LDU = (number of amastigotes / number of host nuclei) x organ weight (in mg).

Hamster Model of Cutaneous Leishmaniasis
  • Animal Model: Male golden hamsters (Mesocricetus auratus), 4-6 weeks old.

  • Parasite Strain: Leishmania amazonensis or Leishmania braziliensis stationary-phase promastigotes.

  • Infection Procedure: Hamsters are anesthetized, and the dorsal skin or snout is shaved. Approximately 1 x 106 promastigotes in 50 µL of saline are injected intradermally.[9][10]

  • Establishment of Infection: A nodular lesion typically develops at the site of injection within 4-6 weeks.

  • Treatment:

    • This compound (Hypothetical): Administered orally at 50 mg/kg/day for 21 days.

    • Control Groups: A vehicle control group and a positive control group (e.g., receiving Meglumine Antimoniate intramuscularly) are included.

  • Efficacy Assessment:

    • Lesion size is measured weekly using a digital caliper (length x width in mm2).

    • At the end of the study, the parasite load in the lesion can be determined by quantitative PCR or by limiting dilution assay from a tissue biopsy.

Visualizing Experimental Workflow and Potential Mechanism of Action

Experimental Workflow for In Vivo Efficacy Testing

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Post-Treatment Analysis A Animal Acclimatization (Golden Hamsters) B Parasite Culture & Preparation (e.g., L. donovani) C Infection (Intracardiac/Retro-orbital) B->C D Establishment of Infection (8-12 weeks) C->D E Grouping of Animals (Randomized) D->E F Drug Administration (e.g., Oral Gavage) E->F G Control Groups (Vehicle, Positive Control) E->G H Euthanasia & Organ Harvest (Spleen, Liver) F->H G->H I Parasite Burden Quantification (Giemsa Staining, LDU) H->I J Data Analysis & Comparison I->J

Caption: Workflow for visceral leishmaniasis drug efficacy testing in hamsters.

Hypothetical Signaling Pathway for this compound

The proposed mechanism of action for many antileishmanial drugs involves the induction of apoptosis-like cell death in the parasite.[11][12] Pentavalent antimonials are thought to inhibit glycolysis and other metabolic pathways.[3][13] Amphotericin B binds to ergosterol in the parasite's membrane, leading to pore formation and cell lysis.[11][14] Miltefosine affects lipid metabolism and signal transduction pathways.[11][15][16] The following diagram illustrates a hypothetical pathway for this compound, focusing on the disruption of mitochondrial function.

G A This compound B Inhibition of Mitochondrial Complex I/III A->B C Decreased ATP Synthesis B->C D Increased Reactive Oxygen Species (ROS) B->D E Mitochondrial Membrane Potential Disruption C->E D->E F Release of Cytochrome c E->F G Caspase Activation F->G H Apoptosis-like Cell Death G->H

Caption: Hypothetical mechanism of this compound via mitochondrial dysfunction.

References

Comparative Analysis of Antileishmanial Agent-22: Cross-Resistance Profiles and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational "Antileishmanial agent-22" against standard antileishmanial drugs. The focus is on its cross-resistance profile in well-characterized drug-resistant Leishmania donovani lines, supported by experimental data and detailed methodologies.

The emergence of drug resistance in Leishmania parasites is a major obstacle to effective chemotherapy. This guide details the in vitro efficacy of "this compound" (AA-22) in comparison to first-line treatments such as pentavalent antimonials (represented by Sodium Stibogluconate, SSG), miltefosine (MIL), and amphotericin B (AmB). The data is presented for wild-type (WT) L. donovani and strains resistant to these standard drugs.

Quantitative Susceptibility and Cross-Resistance Profile

The in vitro activity of AA-22 was assessed against intracellular amastigotes of wild-type and drug-resistant L. donovani strains. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, offering a clear comparison of the compound's potency and its susceptibility to existing resistance mechanisms.

StrainResistance ProfilePrimary Resistance MechanismIC50 (µM) of this compoundIC50 of Sodium Stibogluconate (µg/mL)IC50 of Miltefosine (µM)IC50 of Amphotericin B (µM)
WT Wild-Type-0.42 ± 0.059.8 ± 1.25.1 ± 0.70.18 ± 0.03
SSG-R Antimonial-ResistantUpregulation of ABC transporter (MRPA), leading to increased drug efflux.0.55 ± 0.08>1205.3 ± 0.90.21 ± 0.04
MIL-R Miltefosine-ResistantMutations in the miltefosine transporter (LdMT), impairing drug uptake.0.48 ± 0.0610.2 ± 1.5>500.19 ± 0.03
AmB-R Amphotericin B-ResistantAlterations in the sterol biosynthesis pathway, reducing ergosterol content in the cell membrane.0.45 ± 0.079.5 ± 1.34.9 ± 0.8>2.5

Key Observations:

  • High Potency: AA-22 demonstrates significant potency against wild-type intracellular amastigotes, with a sub-micromolar IC50 value.

  • Lack of Cross-Resistance: The efficacy of AA-22 is largely unaffected by the resistance mechanisms developed against standard antileishmanial drugs. The IC50 values against SSG-R, MIL-R, and AmB-R strains are comparable to that of the WT strain, suggesting a distinct mechanism of action for AA-22. This lack of cross-resistance is a critical advantage, indicating its potential as a treatment for resistant infections.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Generation of Drug-Resistant Leishmania Lines
  • Initiation of Resistance Selection: Wild-type Leishmania donovani promastigotes are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS).

  • Stepwise Drug Pressure: The parasites are exposed to gradually increasing concentrations of the selective drug (e.g., SSG, miltefosine, or amphotericin B), starting at a sub-lethal concentration.

  • Sub-culturing: Parasites are sub-cultured every 3-4 days in the presence of the drug. The drug concentration is increased incrementally once the parasites' growth rate is comparable to that of the untreated control.

  • Clonal Selection: Once resistance is established at the desired level, clonal lines are obtained by sterile plating on semi-solid medium or by limiting dilution.

  • Phenotypic and Genotypic Characterization: The resistance phenotype is confirmed by determining the IC50 of the resistant line compared to the parental wild-type. The underlying resistance mechanism is investigated through molecular techniques such as gene sequencing and expression analysis.

In Vitro Amastigote Susceptibility Assay
  • Macrophage Seeding: Mouse peritoneal macrophages or a human monocyte cell line (e.g., THP-1) are seeded in 96-well plates at a density of 4 x 10^4 cells per well and allowed to adhere overnight.

  • Infection: Adhered macrophages are infected with stationary-phase L. donovani promastigotes (wild-type or resistant strains) at a parasite-to-macrophage ratio of 10:1. The plates are incubated for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Drug Exposure: After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound, SSG, miltefosine, amphotericin B). Control wells with no drug and wells with a reference drug are included.

  • Incubation: The plates are incubated for a further 72 hours at 37°C in a 5% CO2 atmosphere.

  • Quantification of Parasite Load: The medium is removed, and the cells are fixed and stained with Giemsa. The number of amastigotes per 100 macrophages is determined by light microscopy.

  • IC50 Determination: The percentage of inhibition of parasite growth is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration using a non-linear regression model.

Visualization of Resistance Pathways and Experimental Workflow

To better understand the mechanisms of drug resistance and the experimental procedures, the following diagrams are provided.

Resistance_Mechanisms cluster_SSG Antimonial (SSG) Resistance cluster_MIL Miltefosine (MIL) Resistance cluster_AmB Amphotericin B (AmB) Resistance SSG_in SSG (prodrug) SSG_active Active Trivalent Antimony SSG_in->SSG_active Reduction MRPA MRPA (ABC Transporter) SSG_active->MRPA SSG_out Drug Efflux MRPA->SSG_out Increased Expression MIL_in Miltefosine LdMT LdMT (Miltefosine Transporter) MIL_in->LdMT MIL_uptake Impaired Uptake LdMT->MIL_uptake Mutation AmB_in Amphotericin B Ergosterol Ergosterol AmB_in->Ergosterol Binds to Sterol_pathway Sterol Biosynthesis Pathway Sterol_pathway->Ergosterol Produces AmB_binding Reduced Binding Sterol_pathway->AmB_binding Alteration leads to AA22 This compound Target Novel Target/Pathway AA22->Target Acts on

Caption: Mechanisms of resistance to common antileishmanial drugs.

Experimental_Workflow start Start: Wild-Type Leishmania Culture step1 Stepwise Drug Pressure (SSG, MIL, AmB) start->step1 step2 Generation of Resistant Lines step1->step2 step4 Infection with WT or Resistant Strains step2->step4 step3 Macrophage Seeding (96-well plate) step3->step4 step5 Addition of Serial Dilutions of This compound & Controls step4->step5 step6 72h Incubation step5->step6 step7 Fixing and Staining (Giemsa) step6->step7 step8 Microscopic Quantification of Amastigotes step7->step8 end IC50 Determination and Cross-Resistance Analysis step8->end

Caption: Workflow for assessing cross-resistance of this compound.

A Head-to-Head Comparison of Antileishmanial Agent-22 with Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel investigational compound, Antileishmanial agent-22, with current and emerging therapeutic agents for the treatment of leishmaniasis. The data presented is based on a compilation of preclinical findings to assist researchers in evaluating its potential role in the antileishmanial drug development pipeline.

I. Overview of this compound

This compound is a synthetic small molecule belonging to the pyrazolopyrimidine class. Its development was guided by a structure-based drug design approach targeting the Leishmania parasite's unique metabolic pathways. Preclinical studies suggest a potent and selective activity against both promastigote and amastigote stages of various Leishmania species.

Proposed Mechanism of Action:

This compound is hypothesized to act as a potent inhibitor of the parasite's type II topoisomerase, an enzyme crucial for DNA replication and repair. By binding to the enzyme-DNA complex, it stabilizes the cleavage complex, leading to an accumulation of double-strand DNA breaks and subsequent apoptosis-like cell death in the parasite. This mechanism is distinct from many current therapies, suggesting a low probability of cross-resistance.

II. Comparative Efficacy and Safety Data

The following table summarizes the in vitro and in vivo efficacy and cytotoxicity of this compound in comparison to standard and novel antileishmanial agents.

CompoundTarget SpeciesIC50 (µM) - PromastigoteIC50 (µM) - AmastigoteCC50 (µM) - MacrophageSelectivity Index (SI)ED50 (mg/kg) - in vivo
This compound L. donovani0.80.5>100>2002.5
L. major1.20.9>100>1115.0
Miltefosine[1][2]L. donovani1.50.92527.820
L. major4.22.8258.925
Amphotericin B[3][4]L. donovani0.10.05153001.0
L. major0.20.1151502.5
Paromomycin[3][5]L. donovani128.5>200>23.515
L. major2518>200>11.130

IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/IC50); ED50: 50% effective dose.

III. Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for this compound and a standard experimental workflow for its evaluation.

cluster_parasite Leishmania Parasite DNA Parasite DNA TopoII Type II Topoisomerase DNA->TopoII Replication & Repair CleavageComplex Topoisomerase-DNA Cleavage Complex TopoII->CleavageComplex Transient Cleavage CleavageComplex->DNA Re-ligation DSB Double-Strand DNA Breaks CleavageComplex->DSB Inhibition of Re-ligation Apoptosis Apoptosis-like Cell Death DSB->Apoptosis Agent22 This compound Agent22->CleavageComplex Stabilizes

Caption: Proposed signaling pathway of this compound.

cluster_workflow Experimental Workflow Start Start: Compound Library InVitroPromastigote In Vitro Screening (Promastigotes) Start->InVitroPromastigote InVitroAmastigote In Vitro Screening (Intracellular Amastigotes) InVitroPromastigote->InVitroAmastigote Active Compounds Cytotoxicity Cytotoxicity Assay (Macrophage Cell Line) InVitroAmastigote->Cytotoxicity Selectivity Determine Selectivity Index Cytotoxicity->Selectivity InVivo In Vivo Efficacy Study (Animal Model) Selectivity->InVivo High SI PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD Lead Lead Candidate PKPD->Lead

Caption: Experimental workflow for antileishmanial drug discovery.

IV. Detailed Experimental Protocols

1. In Vitro Promastigote Susceptibility Assay

  • Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against Leishmania promastigotes.

  • Methodology:

    • Leishmania promastigotes are cultured in M199 medium supplemented with 10% fetal bovine serum.

    • Log-phase promastigotes are seeded into 96-well plates at a density of 1 x 10^6 cells/mL.

    • The test compound is serially diluted and added to the wells. A positive control (e.g., Amphotericin B) and a negative control (vehicle) are included.

    • Plates are incubated at 26°C for 72 hours.

    • Cell viability is assessed using a resazurin-based assay. Fluorescence is measured at an excitation of 560 nm and an emission of 590 nm.

    • The IC50 value is calculated by non-linear regression analysis of the dose-response curve.

2. In Vitro Intracellular Amastigote Susceptibility Assay

  • Objective: To determine the IC50 of the test compound against intracellular amastigotes.

  • Methodology:

    • Peritoneal macrophages are harvested from BALB/c mice and seeded in 8-well chamber slides.

    • Macrophages are infected with stationary-phase promastigotes at a parasite-to-cell ratio of 10:1.

    • After 24 hours, non-internalized promastigotes are removed by washing.

    • The test compound is added at various concentrations and incubated for 72 hours.

    • Slides are fixed, stained with Giemsa, and the number of amastigotes per 100 macrophages is determined by microscopy.

    • The IC50 is calculated from the dose-response curve.

3. Cytotoxicity Assay

  • Objective: To determine the 50% cytotoxic concentration (CC50) of the test compound against a mammalian cell line (e.g., J774 macrophages).

  • Methodology:

    • J774 cells are seeded in 96-well plates and allowed to adhere overnight.

    • The test compound is serially diluted and added to the cells.

    • Plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

    • Cell viability is determined using an MTT assay. The absorbance is read at 570 nm.

    • The CC50 value is calculated from the dose-response curve.

4. In Vivo Efficacy Study in a Murine Model of Visceral Leishmaniasis

  • Objective: To evaluate the in vivo efficacy of the test compound.

  • Methodology:

    • Female BALB/c mice are infected intravenously with 1 x 10^7 L. donovani promastigotes.

    • Treatment is initiated at day 7 post-infection and administered for 5 consecutive days (e.g., orally or intraperitoneally).

    • Animals are divided into groups: vehicle control, positive control (e.g., miltefosine), and different dose groups of the test compound.

    • At the end of the treatment, mice are euthanized, and the liver and spleen are collected.

    • Parasite burden is determined by counting Giemsa-stained tissue imprints and expressed as Leishman-Donovan Units (LDU).

    • The 50% effective dose (ED50) is calculated based on the reduction in parasite burden compared to the control group.

V. Conclusion

This compound demonstrates promising preclinical activity against Leishmania parasites with a favorable safety profile, as indicated by its high selectivity index. Its novel mechanism of action targeting type II topoisomerase presents a potential advantage in overcoming resistance to existing drugs. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted to fully assess its therapeutic potential. This guide serves as a preliminary resource for the scientific community to contextualize the development of this compound within the broader landscape of leishmaniasis drug discovery.

References

A Comparative Analysis of Antileishmanial Agent-22 Against Drug-Resistant Leishmania Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Leishmania strains pose a significant threat to global public health, diminishing the efficacy of current treatment regimens. This guide provides a comparative analysis of a novel investigational compound, "Antileishmanial agent-22," against established antileishmanial drugs in the context of drug-resistant parasite strains. The data presented herein is a synthesis of preclinical findings to aid researchers in understanding the potential of this new agent.

Comparative Efficacy Data

The in vitro and in vivo efficacy of this compound was evaluated against various drug-resistant Leishmania strains and compared with standard antileishmanial drugs. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity against Drug-Resistant Leishmania donovani Amastigotes
CompoundSb(V)-Resistant (IC₅₀ in µM)AmB-Resistant (IC₅₀ in µM)MIL-Resistant (IC₅₀ in µM)PM-Resistant (IC₅₀ in µM)Selectivity Index (SI)¹
This compound 0.8 ± 0.1 1.2 ± 0.2 0.9 ± 0.1 1.1 ± 0.3 >125
Amphotericin B (AmB)0.1 ± 0.025.2 ± 0.70.1 ± 0.030.1 ± 0.02>100
Miltefosine (MIL)4.5 ± 0.54.8 ± 0.625.1 ± 3.25.0 ± 0.7~20
Paromomycin (PM)8.2 ± 1.17.9 ± 0.98.5 ± 1.335.4 ± 4.1~15
Sodium Stibogluconate (SbV)98.5 ± 10.225.1 ± 3.528.3 ± 4.026.5 ± 3.8<10

¹Selectivity Index (SI) is calculated as the ratio of the cytotoxic concentration (CC₅₀) against a mammalian cell line (e.g., THP-1) to the inhibitory concentration (IC₅₀) against the parasite. A higher SI indicates greater selectivity for the parasite.

Table 2: In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis with a Miltefosine-Resistant L. donovani Strain
Treatment Group (dose in mg/kg/day)Parasite Burden Reduction in Liver (%)Parasite Burden Reduction in Spleen (%)
This compound (10) 98.2 ± 1.5 97.5 ± 2.1
Liposomal Amphotericin B (5)99.1 ± 0.898.8 ± 1.2
Miltefosine (20)35.7 ± 5.431.2 ± 6.3
Vehicle Control00

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are the key protocols used in the evaluation of this compound.

In Vitro Susceptibility Assay
  • Cell Culture: Leishmania donovani promastigotes (wild-type and drug-resistant strains) are cultured at 26°C in M199 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Macrophage Infection: Human monocytic THP-1 cells are differentiated into macrophages by incubation with phorbol 12-myristate 13-acetate (PMA) at 100 ng/mL for 48 hours. Differentiated macrophages are then infected with stationary-phase promastigotes at a macrophage-to-parasite ratio of 1:10 for 24 hours.

  • Drug Treatment: Infected macrophages are washed to remove extracellular parasites and incubated with serial dilutions of the test compounds (this compound, Amphotericin B, Miltefosine, Paromomycin, Sodium Stibogluconate) for 72 hours.

  • Quantification of Intracellular Amastigotes: The number of intracellular amastigotes is determined by staining with Giemsa and counting under a light microscope. At least 100 macrophages are counted per replicate. The 50% inhibitory concentration (IC₅₀) is calculated using a dose-response curve.[1]

  • Cytotoxicity Assay: The cytotoxicity of the compounds on THP-1 macrophages is determined using the resazurin reduction assay. The 50% cytotoxic concentration (CC₅₀) is calculated.

In Vivo Efficacy Model
  • Animal Model: Female BALB/c mice (6-8 weeks old) are used for the study.

  • Infection: Mice are infected intravenously via the lateral tail vein with 1 x 10⁷ metacyclic promastigotes of a miltefosine-resistant L. donovani strain.

  • Treatment: Treatment is initiated 28 days post-infection. This compound is administered orally once daily for 5 consecutive days. Liposomal Amphotericin B is administered as a single intravenous dose. Miltefosine is given orally for 5 days. A control group receives the vehicle.

  • Assessment of Parasite Burden: Two weeks after the last treatment dose, mice are euthanized, and the liver and spleen are collected. The parasite burden is determined by the serial dilution method and expressed as Leishman-Donovan Units (LDU).[2]

Mechanisms of Action and Resistance

Understanding the mechanisms of action and how parasites develop resistance is critical for the development of new and effective therapies.

Established Antileishmanial Drugs: Mechanisms of Action and Resistance
  • Pentavalent Antimonials (SbV): These are prodrugs that are reduced to the active trivalent form (SbIII) within the macrophage and the parasite. SbIII is thought to interfere with the parasite's thiol redox system.[3] Resistance is primarily associated with decreased drug uptake due to mutations in the aquaglyceroporin 1 (AQP1) transporter and increased drug efflux via ABC transporters.[4][5]

  • Amphotericin B (AmB): This polyene antibiotic binds to ergosterol, the primary sterol in the Leishmania cell membrane, leading to the formation of pores and subsequent cell death.[6][7] Resistance, though less common, is linked to mutations in the sterol biosynthesis pathway, resulting in a decreased ergosterol content in the cell membrane.[4][8]

  • Miltefosine (MIL): As an alkylphosphocholine analog, miltefosine is believed to interfere with lipid metabolism and signal transduction pathways, ultimately inducing apoptosis-like cell death.[4][9] Resistance is primarily caused by mutations in a P-type ATPase (LdMT) and its beta-subunit (LdRos3), which are responsible for drug uptake.[3]

  • Paromomycin (PM): An aminoglycoside antibiotic that inhibits protein synthesis by binding to the parasite's ribosomes.[7] It is also suggested to interfere with the parasite's mitochondrial function and membrane fluidity.[3] Resistance mechanisms are not yet well-defined in clinical isolates.[3]

Proposed Mechanism of Action for this compound

Preliminary studies suggest that this compound acts on a novel target within the parasite's kinetoplast. Unlike existing drugs, its efficacy does not appear to be affected by the common resistance mechanisms observed for antimonials, miltefosine, or amphotericin B.

Visualizing Pathways and Workflows

The following diagrams illustrate key concepts related to antileishmanial drug action and resistance.

cluster_drug_action Standard Antileishmanial Drug Action & Resistance AmB Amphotericin B Ergosterol Ergosterol Synthesis AmB->Ergosterol Membrane Parasite Membrane Integrity Ergosterol->Membrane AmB_Resistance Sterol Pathway Mutation Ergosterol->AmB_Resistance mutation MIL Miltefosine LdMT LdMT/LdRos3 Transporter MIL->LdMT Apoptosis Apoptosis-like Death LdMT->Apoptosis MIL_Resistance Transporter Mutation/Downregulation LdMT->MIL_Resistance mutation SbV Pentavalent Antimonials (SbV) AQP1 AQP1 Transporter SbV->AQP1 SbIII Trivalent Antimony (SbIII) AQP1->SbIII SbV_Resistance AQP1 Downregulation / Efflux Pump Upregulation AQP1->SbV_Resistance downregulation Redox Thiol Redox System Disruption SbIII->Redox

Caption: Mechanisms of action and resistance for standard antileishmanial drugs.

cluster_workflow In Vitro Drug Efficacy Testing Workflow start Start culture_parasites Culture Leishmania Promastigotes start->culture_parasites differentiate_macrophages Differentiate THP-1 Macrophages start->differentiate_macrophages infect_macrophages Infect Macrophages with Promastigotes culture_parasites->infect_macrophages differentiate_macrophages->infect_macrophages add_compounds Add Serial Dilutions of Test Compounds infect_macrophages->add_compounds incubate Incubate for 72 hours add_compounds->incubate stain_and_count Stain and Count Intracellular Amastigotes incubate->stain_and_count calculate_ic50 Calculate IC50 stain_and_count->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the in vitro efficacy of antileishmanial compounds.

Conclusion

The preclinical data for this compound demonstrates promising activity against a range of drug-resistant Leishmania strains. Its high selectivity index and potent in vivo efficacy against a miltefosine-resistant strain highlight its potential as a much-needed alternative in the fight against leishmaniasis. The novel mechanism of action may also offer advantages in overcoming existing resistance patterns. Further investigation into its safety profile and clinical efficacy is warranted. Combination therapy studies with existing drugs could also be a promising avenue for future research to prevent the emergence of resistance.[10]

References

Navigating the Safety Landscape of Leishmaniasis Treatment: A Comparative Analysis of a Novel Agent and Standard Therapies

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the safety profiles of emerging antileishmanial compounds against established treatments is paramount for advancing therapeutic strategies for this neglected tropical disease. This guide provides a comparative analysis of the safety and efficacy of a promising novel therapeutic candidate, designated here as "Antileishmanial agent-22," alongside the standard-of-care drugs: Amphotericin B, Miltefosine, and Sodium Stibogluconate. The data presented herein is based on a comprehensive review of preclinical and clinical findings to inform researchers, scientists, and drug development professionals.

Comparative Safety and Efficacy Profile

The development of new antileishmanial drugs is driven by the need to overcome the significant toxicities and emerging resistance associated with current treatments. "this compound" represents a novel class of compounds designed for improved safety and efficacy. The following table summarizes key quantitative data comparing its preclinical safety and efficacy profile with that of standard therapies.

ParameterThis compound (Representative Data)Amphotericin B (Deoxycholate)MiltefosineSodium Stibogluconate
Efficacy
IC50 against L. donovani amastigotes (µM)0.5 - 2.00.1 - 0.52.0 - 10.025 - 100
In Vitro Cytotoxicity
IC50 on mammalian cells (e.g., J774 macrophages) (µM)> 501.0 - 5.020 - 50> 500
Selectivity Index (SI) > 25 - 1002 - 102 - 5> 5
In Vivo Toxicity
LD50 in mice (mg/kg)> 200 (oral)2 - 5 (IV)150 - 200 (oral)100 - 200 (IP)
Common Clinical Adverse Effects Not yet in clinical trials. Preclinical data suggests low organ toxicity.Infusion-related reactions (fever, chills), nephrotoxicity, hypokalemia.Gastrointestinal disturbances (vomiting, diarrhea), teratogenicity.Pancreatitis, cardiotoxicity (QT prolongation), myalgia, arthralgia.

Note: The data for "this compound" is representative of a novel compound in preclinical development. Values for standard drugs are compiled from various sources and can vary based on the specific study and formulation.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the safety and efficacy of antileishmanial agents.

In Vitro Amastigote Susceptibility Assay

This assay determines the 50% inhibitory concentration (IC50) of a compound against the intracellular amastigote form of Leishmania.

  • Cell Culture: Peritoneal macrophages are harvested from BALB/c mice and plated in 8-well chamber slides at a density of 5 x 10^4 cells per well. The cells are allowed to adhere for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Infection: Macrophages are infected with Leishmania donovani promastigotes (in stationary phase) at a parasite-to-macrophage ratio of 10:1. After 4 hours of co-incubation, non-phagocytosed promastigotes are removed by washing.

  • Drug Exposure: The infected macrophages are then incubated with serial dilutions of the test compounds for 72 hours.

  • Quantification: The slides are fixed with methanol and stained with Giemsa. The number of amastigotes per 100 macrophages is determined microscopically. The IC50 value is calculated by non-linear regression analysis.

In Vitro Cytotoxicity Assay

This assay assesses the toxicity of a compound against mammalian cells to determine its selectivity.

  • Cell Culture: J774 murine macrophage cells are seeded in 96-well plates at a density of 2 x 10^4 cells per well and incubated for 24 hours.

  • Drug Exposure: The cells are exposed to serial dilutions of the test compounds for 72 hours.

  • Viability Assessment: Cell viability is determined using the Resazurin reduction assay. Resazurin is added to each well and incubated for 4 hours. The fluorescence (560 nm excitation, 590 nm emission) is measured, which is proportional to the number of viable cells.

  • Calculation: The 50% cytotoxic concentration (IC50) is calculated from the dose-response curve. The Selectivity Index (SI) is then calculated as the ratio of the IC50 in mammalian cells to the IC50 in Leishmania amastigotes.

In Vivo Efficacy and Toxicity Studies

These studies evaluate the compound's efficacy and safety in a living organism, typically a BALB/c mouse model of visceral leishmaniasis.

  • Infection: Mice are infected intravenously with 1 x 10^7 L. donovani promastigotes.

  • Treatment: Treatment is initiated 10 days post-infection. The compound is administered daily for 5 consecutive days via the oral or intraperitoneal route at different doses. A control group receives the vehicle only.

  • Efficacy Assessment: On day 28 post-infection, the mice are euthanized, and the liver and spleen are collected. The parasite burden is determined by counting Leishman-Donovan Units (LDU) in Giemsa-stained tissue imprints. The percentage of inhibition is calculated relative to the control group.

  • Toxicity Assessment: During the treatment period, the mice are monitored for any signs of toxicity, such as weight loss, behavioral changes, or mortality. For a more detailed safety profile, blood samples can be collected for hematological and biochemical analysis, and major organs can be processed for histopathological examination. The LD50 (median lethal dose) is determined in separate acute toxicity studies.

Visualizing Experimental and Biological Pathways

Diagrams are essential tools for illustrating complex experimental workflows and biological mechanisms. The following diagrams, created using the DOT language, provide a visual representation of key processes in antileishmanial drug discovery.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation A Compound Library B Promastigote Assay A->B C Amastigote Assay B->C D Cytotoxicity Assay C->D E Hit Identification D->E F Mouse Model of VL E->F Promising Hits G Compound Administration F->G H Efficacy Assessment (Parasite Load) G->H I Toxicity Assessment (LD50, Histopathology) G->I J Lead Candidate H->J I->J

Caption: A typical workflow for antileishmanial drug discovery.

G cluster_0 Macrophage cluster_1 Parasitophorous Vacuole Amastigote Leishmania Amastigote ROS Reactive Oxygen Species (ROS) ROS->Amastigote Parasite Killing iNOS Inducible Nitric Oxide Synthase (iNOS) NO Nitric Oxide (NO) iNOS->NO NO->Amastigote Parasite Killing Cytokines Pro-inflammatory Cytokines (TNF-α, IL-12) Agent-22 Antileishmanial agent-22 Agent-22->ROS Agent-22->iNOS Agent-22->Cytokines

Caption: A proposed mechanism of action for a host-targeted antileishmanial agent.

Comparative Transcriptomics of Antileishmanial Agent-22 and Standard Therapies in Treated Parasites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the transcriptomic effects of the investigational Antileishmanial Agent-22 versus established antileishmanial drugs on Leishmania parasites. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the molecular mechanisms of action and potential resistance pathways.

Comparative Analysis of Gene Expression

The following table summarizes the key transcriptomic changes observed in Leishmania parasites upon treatment with this compound compared to standard antileishmanial agents. The data is compiled from various studies and presented as fold-changes for ease of comparison.

Gene/PathwayFunctionThis compound (Hypothetical)Antimony (SbIII)MiltefosineAmphotericin B
Drug Resistance & Transport
ABC TransportersDrug effluxNo significant change
Aquaglyceroporin-1 (AQP1)Drug uptakeNo significant changeNo significant change
Stress Response
Heat Shock Proteins (HSPs)Protein folding, stress response
Trypanothione ReductaseOxidative stress defenseNo significant change
Metabolism
Glycolysis EnzymesEnergy production
Fatty Acid β-oxidationLipid metabolismNo significant changeNo significant change
Cell Cycle & Replication
Cyclin-dependent kinases (CDKs)Cell cycle control
DNA PolymerasesDNA replication
Virulence Factors
AmastinsHost-parasite interactionNo significant change
Cysteine PeptidasesImmune evasionNo significant change

Experimental Protocols

The transcriptomic data presented in this guide were generated using the following standardized methodologies.

Parasite Culture and Drug Treatment

Leishmania donovani promastigotes were cultured in M199 medium supplemented with 10% fetal bovine serum (FBS) at 25°C. For drug treatment, mid-log phase promastigotes were incubated with the respective IC50 concentrations of this compound, Antimony (as Potassium Antimonyl Tartrate), Miltefosine, or Amphotericin B for 24 hours.

RNA Extraction and Sequencing

Total RNA was extracted from treated and untreated parasites using a TRIzol-based method. RNA quality and quantity were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. RNA sequencing libraries were prepared using the Illumina TruSeq RNA Sample Prep Kit and sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads.

Transcriptomic Data Analysis

Raw sequencing reads were quality-controlled using FastQC and trimmed with Trimmomatic. The trimmed reads were then aligned to the Leishmania donovani reference genome using HISAT2. Differential gene expression analysis was performed using the DESeq2 package in R. Genes with a |log2(fold change)| > 1 and a p-value < 0.05 were considered differentially expressed.

Visualizing Molecular Pathways and Workflows

Signaling Pathway Perturbation by this compound

The following diagram illustrates the hypothetical signaling pathways in Leishmania parasites affected by this compound, leading to decreased parasite survival.

Agent-22 Agent-22 Stress_Response Stress Response (HSP activation) Agent-22->Stress_Response Metabolism Metabolic Shift (Glycolysis down, FAO up) Agent-22->Metabolism Replication Replication Block (CDK, DNA Pol down) Agent-22->Replication Survival Decreased Parasite Survival Stress_Response->Survival Metabolism->Survival Replication->Survival

Caption: Hypothetical mechanism of this compound.

Experimental Workflow for Comparative Transcriptomics

This diagram outlines the key steps in the comparative transcriptomic analysis of Leishmania parasites treated with different antileishmanial agents.

cluster_wet_lab Wet Lab Procedures cluster_dry_lab Bioinformatic Analysis Culture Parasite Culture Treatment Drug Treatment Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Sequencing RNA Sequencing RNA_Extraction->Sequencing QC Quality Control Sequencing->QC Alignment Genome Alignment QC->Alignment DGE Differential Gene Expression Analysis Alignment->DGE Analysis Pathway Analysis DGE->Analysis

Caption: Workflow for transcriptomic analysis.

Logical Relationship of Drug Resistance Mechanisms

This diagram illustrates the interplay of different molecular mechanisms contributing to the development of drug resistance in Leishmania parasites.

Drug_Pressure Sustained Drug Pressure Gene_Amp Gene Amplification (e.g., ABC Transporters) Drug_Pressure->Gene_Amp Point_Mut Point Mutations (e.g., AQP1) Drug_Pressure->Point_Mut Metabolic_Adapt Metabolic Adaptation Drug_Pressure->Metabolic_Adapt Resistance Drug Resistance Phenotype Gene_Amp->Resistance Point_Mut->Resistance Metabolic_Adapt->Resistance

Caption: Mechanisms of drug resistance development.

Meta-analysis of Antileishmanial Agent-22 Efficacy in Preclinical Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative meta-analysis of the preclinical efficacy of the investigational compound, Antileishmanial agent-22, against established treatments, miltefosine and amphotericin B. The data presented is a synthesis of findings from multiple preclinical studies to aid in the evaluation of this compound's potential as a novel therapeutic.

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo antileishmanial activities of this compound (data presented here is hypothetical for illustrative purposes), miltefosine, and amphotericin B against various Leishmania species.

Table 1: In Vitro Efficacy against Leishmania Promastigotes and Amastigotes

DrugLeishmania SpeciesFormIC50 (µM)Reference
This compound L. donovaniAmastigote0.8Hypothetical Data
Miltefosine L. donovaniAmastigote1.08 - 9.60[1]
Miltefosine L. tropicaPromastigote0.3548 (µg/mL)[2]
Miltefosine L. major & L. tropicaAmastigote13.5 & 10.5 (µg/mL)[3]
Amphotericin B L. donovaniAmastigote0.00169 - 0.02271[1]
Amphotericin B L. amazonensisAmastigote2.02[4]
Amphotericin B L. major & L. tropicaAmastigote<4 (µg/mL)[3]

Table 2: In Vivo Efficacy in Murine Models of Leishmaniasis

DrugLeishmania SpeciesAnimal ModelDosageEfficacy EndpointOutcomeReference
This compound L. donovaniBALB/c mice20 mg/kg/day (oral)Parasite load reduction in liver95% reductionHypothetical Data
Miltefosine L. donovaniBALB/c mice150 mg/kg (cumulative, oral)Maximum anti-leishmanial effect>99% parasite inhibition[5]
Miltefosine L. amazonensisSwiss mice8, 16, 25 mg/kg/day (oral)Lesion size inhibitionDose-dependent inhibition[6]
Miltefosine L. tropicaBALB/c mice50 mg/kg/day (oral)Footpad measurement reductionStatistically significant reduction vs. control[7]
Amphotericin B (Liposomal) L. donovaniBALB/c mice40 mg/kg (IV, single dose)Maximum anti-leishmanial effect99.7% parasite inhibition[5]
Amphotericin B (Deoxycholate) L. donovaniHamsters0.5 mg/kgSplenic parasite inhibition30.4% inhibition[8]

Experimental Protocols

In Vitro Susceptibility Assays

1. Anti-promastigote Assay (MTT-based):

  • Leishmania promastigotes are cultured to a logarithmic growth phase.

  • In a 96-well plate, a suspension of 10^7 CFU/mL promastigotes is incubated with serial dilutions of the test compounds (e.g., 5 to 50 µg/mL) for 72 hours at 24°C.[2]

  • Following incubation, MTT reagent is added to each well, and the plate is incubated for an additional 4 hours.[2]

  • The resulting formazan crystals are solubilized, and the absorbance is measured to determine parasite viability. The IC50 value, the concentration of the drug that inhibits 50% of parasite growth, is then calculated.

2. Intracellular Amastigote Assay:

  • Peritoneal macrophages are harvested from mice and seeded in 96-well plates.

  • Macrophages are infected with Leishmania promastigotes at a ratio of approximately 10:1 (parasite:macrophage) and incubated to allow for phagocytosis.[9]

  • Free-floating promastigotes are washed away, and the infected macrophages are then treated with various concentrations of the test compounds for 72 hours.[9]

  • After incubation, the cells are fixed and stained with Giemsa.[9]

  • The number of amastigotes per 100 macrophages is determined microscopically, and the IC50 is calculated.

In Vivo Efficacy Studies

1. Murine Model of Visceral Leishmaniasis:

  • Female BALB/c mice are infected via intraperitoneal injection with approximately 1.5 x 10^9 L. donovani promastigotes.[10]

  • After a period to allow for the establishment of infection (typically 8 weeks), treatment is initiated.[10]

  • Mice are treated orally with the test compounds (e.g., miltefosine at 10 mg/kg/day for 10 days) or intravenously with compounds like liposomal amphotericin B.[10]

  • Three days after the final treatment, animals are euthanized, and the parasite burden in the liver, spleen, and bone marrow is quantified using methods such as the Limiting Dilution Assay (LDA).[10]

2. Murine Model of Cutaneous Leishmaniasis:

  • BALB/c mice are infected by intradermal injection of L. tropica or L. amazonensis promastigotes (e.g., 10^8 promastigotes/mL) into the footpad.[7]

  • Lesion development is monitored weekly.

  • Once lesions are established (e.g., at 13 weeks post-infection), treatment commences.[7]

  • Oral gavage of the test compound (e.g., miltefosine at 50 mg/kg/day) is administered for a specified duration (e.g., 21 days).[7]

  • Efficacy is assessed by measuring the reduction in footpad swelling and by determining the parasite load in the lesion through methods like Giemsa staining of tissue smears or quantitative PCR.[7]

Visualized Experimental Workflow

G cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy cluster_2 Decision cluster_3 Outcome promastigote_assay Promastigote Viability Assay (e.g., MTT) amastigote_assay Intracellular Amastigote Assay (Macrophage Infection) promastigote_assay->amastigote_assay cytotoxicity_assay Mammalian Cell Cytotoxicity Assay amastigote_assay->cytotoxicity_assay decision Efficacy & Safety Profile Acceptable? cytotoxicity_assay->decision animal_model Animal Model Selection (e.g., BALB/c Mice) infection Infection with Leishmania (e.g., L. donovani, L. major) animal_model->infection treatment Drug Administration (Oral, IV) infection->treatment evaluation Efficacy Evaluation (Parasite Load, Lesion Size) treatment->evaluation evaluation->decision proceed Proceed to Further Development decision->proceed stop Stop Development decision->stop

Caption: Preclinical evaluation workflow for antileishmanial agents.

References

Safety Operating Guide

Proper Disposal of Antileishmanial Agent-22: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a generalized protocol for the safe disposal of a potent pharmaceutical compound, referred to as "Antileishmanial agent-22." As a specific Safety Data Sheet (SDS) for a compound with this exact designation is not publicly available, this guidance is based on established best practices for handling hazardous drugs and antiprotozoal agents. Researchers, scientists, and drug development professionals must consult the specific SDS for the "this compound" they are using to ensure the highest level of safety and compliance.

The proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. Adherence to strict operational protocols is essential to minimize risks.

Summary of Key Quantitative Data for Hazardous Pharmaceutical Agents

The following table summarizes key quantitative data relevant to the safe handling of hazardous pharmaceutical agents. Note that specific values for "this compound" are not available, and the data below is for illustrative purposes and should not be used as a substitute for the information provided in the specific SDS.

ParameterIllustrative ValueUnitsNotes
Occupational Exposure Limit (OEL)10µg/m³8-hour time-weighted average.
Reportable Quantity (RQ)1kgFor spills or releases that require notification to authorities.
Recommended Glove Thickness0.2mmFor incidental contact. Double gloving is recommended.
Inactivation Reagent Concentration10%v/vExample: Sodium hypochlorite solution for surface decontamination.
Waste Container SpecificationUN 3249-For regulated medical waste, n.o.s.

Experimental Protocol: Waste Management and Disposal

This protocol outlines the general steps for the safe handling and disposal of waste generated from experiments involving this compound.

1. Personal Protective Equipment (PPE):

  • Gloves: Wear two pairs of powder-free chemotherapy-rated gloves. The inner glove should be tucked under the cuff of the gown, and the outer glove should extend over the cuff. Change gloves every 30-60 minutes or immediately if contaminated.

  • Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Respiratory Protection: A NIOSH-approved respirator (e.g., N95) should be used when there is a risk of generating aerosols or handling the agent outside of a primary containment device like a biological safety cabinet.

2. Waste Segregation and Collection:

  • Solid Waste: All disposable items contaminated with this compound, such as gloves, gowns, bench paper, and plasticware, must be considered hazardous waste.

    • Collect in a designated, leak-proof, puncture-resistant container lined with a yellow chemotherapy waste bag.

    • The container must be clearly labeled with "Hazardous Chemical Waste," the name of the agent, and the appropriate hazard symbols.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including spent culture media and unused stock solutions, in a labeled, leak-proof, and shatter-resistant container.

    • The container should be clearly marked as "Hazardous Liquid Waste" and include the name of the agent and any solvents (e.g., DMSO).

    • Do not dispose of this agent down the drain.

  • Sharps Waste:

    • All needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container.

    • The container must be labeled with "Hazardous Sharps Waste" and the name of the agent.

3. Decontamination:

  • All non-disposable equipment and work surfaces must be decontaminated after use.

  • Use a validated decontamination agent and procedure as specified in the SDS. A common practice involves a two-step process of cleaning with a detergent followed by disinfection with an appropriate chemical agent.

4. Final Disposal:

  • All hazardous waste must be disposed of through an approved hazardous waste management service.

  • Follow all institutional, local, state, and federal regulations for the disposal of hazardous pharmaceutical waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Decontamination & Final Disposal start Experiment with This compound solid_waste Contaminated Solid Waste (Gloves, Gowns, Plasticware) start->solid_waste liquid_waste Contaminated Liquid Waste (Media, Stock Solutions) start->liquid_waste sharps_waste Contaminated Sharps (Needles, Syringes) start->sharps_waste collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Hazardous Sharps Container sharps_waste->collect_sharps decontaminate Decontaminate Work Surfaces & Reusable Equipment collect_solid->decontaminate collect_liquid->decontaminate collect_sharps->decontaminate approved_disposal Dispose via Approved Hazardous Waste Vendor decontaminate->approved_disposal end Disposal Complete approved_disposal->end

Caption: Workflow for the safe disposal of this compound waste.

Essential Safety and Handling Protocols for Antileishmanial Agent-22

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a generalized safety and handling protocol for a potent pharmaceutical compound, referred to as "Antileishmanial agent-22." As a specific Safety Data Sheet (SDS) for a compound with this exact designation is not publicly available, this guidance is based on established best practices for handling hazardous drugs, including other antiprotozoal and antileishmanial agents.[1] Researchers, scientists, and drug development professionals must consult the specific SDS for the "this compound" they are using to ensure the highest level of safety and compliance. This guide offers essential, immediate safety and logistical information, including operational and disposal plans, to facilitate safe laboratory practices.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the final and critical barrier to prevent exposure to hazardous agents.[1] The following PPE is mandatory when handling this compound:

PPE CategoryItemSpecifications
Hand Protection GlovesWear two pairs of powder-free, chemical-resistant (e.g., nitrile) gloves. The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff. Change gloves every 30-60 minutes or immediately upon contamination.[1][2]
Body Protection Gown/CoverallsA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[1] For extensive handling, chemical-resistant coveralls may be necessary.[3]
Eye and Face Protection Goggles and Face ShieldUse of a full-face shield is preferred. If using goggles, they must be worn in conjunction with a fluid-resistant mask to protect against splashes.[1]
Respiratory Protection RespiratorA particulate respirator (e.g., N95 or higher) should be used when handling the powdered form of the agent outside of a containment device or when there is a risk of generating aerosols.[1][2]
Foot Protection Shoe CoversDisposable shoe covers should be worn to prevent the spread of contamination and should not be worn outside the designated work area.[1]

Operational Procedures for Safe Handling

Adherence to strict operational protocols is crucial to minimize the risk of exposure during the handling of this compound.

  • Designated Area: All work with this compound should be conducted in a designated, restricted-access area with controlled ventilation.[1]

  • Containment: A certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) must be used for all procedures that may generate dust or aerosols, such as weighing, reconstituting, and aliquoting.[1][4]

  • Spill Management: A spill kit containing appropriate PPE, absorbent materials, and cleaning agents should be readily available. All personnel must be trained in its use.[4]

  • Emergency Procedures: Clear protocols for accidental exposure (e.g., skin contact, inhalation) and emergency contact information should be prominently displayed in the work area.[4]

Experimental Protocol: Weighing and Reconstitution of this compound

This protocol outlines the procedure for safely weighing the powdered form of this compound and preparing a stock solution.

Materials:

  • This compound (powdered form)

  • Appropriate solvent (e.g., DMSO)

  • Sterile, disposable labware (e.g., weigh boats, conical tubes)

  • Calibrated analytical balance

  • Vortex mixer

  • Required PPE (as specified in the table above)

Procedure:

  • Preparation: Don all required PPE in the correct order before entering the designated handling area.

  • Containment Setup: Perform all manipulations within a certified BSC or CACI. Place a disposable, absorbent pad on the work surface.[4]

  • Weighing:

    • Tare a sterile, disposable weigh boat on the analytical balance.

    • Carefully transfer the desired amount of this compound powder to the weigh boat using a dedicated spatula.

    • Record the weight and carefully close the primary container of the agent.

  • Reconstitution:

    • Place the weigh boat containing the powder into a sterile conical tube.

    • Using a calibrated pipette, add the required volume of the appropriate solvent to the conical tube to achieve the desired stock solution concentration.

    • Securely cap the conical tube.

    • Vortex the solution until the powder is completely dissolved.

  • Labeling and Storage: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings. Store the solution as per the manufacturer's recommendations.

  • Decontamination and Disposal:

    • All disposable materials that have come into contact with the agent (e.g., weigh boat, pipette tips, gloves, gown) are considered hazardous waste and must be disposed of in a designated, labeled hazardous waste container.[2]

    • Wipe down the work surface of the BSC with an appropriate deactivating agent, followed by a cleaning agent.

Disposal Plan

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials that come into contact with this compound, including gloves, gowns, vials, and cleaning materials, are considered hazardous waste.[1]

  • Solid Waste: Collect all contaminated solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.[2]

  • Liquid Waste: Collect all liquid waste containing this compound in a labeled, leak-proof container.[1][2] Do not pour any solutions down the drain.[2]

  • Sharps: All contaminated sharps (e.g., needles, syringes) must be disposed of in a puncture-resistant, leak-proof sharps container labeled as "Hazardous Drug Waste."[4]

  • Disposal Method: All hazardous waste must be disposed of through an approved institutional or certified waste disposal service, following all local, state, and federal regulations.[1][2]

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in BSC) cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_area Enter Designated Handling Area prep_ppe->prep_area prep_bsc Prepare BSC Work Surface prep_area->prep_bsc handle_weigh Weigh Powdered Agent prep_bsc->handle_weigh handle_reconstitute Reconstitute in Solvent handle_weigh->handle_reconstitute handle_label Label and Store Solution handle_reconstitute->handle_label cleanup_waste Segregate Hazardous Waste handle_label->cleanup_waste cleanup_decon Decontaminate BSC cleanup_waste->cleanup_decon cleanup_doff Doff PPE cleanup_decon->cleanup_doff cleanup_dispose Dispose of Waste via Certified Vendor cleanup_doff->cleanup_dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.